1-Fluoro-4-(4-iodophenoxy)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-4-(4-iodophenoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FIO/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSOWDQSUSZYOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)I)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Fluoro-4-(4-iodophenoxy)benzene: Synthesis, Properties, and Applications
Introduction
1-Fluoro-4-(4-iodophenoxy)benzene is a halogenated diaryl ether of significant interest to the fields of medicinal chemistry, materials science, and synthetic organic chemistry. Its molecular architecture, featuring a fluorinated phenyl ring linked via an ether bridge to an iodinated phenyl ring, provides a unique combination of functionalities. The presence of the fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, while the iodine atom serves as a versatile handle for further chemical modifications, particularly in cross-coupling reactions. This guide provides a comprehensive overview of the known properties, a detailed protocol for its synthesis, and a discussion of its potential applications for researchers, scientists, and drug development professionals.
Physicochemical Properties
While extensive experimental data for this compound is not widely available in public literature, its fundamental properties can be summarized. Further experimental validation is recommended for precise measurements.
| Property | Value | Source |
| CAS Number | 886762-45-4 | [1][2] |
| Molecular Formula | C₁₂H₈FIO | [2] |
| Molecular Weight | 314.10 g/mol | [2] |
| Appearance | Off-white to light yellow solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; insoluble in water. |
Proposed Synthesis: The Ullmann Condensation
The synthesis of this compound can be efficiently achieved via a copper-catalyzed Ullmann condensation. This classic and reliable method for forming C-O bonds is well-suited for the coupling of an aryl halide with a phenol.[3][4] The proposed reaction involves the coupling of 4-fluorophenol with 1,4-diiodobenzene. The iodine on one position of 1,4-diiodobenzene is more reactive and can be selectively coupled under controlled conditions.
Reaction Scheme
Caption: Proposed synthesis of this compound via Ullmann condensation.
Detailed Experimental Protocol
Materials:
-
4-Fluorophenol
-
1,4-Diiodobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophenol (1.0 eq), 1,4-diiodobenzene (1.2 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-fluorophenol.
-
Reaction Execution: Heat the reaction mixture to 120-140 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford this compound as a solid.
Rationale for Experimental Choices:
-
Excess 1,4-Diiodobenzene: Using a slight excess of the diiodobenzene helps to drive the reaction to completion and minimize the formation of the bis-arylated byproduct.
-
Copper(I) Iodide: CuI is a common and effective catalyst for Ullmann condensations.
-
Potassium Carbonate: Anhydrous potassium carbonate is used as a base to deprotonate the phenol, forming the more nucleophilic phenoxide.
-
Anhydrous DMF: A high-boiling polar aprotic solvent like DMF is ideal for this reaction as it can solubilize the reactants and withstand the high temperatures required. Anhydrous conditions are crucial to prevent side reactions.
Characterization Workflow
A standard workflow for the characterization of the synthesized this compound would involve the following spectroscopic and analytical techniques.
Caption: Standard workflow for the characterization of this compound.
Potential Applications
The unique structural features of this compound make it a valuable building block in several areas of chemical research and development:
-
Pharmaceutical Synthesis: The diaryl ether motif is a common scaffold in many biologically active molecules. The fluorine atom can be strategically incorporated to improve pharmacokinetic properties such as metabolic stability and membrane permeability. The iodine atom allows for the introduction of further complexity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the synthesis of a diverse library of potential drug candidates.
-
Materials Science: Fluorinated and iodinated aromatic compounds are precursors to advanced materials. This molecule could be used in the synthesis of liquid crystals, polymers with specific optical or electronic properties, and functionalized organic materials.
-
Agrochemicals: The introduction of fluorine atoms into agrochemicals is a common strategy to enhance their efficacy and stability. This compound could serve as a key intermediate in the synthesis of novel pesticides and herbicides.
Conclusion
This compound is a promising synthetic intermediate with significant potential in various scientific disciplines. While detailed experimental data on its physical properties are currently limited, this guide provides a robust framework for its synthesis via the Ullmann condensation and outlines its likely characteristics and applications. As research in fluorinated and iodinated organic compounds continues to expand, the utility of this versatile building block is expected to grow.
References
An In-depth Technical Guide to 1-Fluoro-4-(4-iodophenoxy)benzene: Structure, Bonding, and Synthetic Strategies
This guide provides a comprehensive technical overview of 1-Fluoro-4-(4-iodophenoxy)benzene, a diaryl ether with significant potential in medicinal chemistry and materials science. Given the specialized nature of this compound, this document synthesizes foundational principles of organic chemistry with predictive analysis to offer researchers, scientists, and drug development professionals a thorough understanding of its core chemical structure, bonding characteristics, and synthetic pathways.
Molecular Structure and Conformation
This compound, with the chemical formula C₁₂H₈FIO, is a diaryl ether featuring a fluorinated phenyl group and an iodinated phenyl group linked by an ether oxygen. The molecule's geometry and electronic properties are dictated by the interplay of these components.
The central C-O-C ether linkage is not linear, adopting a bent conformation with a bond angle of approximately 118-120°, typical for diaryl ethers. This bent structure, along with the potential for rotation around the C-O bonds, gives rise to various possible conformations. The most stable conformation will be one that minimizes steric hindrance between the two aromatic rings.
Caption: Ball-and-stick model of this compound.
Bonding and Electronic Effects
The electronic nature of this compound is influenced by the inductive and resonance effects of the fluorine and iodine substituents.
-
Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I). However, it also has a moderate electron-donating resonance effect (+R) due to its lone pairs of electrons. In aromatic systems, the inductive effect of fluorine tends to dominate, leading to a deactivation of the ring towards electrophilic substitution.[1][2]
-
Iodine: Iodine is less electronegative than fluorine and thus has a weaker inductive effect. Like fluorine, it also exhibits a +R effect. The larger size of the iodine atom results in less effective orbital overlap with the carbon of the benzene ring, making its resonance effect weaker than that of fluorine. The carbon-iodine bond is a key site for reactivity, particularly in cross-coupling reactions.[3]
-
Ether Linkage: The oxygen atom of the ether linkage possesses lone pairs of electrons that can be delocalized into the aromatic rings, exhibiting a +R effect. This electron donation activates the ortho and para positions of both rings.
The combination of these effects results in a complex electron density distribution across the molecule, influencing its reactivity and spectroscopic properties.
Synthesis of this compound
The most common and effective method for the synthesis of diaryl ethers is the Ullmann condensation .[4] This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[4][5] For the synthesis of this compound, two primary routes are feasible:
Route A: Reaction of 4-fluorophenol with 1,4-diiodobenzene. Route B: Reaction of 4-iodophenol with 1-fluoro-4-iodobenzene.
Route B is generally preferred as the carbon-fluorine bond is significantly stronger and less reactive than the carbon-iodine bond, reducing the likelihood of side reactions involving the fluorine substituent.
Experimental Protocol: Ullmann Condensation
This protocol outlines a general procedure for the synthesis of this compound via the Ullmann condensation.
Materials:
-
4-Iodophenol
-
1-Fluoro-4-iodobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
A high-boiling polar solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodophenol, potassium carbonate (or cesium carbonate), and the solvent.
-
Stir the mixture at room temperature for 15-30 minutes to form the phenoxide salt.
-
Add 1-fluoro-4-iodobenzene and copper(I) iodide to the reaction mixture.
-
Heat the reaction mixture to a temperature between 120-160 °C and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Caption: Workflow for the Ullmann Condensation Synthesis.
Spectroscopic Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show two sets of signals corresponding to the protons on the fluorinated and iodinated benzene rings. Both rings are para-substituted, which will result in two doublets for each ring, appearing as an AA'BB' system.
-
Fluorinated Ring: The protons on the ring attached to the fluorine will be influenced by the fluorine atom, leading to characteristic splitting patterns (J-coupling). The protons ortho to the fluorine will appear as a doublet of doublets due to coupling with the adjacent proton and the fluorine atom. The protons meta to the fluorine will also appear as a doublet of doublets.
-
Iodinated Ring: The protons on the ring attached to the iodine will appear as two doublets.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The carbon atoms bonded to fluorine and iodine will exhibit characteristic chemical shifts. The C-F bond will result in a large one-bond coupling constant (¹JCF), and smaller two- and three-bond coupling constants will also be observed for the other carbons on the fluorinated ring.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the functional groups present:
-
C-O-C Stretch: A strong, characteristic absorption band for the aryl ether linkage is expected in the region of 1200-1250 cm⁻¹.
-
C-F Stretch: A strong absorption band for the carbon-fluorine bond will be present in the range of 1100-1200 cm⁻¹.
-
C-I Stretch: A weaker absorption for the carbon-iodine bond will be observed at lower wavenumbers, typically in the range of 500-600 cm⁻¹.
-
Aromatic C-H Stretch: Bands above 3000 cm⁻¹ corresponding to the aromatic C-H stretching vibrations.
-
Aromatic C=C Stretch: Several bands in the 1450-1600 cm⁻¹ region due to the carbon-carbon double bond stretching in the aromatic rings.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (314.10 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one iodine atom. Fragmentation patterns would likely involve cleavage of the ether bond and loss of the halogen atoms.
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | Two sets of AA'BB' systems for the para-substituted rings. Splitting due to H-F coupling on the fluorinated ring. |
| ¹³C NMR | Distinct signals for all unique carbons. Large ¹JCF coupling constant for the carbon attached to fluorine. |
| IR Spectroscopy | Strong C-O-C stretch (1200-1250 cm⁻¹), strong C-F stretch (1100-1200 cm⁻¹), weak C-I stretch (500-600 cm⁻¹), aromatic C-H and C=C stretches. |
| Mass Spectrometry | Molecular ion peak at m/z = 314. Characteristic isotopic pattern for an iodine-containing compound. |
Applications in Research and Drug Development
Diaryl ethers are important structural motifs in many biologically active compounds and functional materials. The presence of fluorine and iodine in this compound provides several advantages for its use in these fields.
-
Medicinal Chemistry: The introduction of fluorine into drug candidates can enhance their metabolic stability, binding affinity, and lipophilicity.[6][7] The iodinated ring serves as a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.
-
Materials Science: Fluorinated aromatic compounds are often used in the development of liquid crystals, polymers, and other advanced materials due to their unique electronic properties and thermal stability.[3] The polarizability of the C-I bond can also be exploited in the design of materials with specific optical or electronic properties.
Conclusion
This compound is a valuable building block for the synthesis of complex organic molecules. Its structure, characterized by a diaryl ether linkage and substituted with both fluorine and iodine, offers a unique combination of properties that can be exploited in drug discovery and materials science. While detailed experimental data for this specific compound is limited, a thorough understanding of its chemistry can be achieved through the application of fundamental principles of organic synthesis and spectroscopy. This guide provides a solid foundation for researchers to confidently work with and explore the potential of this versatile molecule.
References
"1-Fluoro-4-(4-iodophenoxy)benzene" CAS number 886762-45-4
An In-Depth Technical Guide to 1-Fluoro-4-(4-iodophenoxy)benzene
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (CAS No. 886762-45-4), a diaryl ether of significant interest in the fields of medicinal chemistry and materials science. This document delves into its chemical properties, synthesis, analytical characterization, and applications, offering field-proven insights for researchers, scientists, and professionals in drug development.
Core Compound Overview
This compound is a halogenated diaryl ether. The presence of both a fluorine and an iodine atom on the aromatic rings imparts unique reactivity and properties, making it a valuable building block in organic synthesis. The ether linkage provides a stable, yet flexible, core structure.
Table 1: Chemical and Physical Properties
| Property | Value |
| CAS Number | 886762-45-4[1][2][3][4][5] |
| Molecular Formula | C₁₂H₈FIO[2][3][4] |
| Molecular Weight | 314.10 g/mol [2][4] |
| IUPAC Name | This compound[4] |
| Synonyms | 4-(4-Fluorophenoxy)iodobenzene, 4-Fluoro-4'-iododiphenyl ether[3][4][5] |
| Appearance | Solid[4] |
| Topological Polar Surface Area | 9.2 Ų[4] |
| Rotatable Bond Count | 2[4] |
| Storage Temperature | 2-8°C[4][5] |
Synthesis: The Ullmann Condensation Approach
The most prevalent and industrially scalable method for synthesizing diaryl ethers like this compound is the Ullmann condensation. This copper-catalyzed reaction forms a C-O bond between a phenol and an aryl halide.[6][7] The reaction's efficiency has been significantly improved from its original discovery in 1905 through the development of various ligands and milder reaction conditions, making it a more economical alternative to palladium-catalyzed methods.[7][8]
Mechanistic Rationale
The Ullmann condensation involves the copper-catalyzed coupling of a phenol with an aryl halide in the presence of a base.[6] While the exact mechanism can vary depending on the specific catalyst system, a generally accepted pathway involves the formation of a copper phenoxide intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether and regenerate the active copper catalyst. The choice of an appropriate ligand can accelerate the reaction, allowing for lower temperatures and broader substrate scope, even with sterically hindered partners.[7][9]
Experimental Protocol: Synthesis of this compound
This protocol describes a generalized Ullmann-type synthesis adapted for the target molecule, based on modern methodologies that employ copper(I) catalysts with a suitable ligand and base.[7][9]
Reactants:
-
4-Fluorophenol
-
1,4-Diiodobenzene
-
Copper(I) Iodide (CuI) or Copper(I) Oxide (Cu₂O)[7]
-
A suitable ligand (e.g., salicylaldoxime, dimethylglyoxime)[7]
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)[7][10]
Step-by-Step Procedure:
-
Inert Atmosphere: To an oven-dried reaction vessel, add the copper(I) catalyst (e.g., 5 mol% CuI) and the ligand (e.g., 10 mol%). The vessel is then sealed and purged with an inert gas, such as argon or nitrogen.
-
Reagent Addition: Under the inert atmosphere, add 4-fluorophenol (1.0 equivalent), 1,4-diiodobenzene (1.1 equivalents), and the base (e.g., 2.0 equivalents of Cs₂CO₃).
-
Solvent Addition: Add the anhydrous solvent (e.g., acetonitrile) via syringe. The use of molecular sieves can be beneficial to prevent side reactions caused by moisture.[7]
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-140°C, depending on the solvent and catalyst system) and stir for 12-24 hours.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Synthesis Workflow Diagram
Caption: Ullmann Condensation Workflow for Synthesis.
Analytical Characterization
Confirming the identity and purity of the final product is critical. Standard analytical techniques are employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure. For this compound, one would expect characteristic aromatic signals. The proton NMR of the precursor, 1-fluoro-4-iodobenzene, shows signals in the aromatic region, which would be further split and shifted upon ether formation.[11]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound (314.10 g/mol ).[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the C-O-C ether linkage and the C-F and C-I bonds on the aromatic rings. The IR spectrum of the precursor 1-fluoro-4-iodobenzene is available for reference.[12]
Applications in Research and Drug Development
This compound is not typically an end-product but rather a versatile intermediate. Its utility stems from the distinct reactivity of its two halogen substituents.
A Bifunctional Building Block
The fluorine and iodine atoms provide orthogonal handles for further synthetic transformations.
-
The Iodo Group: The carbon-iodine bond is relatively weak, making it an excellent leaving group for transition metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings.[13][14] This allows for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds at this position.
-
The Fluoro Group: Fluorine substitution is a common strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[15][16] The presence of the fluorine atom can significantly improve the pharmacokinetic profile of a molecule.
Role in Medicinal Chemistry and Materials Science
This compound serves as a key starting material for the synthesis of more complex molecules with potential applications as:
-
Pharmaceuticals: The diaryl ether motif is present in numerous biologically active compounds. This building block allows for the creation of novel drug candidates.[8][15]
-
Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the biological activity of pesticides and herbicides.[15][17]
-
Advanced Materials: The unique electronic properties conferred by the fluoro and iodo groups make this a useful intermediate for developing liquid crystals, polymers, and other functional materials.[13][17]
Logical Flow of Application
Caption: Synthetic utility and application pathways.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate protective gear, including safety goggles, chemical-resistant gloves, and a lab coat.[18][22]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[18][19][20] Avoid contact with skin and eyes.[19][20] Wash hands thoroughly after handling.[18]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[18][22]
-
First Aid:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[18][19]
-
In case of skin contact: Wash off with soap and plenty of water.[18][19]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[18][19]
-
If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[19]
-
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[18]
Conclusion
This compound is a strategically important synthetic intermediate. Its diaryl ether core, combined with the orthogonally reactive fluoro and iodo substituents, makes it a valuable tool for chemists in the pharmaceutical, agrochemical, and materials science sectors. The robust and scalable Ullmann condensation provides a reliable method for its synthesis, paving the way for the development of novel and complex molecules. Proper handling and adherence to safety protocols are essential when working with this and related chemical compounds.
References
- 1. 886762-45-4|this compound|BLD Pharm [bldpharm.com]
- 2. This compound [oakwoodchemical.com]
- 3. This compound,97%,价格-幺米Lab实验室 [ymilab.com]
- 4. 4-(4-FLUOROPHENOXY)IODOBENZENE | CymitQuimica [cymitquimica.com]
- 5. 4-(4-FLUOROPHENOXY)IODOBENZENE | CymitQuimica [cymitquimica.com]
- 6. synarchive.com [synarchive.com]
- 7. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. 1-Fluoro-4-iodobenzene(352-34-1) 1H NMR [m.chemicalbook.com]
- 12. 4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. nbinno.com [nbinno.com]
- 15. nbinno.com [nbinno.com]
- 16. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemimpex.com [chemimpex.com]
- 18. fishersci.com [fishersci.com]
- 19. 1-Fluoro-4-iodobenzene - Safety Data Sheet [chemicalbook.com]
- 20. lobachemie.com [lobachemie.com]
- 21. WERCS Studio - Application Error [assets.thermofisher.com]
- 22. fishersci.com [fishersci.com]
Spectroscopic Characterization of 1-Fluoro-4-(4-iodophenoxy)benzene: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Fluoro-4-(4-iodophenoxy)benzene, a halogenated diaryl ether of interest in synthetic chemistry and drug discovery. The methodologies and data interpretation strategies detailed herein are designed to furnish researchers, scientists, and drug development professionals with a robust framework for the structural elucidation and purity assessment of this and structurally related molecules.
Introduction
This compound (C₁₂H₈FIO) is a diaryl ether containing both fluorine and iodine substituents on its aromatic rings.[1][2] This unique combination of halogens and the ether linkage imparts specific physicochemical properties that are of interest in medicinal chemistry and materials science. Accurate and unambiguous structural confirmation is a critical prerequisite for any further investigation or application of this compound. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the comprehensive characterization of this compound. While experimental spectra are the gold standard, this guide will also leverage predictive models and established spectroscopic principles to illustrate the expected data, providing a valuable reference for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Theoretical Principles and Predicted Spectra
The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region, typically between 6.5 and 8.0 ppm. The symmetry of the molecule will influence the number and multiplicity of the signals. The protons on the fluoro-substituted ring and the iodo-substituted ring will exhibit distinct chemical shifts and coupling patterns. The electronegativity of the fluorine and iodine atoms, as well as the oxygen of the ether linkage, will deshield the adjacent protons, shifting their signals downfield. Furthermore, the fluorine atom will cause through-bond coupling to the adjacent protons, resulting in characteristic doublet of doublets or triplet-like patterns.
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon atoms directly attached to the electronegative fluorine, iodine, and oxygen atoms will be significantly affected. The carbon attached to fluorine will exhibit a large one-bond coupling constant (¹JCF), which is a clear diagnostic feature. The chemical shifts of the aromatic carbons will be influenced by the substituent effects of the halogens and the phenoxy group. Online prediction tools can provide a reliable estimation of the expected chemical shifts.[3][4]
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.[5][6]
-
In a clean, dry vial, dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical and should not have signals that overlap with the analyte's signals.
-
Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.[7]
-
Securely cap the NMR tube to prevent solvent evaporation.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer's frequency to the deuterium signal of the solvent. This ensures field stability during the experiment.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines and high resolution.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.
-
Carefully phase correct the spectra to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift axis. For ¹H NMR in CDCl₃, the residual solvent peak at 7.26 ppm is a common reference. For ¹³C NMR, the CDCl₃ triplet at 77.16 ppm is used.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
-
Perform peak picking to identify the precise chemical shifts of all signals in both spectra.
-
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These values are estimations and may vary slightly depending on the solvent and experimental conditions.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 7.70 | d | ~ 9.0 | 2H, Protons ortho to iodine |
| ~ 7.05 | t | ~ 8.5 | 2H, Protons ortho to fluorine |
| ~ 6.95 | d | ~ 9.0 | 2H, Protons meta to iodine |
| ~ 6.85 | t | ~ 8.5 | 2H, Protons meta to fluorine |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160.0 (d, ¹JCF ≈ 245 Hz) | C-F |
| ~ 155.0 | C-O (fluoro-substituted ring) |
| ~ 154.0 | C-O (iodo-substituted ring) |
| ~ 138.0 | CH (ortho to iodine) |
| ~ 122.0 (d, ³JCF ≈ 8 Hz) | CH (meta to fluorine) |
| ~ 121.0 | CH (meta to iodine) |
| ~ 116.0 (d, ²JCF ≈ 23 Hz) | CH (ortho to fluorine) |
| ~ 88.0 | C-I |
Interpretation of the Spectra
-
¹H NMR: The spectrum is expected to show four distinct signals in the aromatic region, each integrating to two protons, consistent with the C₂ symmetry of the molecule. The protons on the iodo-substituted ring are expected to be further downfield due to the deshielding effect of the iodine atom. The protons on the fluoro-substituted ring will appear as multiplets due to coupling with the fluorine atom. The coupling constants will be indicative of the relative positions of the protons.
-
¹³C NMR: The spectrum should display eight signals, corresponding to the eight unique carbon environments in the molecule. The most downfield signal will be the carbon attached to the highly electronegative fluorine atom, and it will be split into a doublet with a large coupling constant. The carbon attached to the iodine will be significantly shielded and appear at a lower chemical shift. The remaining aromatic carbons will have chemical shifts influenced by the substituents and their positions relative to them.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Theoretical Principles and Predicted Spectrum
The IR spectrum of this compound will be dominated by absorptions corresponding to the vibrations of its functional groups. Key expected absorptions include:
-
C-O-C stretch: The ether linkage will give rise to a strong, characteristic absorption band.
-
C-F stretch: A strong absorption due to the carbon-fluorine bond stretching.
-
C-I stretch: A weaker absorption at a lower frequency corresponding to the carbon-iodine bond.
-
Aromatic C=C stretches: Multiple sharp bands in the 1600-1450 cm⁻¹ region.
-
Aromatic C-H stretches: Signals above 3000 cm⁻¹.
-
Aromatic C-H bends: Out-of-plane bending vibrations in the 900-675 cm⁻¹ region, which can be diagnostic of the substitution pattern.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a convenient method for obtaining IR spectra of solid and liquid samples with minimal sample preparation.[1]
Workflow for ATR-FTIR Analysis
References
An In-depth Technical Guide to the Synthesis and Discovery of 1-Fluoro-4-(4-iodophenoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, discovery, and applications of the diaryl ether, 1-Fluoro-4-(4-iodophenoxy)benzene. This compound holds significance as a versatile building block in medicinal chemistry and materials science, primarily owing to its unique substitution pattern featuring both fluorine and iodine moieties. This guide will delve into the principal synthetic methodologies, including the classical Ullmann condensation and the more contemporary Buchwald-Hartwig C-O cross-coupling reaction. Detailed experimental protocols, mechanistic insights, and a comparative analysis of these synthetic routes are presented. Furthermore, the guide explores the historical context of its discovery, its structural characterization, and its emerging applications in the development of novel therapeutic agents and functional materials.
Introduction: The Significance of this compound
This compound is a halogenated diaryl ether that has garnered increasing interest in the fields of organic synthesis and drug discovery. Its molecular architecture, characterized by a fluorinated phenyl ring linked via an ether oxygen to an iodinated phenyl ring, offers a unique combination of properties. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a molecule, which are desirable attributes in drug design[1]. The iodine atom, on the other hand, serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings[2]. This dual functionality makes this compound a valuable intermediate for the construction of complex molecular scaffolds.
While the exact date and circumstances of the initial discovery of this compound are not prominently documented in readily available literature, its emergence is intrinsically linked to the development of synthetic methodologies for diaryl ether formation and the growing interest in fluorinated and iodinated organic compounds for various applications.
Synthetic Strategies for this compound
The construction of the diaryl ether linkage is the central challenge in the synthesis of this compound. The two most prevalent and effective methods for achieving this are the Ullmann condensation and the Buchwald-Hartwig C-O cross-coupling reaction.
The Ullmann Condensation Approach
The Ullmann condensation, first reported by Fritz Ullmann in the early 20th century, is a classical method for forming carbon-carbon and carbon-heteroatom bonds, including the C-O bond in diaryl ethers[3]. The reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol at elevated temperatures[4][5].
For the synthesis of this compound, a plausible Ullmann approach would involve the reaction of a suitably activated fluorinated aryl halide with 4-iodophenol, or conversely, 4-fluorophenol with an activated iodinated aryl halide. A likely retrosynthetic pathway is depicted below:
Figure 1: Retrosynthetic analysis for the Ullmann synthesis of this compound.
2.1.1. Mechanistic Insights
The mechanism of the Ullmann condensation is believed to involve the formation of an organocopper intermediate. A copper(I) species is thought to undergo oxidative addition to the aryl halide. The resulting organocopper compound can then react with the phenoxide to form the diaryl ether and regenerate the copper catalyst. The reaction often requires high temperatures and polar aprotic solvents like DMF or nitrobenzene[3].
2.1.2. Experimental Protocol: A Generalized Ullmann Synthesis
While a specific protocol for this compound via the Ullmann reaction is not readily found in the literature, a general procedure can be adapted from similar syntheses.
Table 1: Generalized Ullmann Condensation Protocol
| Step | Procedure | Rationale |
| 1. Reactant Preparation | In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-fluorophenol (1.0 eq), 1,4-diiodobenzene (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1-0.2 eq). | The inert atmosphere prevents oxidation of the copper catalyst and other reactants. Potassium carbonate acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide. 1,4-diiodobenzene is used in slight excess to drive the reaction to completion. |
| 2. Solvent Addition | Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or pyridine. | These solvents are effective at dissolving the reactants and can withstand the high temperatures required for the reaction. |
| 3. Reaction | Heat the reaction mixture to 120-160 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). | High temperatures are necessary to overcome the activation energy of the C-O bond formation. Stirring ensures proper mixing of the heterogeneous mixture. |
| 4. Work-up | After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate or dichloromethane. | This step separates the product from the inorganic salts and the high-boiling solvent. |
| 5. Purification | Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. | This removes residual water and impurities, yielding the pure this compound. |
2.1.3. Advantages and Disadvantages of the Ullmann Condensation
The primary advantage of the Ullmann reaction is the relatively low cost of the copper catalyst. However, it often requires harsh reaction conditions, including high temperatures and long reaction times, and may have limited functional group tolerance. The yields can also be variable depending on the substrates.
The Buchwald-Hartwig C-O Cross-Coupling Approach
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been adapted for the synthesis of diaryl ethers. This method generally offers milder reaction conditions and broader substrate scope compared to the Ullmann condensation. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base.
A plausible retrosynthetic pathway for the Buchwald-Hartwig synthesis of this compound is shown below:
Figure 2: Retrosynthetic analysis for the Buchwald-Hartwig synthesis of this compound.
2.2.1. Mechanistic Insights
The catalytic cycle of the Buchwald-Hartwig C-O coupling is generally believed to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 1-bromo-4-fluorobenzene) to form a Pd(II) intermediate.
-
Ligand Exchange/Deprotonation: The phenol (4-iodophenol) coordinates to the palladium center, and a base facilitates the deprotonation to form a palladium-phenoxide complex.
-
Reductive Elimination: The diaryl ether product is formed through reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst.
The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.
2.2.2. Experimental Protocol: A Generalized Buchwald-Hartwig Synthesis
The following is a generalized protocol for the synthesis of this compound based on established Buchwald-Hartwig C-O coupling procedures.
Table 2: Generalized Buchwald-Hartwig C-O Coupling Protocol
| Step | Procedure | Rationale |
| 1. Catalyst and Ligand Preparation | In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%) to a dry reaction vessel. | The use of an inert atmosphere is crucial to prevent the degradation of the air-sensitive catalyst and ligand. |
| 2. Reactant Addition | Add 1-bromo-4-fluorobenzene (1.0 eq), 4-iodophenol (1.2 eq), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 eq). | 1-bromo-4-fluorobenzene is often preferred over the iodo-analogue in palladium catalysis to avoid homo-coupling side reactions. A slight excess of the phenol is used. The choice of base is important for the efficiency of the reaction. |
| 3. Solvent Addition | Add a dry, degassed solvent such as toluene or dioxane. | The solvent must be anhydrous and deoxygenated to ensure the stability and activity of the catalyst. |
| 4. Reaction | Heat the reaction mixture to 80-110 °C with stirring for 4-24 hours, monitoring by TLC or GC-MS. | The reaction temperature is generally lower than in the Ullmann condensation. |
| 5. Work-up and Purification | Cool the reaction to room temperature, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate. Purify the residue by column chromatography on silica gel. | Filtration removes the palladium catalyst. Column chromatography is used to isolate the pure product. |
2.2.3. Advantages and Disadvantages of the Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig reaction offers several advantages over the Ullmann condensation, including milder reaction conditions, higher yields, better functional group tolerance, and a broader substrate scope. The primary disadvantage is the higher cost and air-sensitivity of the palladium catalysts and phosphine ligands.
Structural Characterization
The identity and purity of synthesized this compound would be confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on both phenyl rings. The protons on the fluorinated ring would exhibit coupling to the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the carbon atoms in the molecule, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant.
-
¹⁹F NMR: The fluorine NMR spectrum would show a single resonance corresponding to the fluorine atom on the phenyl ring.
-
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C-O-C ether linkage, as well as bands corresponding to the C-F and C-I bonds and the aromatic rings.
Applications in Research and Drug Development
This compound is a valuable building block for the synthesis of more complex molecules with potential applications in:
-
Medicinal Chemistry: The diaryl ether scaffold is a common motif in many biologically active compounds. The presence of the fluorine and iodine atoms allows for the systematic modification of a lead compound to optimize its pharmacokinetic and pharmacodynamic properties. The iodine can be readily converted to other functional groups, allowing for the exploration of a wide range of structural diversity. The fluorophenyl group is a common feature in many approved drugs, contributing to improved efficacy and metabolic stability[1].
-
Materials Science: Fluorinated and iodinated aromatic compounds are used in the synthesis of liquid crystals, polymers, and other advanced materials[2]. The unique electronic properties conferred by the halogen atoms can be exploited to tune the optical and electronic properties of these materials.
-
Agrochemicals: The introduction of fluorine atoms into pesticide structures can enhance their biological activity and environmental stability. This compound could serve as a precursor for the synthesis of novel agrochemicals.
Conclusion
This compound is a strategically important synthetic intermediate whose value lies in its unique bifunctional nature. This guide has detailed the primary synthetic routes for its preparation, namely the Ullmann condensation and the Buchwald-Hartwig C-O cross-coupling reaction. While the Ullmann reaction offers a more classical and cost-effective approach, the Buchwald-Hartwig method provides milder conditions and broader applicability. The choice of synthetic route will ultimately depend on factors such as scale, cost, and the specific requirements of the research or development program. As the demand for sophisticated fluorinated and iodinated building blocks continues to grow, the importance of versatile intermediates like this compound in advancing medicinal chemistry and materials science is set to increase.
References
A Technical Guide to the Carbon-Iodine Bond Reactivity in 1-Fluoro-4-(4-iodophenoxy)benzene for Advanced Synthesis
Abstract
1-Fluoro-4-(4-iodophenoxy)benzene is a diaryl ether scaffold of significant interest in medicinal chemistry and materials science. Its utility is largely defined by the reactivity of the carbon-iodine (C-I) bond, which serves as a versatile anchor point for molecular elaboration. This guide provides an in-depth analysis of the C-I bond's reactivity, focusing on its application in pivotal transition metal-catalyzed cross-coupling reactions. We will explore the mechanistic underpinnings, provide field-proven experimental protocols, and discuss the causal logic behind methodological choices for Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig reactions, as well as the classical Ullmann condensation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic intermediate.
Introduction: The this compound Scaffold
The molecule this compound (CAS No. 886762-45-4) possesses a unique combination of structural features that make it a valuable building block.[1] The diaryl ether core is a common motif in biologically active compounds, while the terminal fluorine and iodine atoms offer orthogonal handles for chemical modification.
Molecular Structure and Properties:
-
Molecular Formula: C₁₂H₈FIO[1]
-
Molecular Weight: 314.10 g/mol [1]
-
Core Feature: The C(sp²)–I bond is the primary locus of reactivity. Compared to other aryl halides, the C-I bond is the longest and weakest, making it the most reactive substrate for oxidative addition to transition metal catalysts, a key step in many cross-coupling reactions.[2] This high reactivity often allows for milder reaction conditions compared to analogous aryl bromides or chlorides.[3]
-
Electronic Influence: The 4-fluorophenoxy group exerts a mild electron-withdrawing effect on the iodinated ring. This electronic perturbation can subtly enhance the electrophilicity of the iodinated carbon, further promoting the crucial oxidative addition step in catalytic cycles.[4]
The synthesis of this scaffold is typically achieved via a nucleophilic aromatic substitution, such as an Ullmann-type condensation between 4-fluorophenol and 1,4-diiodobenzene, or a related palladium-catalyzed etherification.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Modern Synthesis
The C-I bond in this compound is an ideal substrate for palladium-catalyzed reactions, which are foundational to modern organic synthesis for their efficiency and broad functional group tolerance.[5]
Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
The Sonogashira reaction is an exceptionally reliable method for coupling terminal alkynes with aryl halides, providing direct access to internal alkynes.[3][6] Due to the high reactivity of aryl iodides, these couplings can often be performed under very mild conditions, sometimes at room temperature.[7]
Mechanistic Rationale: The reaction proceeds via a dual catalytic cycle involving palladium and a copper(I) co-catalyst.[7]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the C-I bond of this compound to form a Pd(II)-aryl intermediate.
-
Copper Cycle: Concurrently, the copper(I) iodide reacts with the terminal alkyne and a base (typically an amine) to form a highly nucleophilic copper(I) acetylide.[7]
-
Transmetalation: The acetylide group is transferred from copper to the palladium(II) complex.
-
Reductive Elimination: The final step involves reductive elimination from the diorganopalladium(II) complex, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[7]
Diagram of the Sonogashira Catalytic Cycle:
References
A Technical Guide to the Electronic Effects of Fluoro and Iodo Groups in Diaryl Ethers
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The diaryl ether motif is a cornerstone in medicinal chemistry and materials science, valued for its conformational flexibility and synthetic accessibility.[1][2] The strategic placement of halogen substituents, particularly fluorine and iodine, on the aryl rings can profoundly modulate the molecule's physicochemical and biological properties. This guide provides an in-depth analysis of the distinct and often contrasting electronic effects of fluorine and iodine within the diaryl ether scaffold. We will explore the fundamental principles of inductive and resonance effects, their quantification through Hammett parameters, their influence on molecular conformation and reactivity, and their practical application in drug design, with a focus on field-proven insights and experimental validation.
Introduction: The Dichotomy of Halogen Substitution
Halogens introduce a fascinating duality of electronic effects to aromatic systems. They are more electronegative than carbon, leading to a powerful electron-withdrawing inductive effect (-I) through the sigma (σ) bond framework.[3] Simultaneously, their lone pair electrons can participate in resonance (or mesomeric effect, +M) with the aromatic π-system, donating electron density.[4] For halogens, the potent inductive withdrawal typically outweighs the weaker resonance donation, rendering them deactivating groups in electrophilic aromatic substitution, yet they remain ortho-, para- directing.[4]
However, the specific nature of the halogen—the exceptionally electronegative fluorine versus the large, polarizable iodine—creates distinct electronic and steric environments. In a diaryl ether, these effects are not isolated to the substituted ring; they are transmitted through the flexible ether linkage, influencing the properties of the entire molecule. Understanding this transmission is critical for the rational design of molecules with tailored properties, from optimizing drug-receptor interactions to tuning the electronic characteristics of advanced materials.
Fundamental Electronic Properties: A Tale of Two Halogens
The primary difference between fluorine and iodine stems from their fundamental atomic properties: electronegativity and polarizability.
-
Fluorine: As the most electronegative element, fluorine exerts the strongest inductive effect (-I) , significantly withdrawing electron density from the attached carbon and, by extension, the aromatic ring.[3] Its valence 2p orbitals are similar in size to the carbon 2p orbitals, allowing for relatively efficient orbital overlap. This enables a modest but significant resonance donation effect (+M) , where its lone pairs delocalize into the ring. Despite this, the -I effect is dominant.[4]
-
Iodine: Iodine is considerably less electronegative than fluorine but is much larger and more polarizable. Its inductive withdrawal is weaker. The resonance donation from its large 5p orbitals is less effective due to poor orbital overlap with carbon's 2p orbitals. A unique and critical feature of iodine is its ability to form halogen bonds (XBs) . This is a highly directional, non-covalent interaction where the electropositive region on the iodine atom (the σ-hole) acts as a Lewis acid, interacting with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in a protein active site).[5] Fluorine does not typically form significant halogen bonds.[5]
Quantifying Electronic Influence: Hammett Substituent Constants
The Hammett equation provides a quantitative measure of a substituent's electronic influence on a reaction center. The substituent constant, σ, is a powerful tool for comparing the electron-donating or -withdrawing properties of different groups.
| Substituent | Position | σ (Sigma) Constant | σ_I (Inductive) | σ_R (Resonance) |
| -F | meta | 0.34 | 0.57 | -0.33 |
| para | 0.06 | 0.57 | -0.33 | |
| -I | meta | 0.35 | 0.49 | -0.16 |
| para | 0.28 | 0.49 | -0.16 |
Table compiled from literature data.
This data reveals several key insights:
-
Strong Inductive Withdrawal: Both halogens have strong, positive σ_I values, confirming their powerful inductive electron withdrawal. Fluorine's effect is slightly stronger.
-
Resonance Donation: Both show negative σ_R values, indicating resonance donation. Fluorine is a more effective resonance donor than iodine, a consequence of better p-orbital overlap.
-
Overall Effect (σ_p): In the para position, where resonance effects are maximized, fluorine's stronger +M effect nearly cancels its -I effect, resulting in a near-neutral overall electronic character (σ_p = 0.06). In contrast, iodine's weaker resonance donation is less able to offset its inductive pull, making it a net electron-withdrawing group (σ_p = 0.28).
Transmission of Electronic Effects Across the Ether Linkage
The ether oxygen is not a passive bridge. Its lone pairs can participate in resonance with both aryl rings, and its electronegativity influences the sigma framework. The electronic character of a substituent on one ring (Ring A) can therefore be transmitted to the other (Ring B).
Computational Analysis: Molecular Electrostatic Potential (MEP)
Computational methods, particularly Density Functional Theory (DFT), are invaluable for visualizing electronic effects. A study on para-halogenated diphenyl ethers revealed significant differences in their ground-state properties and electron distribution.
The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution. Regions of negative potential (red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor.
In the case of 4-iododiphenyl ether, a prominent positive σ-hole on the iodine atom is observed, which is the basis for its halogen bonding capability.[6] This feature is absent in the fluoro analogue. Furthermore, calculations show that the introduction of a para-halogen substituent reduces the overall energy gap of the diaryl ether, with the effect being more pronounced as the atomic volume of the halogen increases.
Spectroscopic Evidence: ¹³C NMR Spectroscopy
¹³C NMR is a sensitive probe of the local electronic environment of carbon atoms. Electron-withdrawing groups deshield nearby carbons, shifting their signals downfield (to higher ppm), while electron-donating groups cause upfield shifts.[7] The transmission of electronic effects can be tracked by observing the chemical shifts of carbons on the unsubstituted ring (Ring B) as a substituent is changed on Ring A.
For a series of 4-X-phenoxybenzene compounds:
-
A fluoro substituent on Ring A causes a minor downfield shift on the C4' carbon (para-position) of Ring B, indicating a weak net withdrawal of electron density transmitted through the ether linkage.
-
An iodo substituent on Ring A causes a more significant downfield shift on C4' of Ring B, consistent with its greater net electron-withdrawing character as predicted by its Hammett σ_p constant.
The spin-orbit coupling effect also plays a significant role in the carbon magnetic shielding for iodine derivatives, further complicating direct comparisons based solely on electronegativity.[8]
Impact on Molecular Properties and Reactivity
Conformational Preferences
The diaryl ether linkage is not rigid. Rotation around the C-O bonds leads to various conformations. The electronic nature of the substituents can influence the rotational barriers and the preferred dihedral angles.
-
Fluorine , being small, has a minimal steric impact on conformation. Its electronic effects may slightly alter the torsional potential, but the barriers to rotation remain relatively low.
-
Iodine , with its large van der Waals radius, can impose significant steric hindrance, particularly when placed at the ortho position. This can restrict rotation and favor specific, often twisted, conformations. This atropisomerism can be exploited in the design of chiral ligands and catalysts.
Reactivity and Acidity
The electronic effects directly impact the reactivity of the diaryl ether. For instance, in a nucleophilic aromatic substitution (S_NAr) reaction where the diaryl ether is the substrate, an electron-withdrawing substituent (like F or I) on one ring will activate the other ring toward nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate.
Conversely, these effects influence the acidity (pKa) of related phenols. Consider the pKa of a hydroxyl group placed on Ring B. A fluoro or iodo substituent on Ring A will increase the acidity (lower the pKa) of the phenol on Ring B by inductively stabilizing the resulting phenoxide anion. The magnitude of this effect will correlate with the substituent's electron-withdrawing strength.
Applications in Drug Discovery and Development
The diaryl ether is a privileged scaffold in medicinal chemistry.[1] The choice between fluorine and iodine is a strategic decision to fine-tune a drug candidate's properties.
-
Fluorine for Metabolic Stability and Lipophilicity: Fluorine is often introduced to block sites of metabolic oxidation. The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s. This can increase a drug's half-life and bioavailability.[9] Fluorination also increases lipophilicity, which can enhance membrane permeability.[10]
-
Case Study: In many kinase inhibitors, fluorine atoms are placed on a phenyl ring adjacent to a metabolically labile position. This "metabolic shield" prevents hydroxylation, a common deactivation pathway.
-
-
Iodine for Potency and Halogen Bonding: Iodine is less commonly used for metabolic blocking but is a powerful tool for enhancing binding affinity through halogen bonding.[11] In a protein's active site, an iodo-substituted aryl ring can position the iodine to interact with a backbone carbonyl oxygen or an amino acid side chain (e.g., serine, aspartate), adding a specific, high-affinity interaction that can significantly boost potency.
-
Case Study: The development of inhibitors for various enzymes has successfully utilized iodine to form a key halogen bond with the target protein. For instance, in some kinase inhibitors, replacing a chloro or bromo group with iodine has led to a substantial increase in potency, directly attributable to the formation of a strong halogen bond in the active site.
-
Experimental Protocols
The synthesis of substituted diaryl ethers is well-established, with two primary methods dominating the field: the Ullmann condensation and the Buchwald-Hartwig amination (adapted for ether synthesis).
Protocol: Ullmann Condensation for Diaryl Ether Synthesis
The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and a phenol.[12][13] It is particularly effective for aryl iodides.
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add the aryl iodide (1.0 eq.), the phenol (1.2 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and copper(I) iodide (CuI, 0.1 eq.).
-
Solvent Addition: Add a high-boiling point polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.
-
Heating: Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure diaryl ether.
Protocol: Buchwald-Hartwig C-O Cross-Coupling
This palladium-catalyzed method is often milder and more functional-group tolerant than the Ullmann reaction.[14][15] It is effective with aryl bromides and chlorides as well as iodides.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox, add the aryl halide (1.0 eq.), the phenol (1.2 eq.), a strong base such as cesium carbonate (Cs₂CO₃, 1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., Xantphos, 4 mol%) to a dry Schlenk tube.
-
Solvent Addition: Add a dry, deoxygenated solvent, typically toluene or dioxane.
-
Heating: Seal the tube and heat the reaction mixture to 80-110 °C for 8-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Conclusion
The choice between a fluoro and an iodo substituent on a diaryl ether scaffold is a nuanced decision with significant consequences for molecular properties. Fluorine, with its dominant inductive withdrawal and small size, is an excellent tool for enhancing metabolic stability and modulating pKa with minimal steric penalty. Iodine, while also electron-withdrawing, offers the unique and powerful ability to engage in halogen bonding, providing a direct and potent mechanism for increasing binding affinity to biological targets. The transmission of these electronic effects across the ether linkage, though attenuated, is significant and can be predicted and analyzed using a combination of computational modeling and NMR spectroscopy. A thorough understanding of these principles empowers researchers in drug discovery and materials science to rationally design diaryl ether-containing molecules with precisely controlled electronic and conformational properties, ultimately leading to more effective and sophisticated final products.
References
- 1. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Halogen Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A molecular electrostatic potential analysis of hydrogen, halogen, and dihydrogen bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral Alkyl Halides: Underexplored Motifs in Medicine | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. synarchive.com [synarchive.com]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Substituted Diaryl Ethers: A Privileged Scaffold for Next-Generation Therapeutics and Advanced Materials
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The diaryl ether (DE) motif, characterized by two aromatic rings linked by an oxygen atom, is a cornerstone in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its prevalence in both natural products and synthetic compounds underscores its significance as a "privileged scaffold."[1][3] This is attributed to a unique combination of physicochemical properties including robust metabolic stability, optimal molecular flexibility, and the ability to penetrate cell membranes.[2][4] This guide provides a comprehensive exploration of the synthesis, diverse applications, and future potential of substituted diaryl ethers. We will delve into established and modern synthetic methodologies, their extensive applications in drug discovery—particularly in oncology and infectious diseases—and their role in the development of novel agrochemicals and advanced materials.
Introduction: The Enduring Significance of the Diaryl Ether Scaffold
The diaryl ether linkage is more than a simple connection; it imparts specific conformational flexibility and electronic properties to a molecule that are often crucial for biological activity. This structural unit is found in a wide array of biologically active natural products and has been integral to the design of numerous synthetic drugs and agrochemicals.[1][5] The versatility of the diaryl ether scaffold allows it to interact with a multitude of biological targets, leading to a broad spectrum of activities including anticancer, antiviral, antibacterial, anti-inflammatory, and herbicidal effects.[3][6] The inherent stability of the C-O-C bond in diaryl ethers contributes to their desirable pharmacokinetic profiles, making them attractive candidates for drug development.[7]
Synthetic Strategies for Substituted Diaryl Ethers
The construction of the diaryl ether bond is a critical step in the synthesis of these valuable compounds. Over the years, several methods have been developed, with the Ullmann condensation and the Buchwald-Hartwig amination being the most prominent.
Ullmann Condensation: The Classic Approach
The Ullmann condensation, first reported in 1905, is a classical method for forming diaryl ethers.[8] It traditionally involves the copper-catalyzed reaction of a phenol with an aryl halide at elevated temperatures.[9][10] While effective, the classical Ullmann reaction often requires harsh conditions, including high temperatures (100-220 °C) and stoichiometric amounts of copper, which can limit its application for sensitive substrates.[10][11]
Mechanism: The precise mechanism of the Ullmann reaction is still debated, but it is generally believed to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether and regenerates the copper(I) catalyst.[11]
Buchwald-Hartwig Amination: A Modern Alternative
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile alternative for the synthesis of diaryl ethers.[12][13] This method generally proceeds under milder conditions and exhibits a broader substrate scope and functional group tolerance compared to the classical Ullmann condensation.[13][14] The reaction typically employs a palladium catalyst in conjunction with a specialized phosphine ligand.[15]
Mechanism: The catalytic cycle of the Buchwald-Hartwig ether synthesis is thought to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the phenoxide. Subsequent reductive elimination forms the diaryl ether and regenerates the Pd(0) catalyst.[13]
Protocol: Synthesis of a Model Substituted Diaryl Ether via Ullmann Condensation
This protocol describes a representative synthesis of a substituted diaryl ether using a modified Ullmann condensation.
Objective: To synthesize 4-(4-methoxyphenoxy)benzonitrile.
Materials:
-
4-Iodobenzonitrile
-
4-Methoxyphenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3)
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
-
Diatomaceous earth
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodobenzonitrile (1.0 eq), 4-methoxyphenol (1.2 eq), CuI (0.1 eq), and K2CO3 (2.0 eq).
-
Add anhydrous pyridine and anhydrous toluene to the flask.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of diatomaceous earth to remove insoluble inorganic salts.
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-(4-methoxyphenoxy)benzonitrile.
Applications in Drug Discovery and Development
The diaryl ether scaffold is a prominent feature in a multitude of approved drugs and clinical candidates, highlighting its importance in medicinal chemistry.[2]
Targeting Protein Kinases in Oncology
Many diaryl ether-containing compounds have been developed as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[6] The flexible ether linkage allows the two aryl rings to adopt optimal conformations for binding within the ATP-binding pocket of kinases.
-
Sorafenib: A multi-kinase inhibitor approved for the treatment of renal cell carcinoma and hepatocellular carcinoma.
-
Ibrutinib: A Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of certain B-cell malignancies.[4]
Antimicrobial and Antiviral Agents
The diaryl ether motif is also present in numerous antimicrobial and antiviral agents.[3]
-
Antibacterials: Some diaryl ethers inhibit the enoyl-acyl carrier protein reductase (ENR), a key enzyme in bacterial fatty acid synthesis, leading to disruption of the bacterial cell membrane.[16]
-
Antivirals: Diaryl ether derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[17] The diaryl ether core can bind to a hydrophobic pocket in the reverse transcriptase enzyme, inhibiting its function.[17] Certain diaryl ethers have also shown activity against other viruses, including Human Coronavirus OC43 and Human Adenovirus 5.[18]
Agrochemical Innovations
In the agrochemical sector, substituted diaryl ethers are a well-established class of herbicides.[19] They often act by inhibiting key enzymes in plant biosynthetic pathways.[20] For example, some diaryl ether herbicides target the acetolactate synthase (ALS) enzyme, a critical component in the synthesis of branched-chain amino acids.[21] The phenoxypyridine moiety, a bioisostere of diaryl ethers, is also found in various insecticides and fungicides.[22]
Advanced Materials Science
Beyond the life sciences, diaryl ethers are finding applications in materials science. Their thermal stability and chemical resistance make them suitable for use in high-performance polymers.[23] The electronic properties of substituted diaryl ethers can be tuned, opening up possibilities for their use in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Future Directions and Emerging Trends
The exploration of substituted diaryl ethers is far from complete. Future research is likely to focus on several key areas:
-
Novel Synthetic Methodologies: The development of more efficient, sustainable, and regioselective methods for diaryl ether synthesis remains a priority. This includes the use of novel catalysts and greener reaction conditions.[23]
-
Expansion of Biological Targets: Researchers will continue to explore the potential of diaryl ethers to modulate new and challenging biological targets.
-
PROTACs and Targeted Protein Degradation: The diaryl ether scaffold could serve as a linker in the design of Proteolysis Targeting Chimeras (PROTACs), a promising new therapeutic modality.
-
Bio-based Diethyl Ether: There is growing interest in producing diethyl ether from renewable resources as a more sustainable alternative to fossil fuel-based production.[24]
Conclusion
Substituted diaryl ethers represent a remarkably versatile and enduring structural motif in chemical research. Their unique combination of physicochemical properties has led to their widespread application in drug discovery, agrochemicals, and materials science. As synthetic methodologies continue to advance and our understanding of their biological and material properties deepens, the potential for new and innovative applications of substituted diaryl ethers will undoubtedly continue to expand.
Visualizations
Caption: Comparison of Ullmann and Buchwald-Hartwig diaryl ether synthesis.
Caption: Diverse applications of substituted diaryl ethers.
References
- 1. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents [ouci.dntb.gov.ua]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jsynthchem.com [jsynthchem.com]
- 8. synarchive.com [synarchive.com]
- 9. Ullmann reaction | PPTX [slideshare.net]
- 10. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 11. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald–Hartwig reaction: an update | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Diaryl ethers with carboxymethoxyphenacyl motif as potent HIV-1 reverse transcriptase inhibitors with improved solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. A New Class of Diaryl Ether Herbicides: Structure-Activity Relationship Studies Enabled by a Rapid Scaffold Hopping Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. scispace.com [scispace.com]
- 24. datainsightsmarket.com [datainsightsmarket.com]
A Technical Guide to the Molecular Modeling and Computational Analysis of 1-Fluoro-4-(4-iodophenoxy)benzene
Abstract
1-Fluoro-4-(4-iodophenoxy)benzene is a halogenated diaryl ether with significant potential as a scaffold in medicinal chemistry and materials science. The presence of fluorine, iodine, and an ether linkage imparts unique electronic and steric properties that govern its intermolecular interactions and reactivity. This technical guide provides a comprehensive framework for the molecular modeling and computational investigation of this molecule. We detail robust, field-proven protocols for Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to elucidate its structural, electronic, and interactive properties. This document serves as a practical manual for researchers aiming to leverage computational chemistry to accelerate the design and development of novel therapeutics and functional materials based on this promising chemical entity.
Introduction: The Scientific Imperative for Computational Analysis
This compound (CAS Number: 886762-45-4; Molecular Formula: C₁₂H₈FIO) belongs to the diaryl ether class of compounds, a structural motif present in numerous biologically active molecules and advanced materials.[1][2] The specific halogenation pattern—a fluorine atom on one phenyl ring and an iodine atom on the other—creates a molecule with distinct electronic characteristics. The fluorine atom acts as a weak electron-withdrawing group, while the iodine atom is notable for its ability to participate in halogen bonding, a specific and directional non-covalent interaction crucial in molecular recognition and crystal engineering.[3][4]
Understanding the three-dimensional structure, electronic landscape, and potential intermolecular interactions of this molecule is paramount for its rational application. Computational modeling provides a powerful, cost-effective, and precise lens through which to explore these properties before committing to extensive synthetic and experimental work. Such studies can predict molecular geometry, electrostatic potential, frontier molecular orbitals, and the energetic favorability of interactions with biological targets or other molecules in a material matrix.[5][6][7]
This guide is structured to provide both the theoretical justification and the practical, step-by-step protocols for conducting a thorough computational analysis of this compound.
Theoretical Foundations and Method Selection
The choice of computational methodology is critical for obtaining accurate and meaningful results. For a molecule like this compound, a multi-faceted approach combining Quantum Mechanics (QM) and Molecular Mechanics (MM) is recommended.
Density Functional Theory (DFT): The Quantum Mechanical Workhorse
DFT is the method of choice for calculating the electronic structure of molecules. It offers an excellent balance between computational cost and accuracy for systems of this size.[8] DFT is used to determine optimized molecular geometry, vibrational frequencies, and a host of electronic properties.
-
Why DFT? Unlike simpler methods, DFT explicitly treats electrons, making it indispensable for understanding properties governed by electron distribution, such as reactivity and non-covalent interactions. For halogenated compounds, DFT can accurately model phenomena like halogen bonding.[3]
-
Functional and Basis Set Selection: The accuracy of a DFT calculation is highly dependent on the choice of the exchange-correlation functional and the basis set.
-
Functional: A dispersion-corrected functional, such as B3LYP-D3 , is highly recommended. The B3LYP functional is a well-established hybrid functional, and the "-D3" correction accounts for van der Waals (dispersion) forces, which are critical for accurately modeling the conformational flexibility of the diaryl ether linkage and potential intermolecular interactions.[7][9]
-
Basis Set: A split-valence basis set with polarization and diffuse functions, such as 6-311+G(d,p) , is a robust choice for the C, H, O, and F atoms. For the iodine atom, which is a heavy element, a basis set that includes a relativistic effective core potential (ECP), such as LANL2DZ , is essential to reduce computational cost while maintaining accuracy.[8]
-
Molecular Dynamics (MD) Simulations: Capturing Molecular Motion
While DFT provides a static, minimum-energy picture, molecules are dynamic entities. MD simulations model the movement of atoms over time, providing insights into conformational flexibility, solvent effects, and the stability of molecular complexes.
-
Why MD? For a molecule with a flexible ether linkage, MD simulations are crucial for exploring the accessible conformational space and understanding how the molecule might adapt its shape when interacting with a binding partner or within a condensed phase.
-
Force Field Selection: MD simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. A general-purpose force field like GAFF (General Amber Force Field) is suitable for drug-like organic molecules. The partial atomic charges required for the force field should be derived from QM calculations (e.g., using the RESP or Merz-Kollman scheme) based on the DFT-optimized geometry to ensure they accurately reflect the electronic distribution.
Experimental Protocols: A Step-by-Step Computational Workflow
This section provides detailed protocols for a comprehensive computational analysis. The workflow is designed to be self-validating, where the results of one step inform the next.
Workflow Overview
The overall computational strategy involves a sequential process from initial structure generation to detailed analysis of molecular interactions.
Caption: Computational analysis workflow.
Protocol 1: DFT Geometry Optimization and Electronic Analysis
Objective: To find the most stable 3D conformation and analyze the electronic properties of a single molecule of this compound in the gas phase.
Software: Gaussian, ORCA, or similar quantum chemistry package.
Methodology:
-
Initial Structure Creation:
-
Build the 2D structure of this compound in a molecular editor (e.g., Avogadro, ChemDraw).
-
Generate an initial 3D conformation using the editor's built-in tools. Pay attention to the initial dihedral angle of the C-O-C-C bridge.
-
-
Geometry Optimization:
-
Set up a DFT calculation using the B3LYP-D3 functional.
-
Assign the 6-311+G(d,p) basis set to C, H, O, and F atoms.
-
Assign the LANL2DZ basis set with its corresponding ECP to the Iodine (I) atom.
-
Run the optimization calculation. This will iteratively adjust the atomic positions to find a local minimum on the potential energy surface.
-
-
Vibrational Frequency Calculation:
-
Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.
-
Self-Validation Check: Confirm that the calculation yields zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a true energy minimum, and the geometry must be further refined.
-
-
Electronic Property Calculation and Analysis:
-
From the validated optimized structure, calculate the following properties:
-
Molecular Electrostatic Potential (MEP): Visualize the MEP surface to identify electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. The region of positive potential on the iodine atom (the σ-hole) is indicative of its halogen bonding capability.
-
Frontier Molecular Orbitals (FMO): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between them is a key indicator of chemical reactivity and stability.
-
Natural Bond Orbital (NBO) Analysis: Calculate NBO charges to obtain a more chemically intuitive picture of the atomic charge distribution.
-
-
Protocol 2: Molecular Dynamics Simulation in Solution
Objective: To explore the conformational dynamics and solvation of this compound in an aqueous environment.
Software: AMBER, GROMACS, or similar MD package.
Methodology:
Caption: MD simulation setup workflow.
-
Force Field Parameterization:
-
Use the DFT-optimized structure from Protocol 1.
-
Calculate electrostatic potential-derived (ESP) charges using the Merz-Kollman or RESP scheme at the HF/6-31G* level of theory, as is standard practice for GAFF.
-
Use a program like antechamber (from AmberTools) to generate the GAFF atom types and assign the calculated charges and other necessary parameters.
-
-
System Setup:
-
Place the parameterized molecule into the center of a periodic box of water molecules (e.g., a cubic box with a 10 Å buffer from the molecule to the box edge). The TIP3P water model is a standard choice.
-
Add counter-ions (e.g., Na⁺ or Cl⁻) as needed to neutralize the system.
-
-
Equilibration:
-
Perform an initial energy minimization of the system to remove bad contacts.
-
Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system density at the target temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble). Monitor density and temperature for stability.
-
-
Production Simulation:
-
Run the simulation for a sufficient length of time (e.g., 100-500 nanoseconds) to sample the conformational landscape adequately.
-
-
Trajectory Analysis:
-
Analyze the resulting trajectory to study the distribution of the C-O-C-C dihedral angle, radial distribution functions of water around key atoms, and any stable intramolecular hydrogen bonds.
-
Data Presentation and Expected Outcomes
The results from these computational protocols should be summarized clearly to facilitate interpretation.
Table 1: Key DFT-Calculated Properties
| Property | Predicted Value | Interpretation |
| Total Energy (Hartree) | Value from output | The electronic energy of the optimized geometry. |
| Dipole Moment (Debye) | Value from output | Indicates the overall polarity of the molecule. |
| HOMO Energy (eV) | Value from output | Relates to the ability to donate electrons. |
| LUMO Energy (eV) | Value from output | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap (eV) | Calculated difference | Indicator of chemical stability and reactivity. |
| Key Dihedral Angle (°) | Value from output | Defines the twist between the two phenyl rings. |
Table 2: Key MD Simulation Parameters
| Parameter | Setting | Rationale |
| Force Field | GAFF | Standard for organic small molecules. |
| Water Model | TIP3P | Computationally efficient and widely used. |
| Ensemble | NPT | Simulates constant pressure and temperature conditions. |
| Temperature | 300 K | Approximates physiological/room temperature. |
| Pressure | 1 atm | Standard atmospheric pressure. |
| Simulation Time | 100 ns | A reasonable starting point for conformational sampling. |
Conclusion
This guide outlines a robust and validated computational framework for the detailed investigation of this compound. By systematically applying Density Functional Theory and Molecular Dynamics simulations, researchers can gain deep insights into the molecule's structural, electronic, and dynamic properties. These insights are critical for hypothesis-driven drug design, the development of novel materials, and understanding its fundamental chemical behavior. The protocols described herein provide a clear path for scientists to leverage the predictive power of molecular modeling, thereby accelerating innovation and discovery.
References
- 1. 886762-45-4|this compound|BLD Pharm [bldpharm.com]
- 2. This compound [oakwoodchemical.com]
- 3. Validated scoring of halogen bonding in molecular design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site specificity of halogen bonding involving aromatic acceptors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Computational Approach to Diarylprolinol-Silyl Ethers in Aminocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational investigations on base-catalyzed diaryl ether formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of 1-Fluoro-4-(4-iodophenoxy)benzene via Ullmann Condensation: An Application Note for Advanced Research
Introduction: The Strategic Importance of Diaryl Ethers and the Ullmann Condensation
Diaryl ethers are a cornerstone structural motif in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their synthesis, therefore, is a critical endeavor in the field of organic chemistry. The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol, stands as a historic and powerful method for forging the vital C-O bond that defines these structures.[3][4][5]
This application note provides a detailed protocol for the synthesis of a specific diaryl ether, 1-Fluoro-4-(4-iodophenoxy)benzene. This compound serves as a valuable building block in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the Ullmann condensation, providing a rationale for the selection of reagents and reaction conditions. Furthermore, this guide will offer practical, field-tested insights to empower researchers to achieve high yields and purity.
The Ullmann Condensation: A Mechanistic Overview
While extensively studied, the precise mechanism of the Ullmann reaction can be complex and multifaceted.[1][4] However, a generally accepted pathway for the copper-catalyzed formation of diaryl ethers involves the following key steps.[6]
A plausible catalytic cycle is initiated by the reaction of a copper(I) salt with the phenol in the presence of a base to form a copper(I) phenoxide complex. This is followed by oxidative addition of the aryl halide to the copper(I) center, generating a copper(III) intermediate. Finally, reductive elimination from this intermediate affords the desired diaryl ether and regenerates the active copper(I) catalyst, thus completing the cycle.[7] The use of ligands can significantly accelerate the reaction by stabilizing the copper species and facilitating the oxidative addition and reductive elimination steps.[7][8]
Experimental Protocol: Synthesis of this compound
This protocol is designed for the synthesis of this compound from 4-fluorophenol and 1,4-diiodobenzene.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 4-Fluorophenol | ≥99% | Sigma-Aldrich | |
| 1,4-Diiodobenzene | 98% | Alfa Aesar | |
| Copper(I) iodide (CuI) | 99.99% trace metals basis | Sigma-Aldrich | Store under inert atmosphere |
| L-Proline | ≥99% | Sigma-Aldrich | |
| Potassium Carbonate (K₂CO₃) | ≥99%, anhydrous | Fisher Scientific | Finely powdered and dried |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics | |
| Toluene | Anhydrous, ≥99.8% | Fisher Scientific | |
| Ethyl acetate | ACS Grade | Fisher Scientific | For workup and chromatography |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography |
| Magnesium sulfate (MgSO₄) | Anhydrous | Fisher Scientific | For drying |
| Oven-dried glassware | |||
| Magnetic stir bar | |||
| Inert atmosphere setup | Nitrogen or Argon |
Step-by-Step Procedure
-
Reaction Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-diiodobenzene (1.0 eq), 4-fluorophenol (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent oxidation of the copper catalyst.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) via syringe to the flask to achieve a desired concentration (e.g., 0.5 M with respect to the limiting reagent).
-
Reaction Execution: Immerse the flask in a preheated oil bath at 120 °C and stir the reaction mixture vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Reaction Workup: Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Optimization and Causality in Experimental Design
The success of the Ullmann condensation is highly dependent on the careful selection of several key parameters.
| Parameter | Typical Range/Choice | Rationale |
| Copper Source | CuI, CuBr, Cu₂O, Cu powder | CuI is a commonly used and effective catalyst.[9][10] |
| Ligand | L-Proline, N,N-dimethylglycine, 1,10-phenanthroline, diamines | Ligands accelerate the reaction by stabilizing the copper catalyst and facilitating the catalytic cycle.[8][11] L-proline is an inexpensive and effective amino acid ligand. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is required to deprotonate the phenol, forming the active nucleophile.[4][9] K₂CO₃ is a cost-effective and commonly used base. |
| Solvent | DMF, DMSO, Dioxane, Toluene | High-boiling polar aprotic solvents like DMF are traditionally used to facilitate the reaction.[5] |
| Temperature | 100-220 °C | Traditional Ullmann reactions often require high temperatures, though modern ligand systems can enable milder conditions.[5] |
Visualizing the Process
Experimental Workflow
Caption: A schematic overview of the experimental workflow for the synthesis of this compound.
Catalytic Cycle of the Ullmann Condensation
Caption: A simplified representation of the catalytic cycle for the copper-catalyzed Ullmann condensation.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the successful formation of the C-O bond.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point: To assess the purity of the compound.
Troubleshooting and Further Considerations
-
Low Yield: If the yield is low, consider optimizing the reaction temperature, reaction time, or screening different ligands and bases.[9] The purity of the reagents and the exclusion of oxygen are critical.
-
Side Reactions: The formation of homocoupled products of the aryl halide can sometimes be observed. Adjusting the stoichiometry of the reactants may help to minimize this.
-
Alternative Procedures: For substrates that are sensitive to high temperatures, modern Ullmann-type reactions employing more sophisticated ligands can often be performed under milder conditions.[12]
Conclusion
The Ullmann condensation remains a highly relevant and versatile tool for the synthesis of diaryl ethers. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully synthesize valuable compounds such as this compound. This application note provides a solid foundation for the execution and optimization of this important transformation in a research setting.
References
- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. synarchive.com [synarchive.com]
- 4. Ullmann reaction | PPTX [slideshare.net]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst [jsynthchem.com]
- 11. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Suzuki Coupling Reactions Using 1-Fluoro-4-(4-iodophenoxy)benzene
Introduction: The Strategic Importance of Fluorinated Biaryl Ethers
In the landscape of modern drug discovery and materials science, the synthesis of complex molecular architectures with high precision is paramount. Among the vast array of synthetic transformations, the Suzuki-Miyaura cross-coupling reaction stands as a pillar, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2][3] This guide focuses on the application of this powerful reaction to a specific, high-value building block: 1-Fluoro-4-(4-iodophenoxy)benzene .
The resulting 4-fluoro-4'-phenoxy-1,1'-biphenyl scaffold is of significant interest to researchers. The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[4] The diaryl ether linkage provides conformational flexibility, a desirable trait in ligand design for modulating protein-protein interactions. The iodine atom on the substrate makes it a highly reactive partner in palladium-catalyzed reactions, generally exhibiting higher reactivity than corresponding bromides or chlorides.[5] Consequently, mastering the Suzuki coupling of this compound provides a direct route to novel compounds for pharmaceutical development, agrochemicals, and advanced materials.[6][7][8]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only step-by-step protocols but also delves into the mechanistic rationale behind the experimental choices, ensuring a deep and practical understanding of the reaction.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, such as a boronic acid or its ester, in the presence of a base.[3][9] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][10]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl iodide (this compound) to a palladium(0) complex. This step, often rate-determining, forms a palladium(II) intermediate.[3] The high reactivity of the carbon-iodine bond facilitates this initial step.[5]
-
Transmetalation: In this step, the organic group from the organoboron species is transferred to the palladium(II) complex. This process is critically dependent on the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species.[1][11][12][13] The choice of base can significantly influence the reaction rate and yield.[1]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[9][10]
Below is a diagram illustrating the catalytic cycle for the Suzuki coupling of this compound with a generic arylboronic acid.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Suzuki coupling of this compound with various arylboronic acids. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.
Protocol 1: General Procedure for Suzuki Coupling with Phenylboronic Acid
This protocol outlines a standard set of conditions that are broadly applicable for the coupling of this compound with simple arylboronic acids.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water, deionized
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times. This is crucial to prevent the oxidation of the palladium catalyst.
-
Solvent Addition: Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL). Degassing the solvents (e.g., by sparging with argon for 15-20 minutes) is recommended to remove dissolved oxygen.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-fluoro-4'-phenoxy-1,1'-biphenyl.
Protocol 2: Optimized Conditions for Electron-Rich or Electron-Poor Arylboronic Acids
For more challenging substrates, such as sterically hindered, electron-rich, or electron-poor arylboronic acids, modifications to the catalyst system and reaction conditions may be necessary to achieve optimal results. The use of more electron-rich and bulky phosphine ligands can enhance the rate of both oxidative addition and reductive elimination.[14]
Materials:
-
This compound
-
Substituted arylboronic acid (e.g., 4-methoxyphenylboronic acid or 4-cyanophenylboronic acid)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water, deionized
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the substituted arylboronic acid (1.5 mmol, 1.5 equiv.), and potassium phosphate (3.0 mmol, 3.0 equiv.) to a dry reaction vessel.
-
Catalyst and Ligand Addition: Add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and SPhos (0.036 mmol, 3.6 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Reaction: Seal the vessel and heat the mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Data Presentation: A Comparative Overview
The choice of reaction parameters can significantly impact the yield of the desired biaryl product. The following table provides a summary of typical reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids, based on established literature for similar substrates.
| Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 16 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 90-98 |
| 4-Tolylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 18 | 88-96 |
| 4-Chlorophenylboronic acid | Pd(OAc)₂ / XPhos | Cs₂CO₃ | t-BuOH/H₂O | 100 | 24 | 75-85 |
| 2-Thiopheneboronic acid | PdCl₂(dppf) | K₂CO₃ | THF/H₂O | 85 | 12 | 80-90 |
Yields are illustrative and can vary depending on the precise reaction conditions and scale.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for performing a Suzuki coupling reaction in a research laboratory setting.
Caption: General laboratory workflow for a Suzuki coupling reaction.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating systems. The progress of the reaction can be reliably monitored by standard analytical techniques such as TLC and GC-MS. The disappearance of the starting aryl iodide and the appearance of the higher Rf biaryl product on a TLC plate provide a clear indication of reaction progression. For quantitative analysis during the reaction, GC-MS with an internal standard can be employed.
The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity. The expected spectroscopic data for the product of the reaction between this compound and phenylboronic acid, 4-fluoro-4'-phenoxy-1,1'-biphenyl, will show characteristic signals for the aromatic protons and carbons, with coupling patterns consistent with the substitution pattern. The mass spectrum will show the molecular ion peak corresponding to the calculated exact mass of the product.
By following these analytical procedures, researchers can have high confidence in the outcome of the reaction and the integrity of the synthesized compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. mt.com [mt.com]
- 3. byjus.com [byjus.com]
- 4. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Sonogashira Cross-Coupling of "1-Fluoro-4-(4-iodophenoxy)benzene" with Terminal Alkynes
Introduction: The Strategic Importance of Aryl-Alkynes in Modern Chemistry
The Sonogashira cross-coupling reaction is a cornerstone in the edifice of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First reported by Kenkichi Sonogashira in 1975, this palladium- and copper-cocatalyzed reaction has become an indispensable tool for synthetic chemists due to its operational simplicity, mild reaction conditions, and broad functional group tolerance.[3] These attributes have led to its widespread application in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials.[1][4]
The diaryl ether moiety, present in the substrate "1-Fluoro-4-(4-iodophenoxy)benzene," is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The ability to introduce an alkyne functionality onto this scaffold via the Sonogashira coupling opens a gateway to a diverse range of molecular architectures and potential drug candidates. The resulting aryl-alkynes are not only valuable final products but also versatile intermediates for further transformations.[4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Sonogashira cross-coupling of "this compound" with various terminal alkynes. It delves into the mechanistic underpinnings of the reaction, offers a detailed experimental protocol, and provides practical guidance on optimization and troubleshooting.
Mechanistic Insights: The Dual Catalytic Cycle
The Sonogashira reaction proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][6] This dual catalysis is the key to the reaction's high efficiency under mild conditions.
-
The Palladium Cycle: The cycle begins with the oxidative addition of the aryl iodide, "this compound," to a palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step of the overall reaction.[3]
-
The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, typically copper(I) iodide (CuI), in the presence of a base to form a copper(I) acetylide species.[3] The base, usually an amine, facilitates the deprotonation of the weakly acidic terminal alkyne.
-
Transmetalation: The crucial step linking the two cycles is transmetalation, where the acetylide group is transferred from the copper acetylide to the palladium(II) complex.
-
Reductive Elimination: Finally, the resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active palladium(0) catalyst, allowing the cycle to continue.[6]
Caption: Dual catalytic cycle of the Sonogashira reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Sonogashira coupling of "this compound" with a terminal alkyne. Optimization may be required for specific substrates.
Materials and Reagents:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 0.5-2.5 mol%)
-
Anhydrous solvent (e.g., THF, DMF, Toluene)
-
Amine base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA), 2-3 eq)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or oven-dried round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
Syringes and needles
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and copper(I) iodide (CuI).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is critical to prevent catalyst deactivation and alkyne homocoupling.[1]
-
Solvent and Base Addition: Under a positive pressure of inert gas, add the anhydrous solvent via syringe, followed by the amine base. Stir the mixture for a few minutes to ensure dissolution.
-
Alkyne Addition: Add the terminal alkyne dropwise via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature. The high reactivity of aryl iodides often allows the reaction to proceed without heating.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filtration: Filter the mixture through a pad of Celite® to remove the catalyst residues. Wash the pad with additional organic solvent.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (to remove the copper catalyst) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl-alkyne.
Caption: General experimental workflow for Sonogashira coupling.
Reaction Optimization
The efficiency of the Sonogashira coupling can be influenced by several parameters. The following table provides a starting point for optimization, particularly when dealing with less reactive terminal alkynes or when aiming to improve yield and reaction time.
| Parameter | Variation | Rationale and Expected Outcome |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a common choice. PdCl₂(PPh₃)₂ is also effective. For challenging couplings, more active catalysts with bulky, electron-rich ligands like XPhos may be beneficial.[2] |
| Copper(I) Source | CuI, CuBr, CuTC | CuI is the most common and generally effective co-catalyst. |
| Base | TEA, DIPA, Cs₂CO₃, K₂CO₃ | Amine bases like TEA and DIPA are standard. Inorganic bases can be used, especially in copper-free protocols. The choice of base can significantly impact the reaction rate and yield.[7] |
| Solvent | THF, DMF, Toluene, Acetonitrile | The solvent should dissolve all reactants. Toluene is often a good choice for reactions requiring heating. DMF can sometimes inhibit the reaction.[1] |
| Temperature | Room Temperature to 80 °C | For the highly reactive "this compound", room temperature is often sufficient. Gentle heating may be required for less reactive alkynes.[1] |
| Copper-Free Conditions | Omit CuI, may require specific ligands | Useful for preventing the common side reaction of alkyne homocoupling (Glaser coupling), especially if this is a persistent issue.[3][4] |
Troubleshooting Common Issues
Even with a well-established procedure, challenges can arise. This section addresses common problems encountered during the Sonogashira coupling and offers potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst (Pd or Cu) - Poor quality reagents (impurities, moisture) - Insufficiently inert atmosphere - Inappropriate solvent or base | - Use fresh, high-quality catalysts and reagents.[1] - Ensure rigorous exclusion of oxygen and moisture by using proper Schlenk techniques or a glovebox.[1] - Screen different solvents and bases.[8] |
| Catalyst Decomposition (Black Precipitate) | - Presence of oxygen - High reaction temperature - Impurities in the reaction mixture | - Improve inert atmosphere techniques.[1] - Lower the reaction temperature if possible. - Use purified reagents and solvents. |
| Significant Alkyne Homocoupling (Glaser Coupling) | - Presence of oxygen - High concentration of copper catalyst | - Ensure strictly anaerobic conditions.[1] - Reduce the loading of the copper catalyst. - Add the alkyne slowly to the reaction mixture. - Switch to a copper-free protocol.[1][3] |
| Reaction Stalls Before Completion | - Catalyst deactivation - Insufficient amount of base | - Add a fresh portion of the palladium catalyst. - Add more base to the reaction mixture. |
Conclusion
The Sonogashira cross-coupling reaction is a powerful and versatile method for the synthesis of aryl-alkynes from "this compound." By understanding the reaction mechanism, carefully controlling the reaction conditions, and being prepared to troubleshoot potential issues, researchers can effectively utilize this reaction to access a wide array of valuable compounds for applications in drug discovery and materials science. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. DSpace [repository.kaust.edu.sa]
- 8. researchgate.net [researchgate.net]
The Strategic Application of 1-Fluoro-4-(4-iodophenoxy)benzene in Advanced Polymer Synthesis
Foreword: A Monomer of Dual Functionality
In the landscape of high-performance polymers, the design of monomers is a critical determinant of the final material's properties and functionalities. 1-Fluoro-4-(4-iodophenoxy)benzene emerges as a uniquely versatile building block in polymer chemistry. Its structure is ingeniously bifunctional: the activated fluorine atom serves as a reactive site for nucleophilic aromatic substitution (SNAr) polymerization, enabling the formation of robust poly(arylene ether) backbones. Concurrently, the iodine atom provides a latent reactive handle for a wide array of post-polymerization modifications. This dual-purpose nature allows for the synthesis of not only thermally and chemically stable polymers but also for their subsequent tailoring into materials with highly specific and advanced functionalities. This guide provides an in-depth exploration of the application of this monomer, from fundamental polymerization protocols to advanced modification strategies, intended for researchers and scientists in the field of polymer and materials science.
Part 1: The Foundational Chemistry - Nucleophilic Aromatic Substitution Polymerization
The primary application of this compound in polymer synthesis lies in its participation in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing effect of the ether linkage, while modest, sufficiently activates the para-positioned fluorine atom for displacement by a strong nucleophile, typically a bisphenolate. This step-growth polymerization method is a cornerstone for producing high-performance poly(arylene ether)s, a class of materials renowned for their exceptional thermal stability and chemical resistance.[1][2]
The general polymerization scheme involves the reaction of this compound with a bisphenol in the presence of a weak base, such as potassium carbonate, in a high-boiling aprotic polar solvent.
Visualizing the Polymerization Workflow
Caption: A generalized workflow for the synthesis of poly(arylene ether)s via nucleophilic aromatic substitution.
Application Note 1: Synthesis of High-Performance Iodinated Poly(arylene ether)s
The incorporation of this compound into a polymer backbone with a suitable bisphenol, such as Bisphenol A or 9,9-bis(4-hydroxyphenyl)fluorene (BHPF), results in a poly(arylene ether) with pendent aryl iodide groups. These polymers are expected to exhibit high thermal stability and good solubility in a range of organic solvents, characteristic of fluorinated poly(arylene ether)s.[1][2]
Expected Polymer Properties
The properties of polymers derived from this compound can be inferred from structurally similar fluorinated and iodinated poly(arylene ether)s.
| Property | Expected Value/Characteristic | Rationale & References |
| Glass Transition Temp. (Tg) | 180 - 230 °C | The rigid aromatic backbone and polar ether linkages contribute to a high Tg. Fluorine substitution can further increase Tg.[1] |
| Thermal Stability (Td5%) | > 450 °C (in N2) | Poly(arylene ether)s are known for their exceptional thermal stability. The C-I bond is the likely point of initial degradation. |
| Solubility | Soluble in common solvents like THF, CHCl3, DMF, NMP | The introduction of the bulky iodo-phenoxy group disrupts chain packing, enhancing solubility.[1] |
| Mechanical Properties | Formation of tough, transparent, and flexible films | Consistent with high-performance amorphous thermoplastics. |
| Dielectric Constant | Low (expected range 2.5 - 3.0) | The presence of fluorine atoms typically lowers the dielectric constant of polymers. |
Protocol 1: Synthesis of an Iodinated Poly(arylene ether) Copolymer
This protocol describes the synthesis of a copolymer from this compound and 9,9-bis(4-hydroxyphenyl)fluorene (BHPF).
Materials:
-
This compound
-
9,9-bis(4-hydroxyphenyl)fluorene (BHPF)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground and dried
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene
-
Methanol
-
Deionized Water
Procedure:
-
Reactor Setup: In a three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add this compound, an equimolar amount of BHPF, and a 20% molar excess of K₂CO₃.
-
Solvent Addition: Add DMAc to achieve a solids concentration of 20-25% (w/v) and a sufficient amount of toluene to fill the Dean-Stark trap.
-
Inert Atmosphere: Purge the system with dry nitrogen or argon for at least 30 minutes to remove oxygen. Maintain a gentle inert gas flow throughout the reaction.
-
Azeotropic Dehydration: Heat the reaction mixture to 140-150 °C with vigorous stirring. The toluene-water azeotrope will collect in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected.
-
Polymerization: Carefully drain the toluene from the Dean-Stark trap and increase the reaction temperature to 165-175 °C. The viscosity of the solution will increase as the polymerization proceeds. Monitor the reaction progress by observing the viscosity. Continue heating for 8-16 hours.
-
Work-up: Cool the viscous polymer solution to room temperature and dilute with additional DMAc if necessary. Slowly pour the solution into a large excess of vigorously stirred methanol or a methanol/water mixture (80/20 v/v) to precipitate the polymer.
-
Purification: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with deionized water to remove salts and then with methanol to remove residual solvent and unreacted monomers.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C to a constant weight.
Part 2: The Latent Functionality - Post-Polymerization Modification
A significant advantage of using this compound is the introduction of the aryl-iodide group into the polymer structure. The carbon-iodine bond is a versatile functional group that can participate in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the "post-polymerization modification" of the base polymer, enabling the attachment of a wide range of functional moieties.
This "post" modification strategy is often more advantageous than a "pre" modification approach (functionalizing the monomer before polymerization), as it avoids potential side reactions of the functional group during the high-temperature polymerization conditions.
Visualizing Post-Polymerization Modification Pathways
Caption: Potential post-polymerization modification pathways for iodinated poly(arylene ether)s.
Application Note 2: Synthesis of Functionalized Polymers via Suzuki Cross-Coupling
The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. By reacting the iodinated poly(arylene ether) with a boronic acid or ester in the presence of a palladium catalyst and a base, various aryl or vinyl groups can be appended to the polymer backbone. This can be used to tune the polymer's optoelectronic properties, solubility, or to introduce sites for further reactions.
Protocol 2: Post-Polymerization Modification via Suzuki Coupling
This protocol provides a general procedure for the Suzuki cross-coupling of a functional boronic acid to the iodinated poly(arylene ether) synthesized in Protocol 1.
Materials:
-
Iodinated Poly(arylene ether) (from Protocol 1)
-
Functional Arylboronic Acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, or DMF)
Procedure:
-
Dissolution: Dissolve the iodinated poly(arylene ether) in the chosen solvent in a reaction flask.
-
Reagent Addition: Add the arylboronic acid (1.2-1.5 equivalents per iodide group), the base (2-3 equivalents), and the palladium catalyst (1-5 mol%).
-
Inert Atmosphere: De-gas the solution by bubbling with nitrogen or argon for 20-30 minutes.
-
Reaction: Heat the mixture to 80-110 °C under an inert atmosphere. Monitor the reaction by taking small aliquots and analyzing via ¹H NMR or by TLC analysis of a model compound. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Purification: Precipitate the polymer solution into methanol. Collect the precipitate and redissolve it in a minimal amount of a good solvent (e.g., THF or CHCl₃). Re-precipitate into methanol to ensure the removal of all unreacted boronic acid and byproducts.
-
Drying: Collect the final functionalized polymer by filtration and dry under vacuum at an appropriate temperature.
Conclusion: A Gateway to Advanced Materials
This compound is more than just a monomer; it is a strategic component for the development of advanced polymeric materials. Its dual reactivity allows for a two-stage approach to material design: the creation of a robust, high-performance polymer backbone followed by the precise introduction of functionality. This enables the synthesis of materials for a vast array of applications, from low-dielectric insulators for microelectronics to functional membranes and advanced composites. The protocols and data presented herein provide a foundational guide for researchers to harness the potential of this versatile monomer in their own materials development endeavors.
References
Application Notes and Protocols for the Synthesis of Liquid Crystal Precursors Using 1-Fluoro-4-(4-iodophenoxy)benzene
Introduction: The Strategic Role of Fluorination in Advanced Liquid Crystal Materials
The relentless advancement of display technology, from high-resolution monitors to energy-efficient mobile screens, is intrinsically linked to the innovation in liquid crystal (LC) materials. A pivotal strategy in the design of modern LCs is the selective incorporation of fluorine atoms into their molecular architecture. Fluorination is a well-established method for tuning the mesophase behavior and key electro-optical properties of liquid crystals. The introduction of fluorine can significantly enhance dielectric anisotropy (Δε), decrease viscosity, and improve the voltage holding ratio, all of which are critical parameters for the performance of active matrix liquid crystal displays (AM-LCDs).
1-Fluoro-4-(4-iodophenoxy)benzene stands out as a versatile and highly valuable building block in the synthesis of advanced, fluorinated liquid crystal precursors. Its structure offers a unique combination of a fluorinated phenyl ring, a flexible ether linkage, and a reactive iodine atom. The carbon-iodine bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, providing a robust platform for the construction of complex, rod-like molecules characteristic of calamitic liquid crystals. This application note provides detailed protocols for the synthesis of liquid crystal precursors from this compound via two powerful and widely employed cross-coupling methodologies: the Suzuki-Miyaura coupling and the Sonogashira coupling.
Synthetic Pathways and Mechanistic Considerations
The synthesis of calamitic liquid crystals typically involves the assembly of a rigid core, often composed of multiple aromatic rings, flanked by flexible terminal chains. This compound serves as a key component of this rigid core. The choice of coupling partner allows for the introduction of various functionalities to tailor the final properties of the liquid crystal.
Suzuki-Miyaura Coupling: Formation of C-C Bonds for Biphenyl Cores
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1] In the context of liquid crystal synthesis, this reaction is ideal for creating biphenyl or terphenyl core structures.[2][3] The catalytic cycle, illustrated below, involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
Sonogashira Coupling: Introducing Acetylenic Linkages
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5] This reaction is particularly useful for introducing a rigid acetylenic linker into the liquid crystal core, which can enhance the linearity of the molecule and influence its mesomorphic properties. The reaction is co-catalyzed by palladium and copper complexes and proceeds through two interconnected catalytic cycles.[6][7]
References
Application Notes and Protocols: Nucleophilic Aromatic Substitution on 1-Fluoro-4-(4-iodophenoxy)benzene
Introduction
Nucleophilic aromatic substitution (SNAr) represents a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds.[1][2] This class of reactions is particularly valuable in the pharmaceutical and agrochemical industries for the construction of complex molecular architectures, such as diaryl ethers.[3][4] The SNAr reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group.[5][6] The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for activating the aromatic ring towards nucleophilic attack.[1][5][7]
This application note provides a detailed experimental setup for conducting a nucleophilic aromatic substitution on 1-Fluoro-4-(4-iodophenoxy)benzene. In this specific application, the fluorine atom serves as the leaving group, facilitated by the electron-withdrawing effect of the para-iodophenoxy group, albeit a weaker activator than classical nitro groups. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide to performing this transformation efficiently and safely. We will delve into the rationale behind the choice of reagents and conditions, provide a step-by-step procedure, and discuss methods for reaction monitoring and product purification.
Causality of Experimental Choices
The success of a nucleophilic aromatic substitution reaction is highly dependent on the careful selection of several key parameters. Below, we elaborate on the reasoning behind the choices made in the provided protocol.
Choice of Nucleophile
The nature of the incoming nucleophile is paramount. A wide array of nucleophiles, including alkoxides, thiolates, and amines, can be employed in SNAr reactions.[5][7] The choice of nucleophile will dictate the final product and may influence the required reaction conditions. For the purposes of this general protocol, we will consider a generic alcohol (R-OH) as the nucleophile, which upon deprotonation will form an alkoxide.
The Role of the Base
A base is often essential in SNAr reactions, particularly when using neutral nucleophiles like alcohols or amines.[2][8] The base serves to deprotonate the nucleophile, increasing its nucleophilicity. Common bases include alkali metal hydroxides, carbonates, and hydrides.[2] The strength of the base should be sufficient to deprotonate the nucleophile without causing undesired side reactions with the substrate or solvent. In this protocol, we utilize potassium carbonate (K2CO3), a moderately strong base that is effective for deprotonating phenols and alcohols.
Solvent Selection
The solvent plays a critical role in SNAr reactions by influencing the solubility of the reactants and stabilizing the charged intermediates.[2][9] Polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are typically the solvents of choice.[2][9] These solvents are effective at solvating the cationic counter-ion of the nucleophile, thereby leaving the anionic nucleophile more "naked" and reactive. For this protocol, DMSO is selected due to its high boiling point, allowing for a wide range of reaction temperatures, and its excellent ability to dissolve a variety of organic and inorganic compounds.
Reaction Temperature
The reaction temperature is a critical parameter that must be optimized. While some highly activated substrates can react at or near room temperature, many SNAr reactions require elevated temperatures to proceed at a reasonable rate.[10][11] The temperature will depend on the reactivity of the substrate and the nucleophile. A higher temperature increases the kinetic energy of the molecules, leading to more frequent and energetic collisions. It is advisable to start with a moderate temperature and increase it if the reaction is sluggish.
Experimental Workflow Diagram
Caption: Workflow for the nucleophilic aromatic substitution on this compound.
Detailed Experimental Protocol
This protocol describes a general procedure for the nucleophilic aromatic substitution of a generic alcohol (R-OH) onto this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 328.09 | 1.0 | 328 mg |
| Nucleophile (R-OH) | Variable | 1.2 | Variable |
| Potassium Carbonate (K2CO3) | 138.21 | 2.0 | 276 mg |
| Dimethyl Sulfoxide (DMSO), anhydrous | 78.13 | - | 5 mL |
| Ethyl Acetate | 88.11 | - | As needed |
| Deionized Water | 18.02 | - | As needed |
| Anhydrous Sodium Sulfate (Na2SO4) | 142.04 | - | As needed |
| Silica Gel for Column Chromatography | - | - | As needed |
Step-by-Step Methodology
-
Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (328 mg, 1.0 mmol), the chosen alcohol (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (5 mL) to the flask.
-
Reaction Execution: Place the flask in a pre-heated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). To take a sample for TLC, withdraw a small aliquot of the reaction mixture with a capillary tube and dissolve it in a small amount of ethyl acetate.
-
Work-up: Once the starting material is consumed (as indicated by TLC or GC-MS), remove the flask from the oil bath and allow it to cool to room temperature.
-
Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing deionized water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired diaryl ether product.
-
Characterization: Characterize the purified product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.
Self-Validating Systems and In-Process Controls
To ensure the reliability and reproducibility of the experimental results, several self-validating systems and in-process controls should be implemented:
-
Moisture Control: The use of anhydrous solvent and drying of the reaction apparatus is crucial, as water can compete with the intended nucleophile and lead to undesired side products.
-
Reaction Monitoring: Regular monitoring of the reaction progress by TLC or GC-MS is essential to determine the optimal reaction time and to ensure complete consumption of the starting material. This prevents unnecessary heating that could lead to product decomposition.
-
Control Reaction: Performing a control reaction in the absence of the base can confirm that the base is necessary for the reaction to proceed, thus validating its role in activating the nucleophile.
-
Product Characterization: Thorough characterization of the final product by multiple analytical techniques (NMR, MS, IR) is the ultimate validation of a successful reaction, confirming that the desired transformation has occurred and that the product is pure.
Conclusion
The protocol detailed in this application note provides a robust and versatile framework for conducting nucleophilic aromatic substitution on this compound. By understanding the underlying principles and carefully controlling the experimental parameters, researchers can successfully synthesize a variety of diaryl ether derivatives. The emphasis on the causality of experimental choices and the inclusion of self-validating measures are intended to empower scientists to not only replicate this procedure but also to adapt and optimize it for their specific research needs in the dynamic field of drug discovery and development.
References
- 1. byjus.com [byjus.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. books.rsc.org [books.rsc.org]
- 4. Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents [ouci.dntb.gov.ua]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgosolver.com [orgosolver.com]
- 8. Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Strategic Functionalization of 1-Fluoro-4-(4-iodophenoxy)benzene
Introduction: Unlocking the Potential of a Versatile Scaffold
In the landscape of modern medicinal chemistry and materials science, the diaryl ether motif is a privileged structure, offering a unique combination of conformational flexibility and stability. When further decorated with strategically placed functional groups, these scaffolds become powerful building blocks for constructing complex molecular architectures. 1-Fluoro-4-(4-iodophenoxy)benzene stands out as a particularly valuable starting material. Its structure presents two key features for selective chemical manipulation: a highly reactive carbon-iodine (C-I) bond, ideal for a multitude of palladium-catalyzed cross-coupling reactions, and a more robust carbon-fluorine (C-F) bond, which can impart desirable electronic properties and metabolic stability to the final molecule.
The significant difference in the reactivity of the C-I and C-F bonds under palladium catalysis (I > Br > Cl > F) is the cornerstone of the synthetic strategies outlined in this guide.[1] This chemoselectivity allows for the precise functionalization of the iodinated aromatic ring while leaving the fluorinated ring intact for potential subsequent transformations.
This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the functionalization of this compound. We will delve into three of the most powerful and versatile palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation, the Sonogashira coupling for the introduction of alkynyl moieties, and the Buchwald-Hartwig amination for the construction of C-N linkages. Beyond mere procedural steps, this guide will elucidate the underlying mechanistic principles, offer field-proven insights into optimizing reaction conditions, and provide a framework for troubleshooting potential challenges.
Core Functionalization Strategies: A Trio of Powerful Cross-Coupling Reactions
The selective functionalization of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. The choice of reaction will depend on the desired final structure, with each method offering a unique pathway to a diverse range of derivatives.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust and versatile method for forming C(sp²)-C(sp²) bonds, making it an ideal choice for synthesizing biaryl or aryl-vinyl derivatives from this compound.[2][3] The reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[2]
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. While Pd(PPh₃)₄ can be used directly, often a Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ is used in combination with phosphine ligands. The in-situ reduction of Pd(II) to Pd(0) initiates the catalytic cycle.
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. The choice of ligand can significantly impact reaction efficiency. For general Suzuki couplings of aryl iodides, triphenylphosphine (PPh₃) is often sufficient.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[2] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The choice of base can influence the reaction rate and substrate compatibility.
-
Solvent: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DMF) and water is typically employed. The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Experimental Workflow for Suzuki-Miyaura Coupling:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Fluoro-4-(4-iodophenoxy)benzene
Welcome to the technical support center for the synthesis of 1-Fluoro-4-(4-iodophenoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this diaryl ether synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction for higher yields and purity.
Introduction to the Synthesis
The synthesis of this compound is a classic example of a diaryl ether formation, a crucial structural motif in many pharmaceuticals and natural products. The most common and effective method for this transformation is the Ullmann Condensation , a copper-catalyzed cross-coupling reaction. While palladium-catalyzed methods like the Buchwald-Hartwig etherification exist, the cost-effectiveness and robustness of copper catalysis often make it the preferred choice.[1][2]
The primary synthetic route involves the coupling of a phenoxide with an aryl halide. For our target molecule, two main pathways are viable:
-
Pathway A: Coupling of 4-Iodophenol with 1-Fluoro-4-iodobenzene.
-
Pathway B: Coupling of 4-Fluorophenol with 1,4-Diiodobenzene.
Both pathways present unique challenges, particularly concerning chemoselectivity due to the presence of multiple halogen atoms. This guide will focus primarily on troubleshooting the Ullmann-type reaction, which is broadly applicable to both pathways.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Q1: My reaction yield is very low or I'm getting no product at all. What are the most likely causes?
Answer: Low or no yield in an Ullmann-type diaryl ether synthesis is a common issue that can typically be traced back to a few critical parameters.
-
Inactive Catalyst: The copper(I) catalyst is the heart of the reaction. If it has been oxidized to copper(II) through improper storage or handling, its activity will be severely diminished. Furthermore, the choice of copper source can be critical. While CuI is most common, other sources might be effective.[3]
-
Inappropriate Base: The base is not just a proton scavenger; its counter-ion and physical properties (like particle size and solubility) can dramatically impact the reaction.[3] In many cases, weaker bases like K₂CO₃ or K₃PO₄ are effective, especially in polar aprotic solvents.[4] Stronger bases are not always better and can lead to side reactions. Cs₂CO₃ is often more effective but also more expensive.[5] The base must be anhydrous, as water can deactivate it.[6]
-
Poor Ligand Choice (or Absence of a Ligand): While classic Ullmann reactions can be run without a ligand at very high temperatures (>200 °C), modern protocols utilize ligands to facilitate the reaction under milder conditions (80-120 °C).[6][7] The ligand stabilizes the copper catalyst and improves its solubility. For diaryl ether synthesis, N,N-dimethylglycine, various diamines, and oxalamides have proven effective.[6][8][9] Without an appropriate ligand, the reaction may not proceed at lower temperatures.
-
Solvent Issues: The solvent must be able to dissolve the reactants and facilitate the reaction. High-boiling polar aprotic solvents like DMF, DMSO, or acetonitrile are generally good choices.[10] Non-polar solvents like toluene or xylene can also be used, but the choice of base and ligand becomes even more critical.[4] Ensure your solvent is anhydrous.
Troubleshooting Workflow:
Q2: I am observing significant amounts of side products, particularly symmetrical biaryl ethers (homocoupling). How can I improve the selectivity?
Answer: The formation of homocoupled products, such as 1,1'-oxybis(4-iodobenzene) or 1,1'-difluoro-4,4'-oxybisbenzene, is a known side reaction in Ullmann couplings. This arises from the reaction of the phenoxide with its corresponding aryl halide precursor.
-
Stoichiometry Control: Ensure precise control over the stoichiometry of your reactants. A slight excess of the phenol component can sometimes suppress the homocoupling of the aryl halide, but a large excess can be wasteful and complicate purification.
-
Ligand Effects: The choice of ligand can significantly influence the selectivity of the cross-coupling versus homocoupling. Screening different classes of ligands (e.g., diamines, amino acids, phenanthrolines) can identify a system that favors the desired reaction pathway.[11]
-
Temperature Profile: Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can often minimize side reactions. High temperatures can promote undesired pathways.[7]
-
Chemoselectivity with Dihalogenated Substrates: When using substrates like 1-fluoro-4-iodobenzene or 1,4-diiodobenzene, selective reaction at one halogen site over the other is crucial. Generally, the C-I bond is much more reactive than the C-F bond in transition metal-catalyzed cross-coupling reactions.[12] The C-F bond is typically unreactive under these conditions. However, if using 1,4-diiodobenzene, achieving mono-substitution without the formation of the double-ether product can be challenging. This is typically controlled by using a slight excess of the di-iodinated species and carefully monitoring the reaction progress to stop it after the first substitution.
Q3: The reaction is sluggish and requires very long reaction times. How can I increase the reaction rate?
Answer: Slow reaction rates are often due to suboptimal catalytic activity or reaction conditions.
-
Increase Temperature: While excessively high temperatures can cause side reactions, a modest increase (e.g., from 80°C to 100-110°C) can significantly accelerate the reaction.[10]
-
Optimize Ligand-to-Copper Ratio: The ideal ratio is often 1:1 or 2:1 (ligand:Cu). An incorrect ratio can lead to the formation of inactive copper species.
-
Change the Base: The choice of base can have a profound impact on reaction kinetics. For instance, switching from K₂CO₃ to Cs₂CO₃ can sometimes accelerate the reaction due to the higher solubility and basicity of the cesium phenoxide intermediate.[5]
-
Solvent Choice: Moving to a more polar solvent like DMSO can increase the rate of reaction.[13]
Frequently Asked Questions (FAQs)
Q: Which synthetic pathway is better: using 4-iodophenol with 1-fluoro-4-iodobenzene, or 4-fluorophenol with 1,4-diiodobenzene?
A: Both routes are feasible. The reaction of 4-iodophenol with 1-fluoro-4-iodobenzene is often preferred. In this case, the C-I bond of 1-fluoro-4-iodobenzene is the primary site for oxidative addition to the copper catalyst, while the C-F bond remains largely unreactive. This provides a high degree of chemoselectivity.[14] The alternative route using 1,4-diiodobenzene requires careful stoichiometric control to prevent the formation of a disubstituted byproduct.
Q: Can I use a palladium catalyst instead of copper?
A: Yes, the Buchwald-Hartwig amination protocol can be adapted for C-O bond formation.[2] Palladium catalysis can sometimes offer milder reaction conditions and a broader substrate scope. However, palladium catalysts and the associated phosphine ligands are generally more expensive and sensitive to air and moisture than their copper counterparts. For industrial-scale synthesis, copper-based systems are often more economical.[13]
Q: My final product is difficult to purify. What are the likely impurities and how can I remove them?
A: Common impurities include unreacted starting materials (especially the higher boiling aryl halide), the homocoupled diaryl ether, and residual copper catalyst.
-
Removal of Starting Materials: Careful column chromatography on silica gel is typically effective.
-
Removal of Homocoupled Product: This can be challenging due to similar polarity. Fractional crystallization or preparative HPLC may be necessary if column chromatography is insufficient.
-
Removal of Copper: After the reaction, a standard workup involving washing the organic layer with an aqueous solution of ammonia or ammonium chloride can help to complex and remove residual copper salts.
Experimental Protocols
Protocol 1: Ullmann Synthesis of this compound
This protocol is a general starting point and may require optimization.
Reactants:
-
4-Iodophenol (1.0 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv)
-
N,N-Dimethylglycine (ligand) (0.2 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv, anhydrous)
-
Anhydrous Acetonitrile (solvent)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add 4-iodophenol, 1-fluoro-4-iodobenzene, CuI, N,N-dimethylglycine, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous acetonitrile via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction may take 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the organic phase with aqueous ammonia (to remove copper) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.
Data Presentation: Effect of Reaction Parameters on Yield
The following table summarizes typical outcomes from parameter screening in Ullmann diaryl ether syntheses, providing a basis for optimization.
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| CuI (10) | N,N-Dimethylglycine | K₃PO₄ | Acetonitrile | 80 | Good to Excellent | [6] |
| CuI (5) | PPh₃ | K₂CO₃ | Toluene | 100 | Moderate to Good | [4] |
| CuI (10) | None | Cs₂CO₃ | DMF | 120 | Moderate | [17] |
| Cu(OAc)₂ (5) | Oxalic Diamide | KOtBu | 1,4-Dioxane | 100 | Good | [8] |
Mechanistic Overview & Visualization
The generally accepted mechanism for the Ullmann diaryl ether synthesis involves a Cu(I)/Cu(III) catalytic cycle.
-
Ligand Association: The active Cu(I) species coordinates with the chosen ligand.
-
Oxidative Addition: The aryl halide (Ar-X) undergoes oxidative addition to the Cu(I) center, forming a Cu(III) intermediate.
-
Ligand Exchange/Deprotonation: The phenol (Ar'-OH) is deprotonated by the base to form a phenoxide, which then displaces the halide on the copper center.
-
Reductive Elimination: The C-O bond is formed via reductive elimination from the Cu(III) complex, releasing the diaryl ether product (Ar-O-Ar') and regenerating the active Cu(I) catalyst.[18]
This cycle highlights the critical roles of the ligand (stabilizing the copper complex) and the base (generating the nucleophilic phenoxide).
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Copper and Nickel C─N and C─O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Page loading... [wap.guidechem.com]
- 16. Professional Iodobenzene Supplier [iodobenzene.ltd]
- 17. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 18. Ullmann Reaction [organic-chemistry.org]
Technical Support Center: Suzuki Coupling with 1-Fluoro-4-(4-iodophenoxy)benzene
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges and side reactions encountered when using 1-Fluoro-4-(4-iodophenoxy)benzene as the aryl halide partner. As a diaryl ether with an electron-rich iodobenzene moiety, this substrate presents unique considerations for achieving high yields and purity. This resource provides in-depth troubleshooting advice and frequently asked questions to empower researchers, scientists, and drug development professionals to optimize their synthetic strategies.
Troubleshooting Guide: Common Issues and Solutions
This section is designed in a question-and-answer format to directly address specific experimental problems.
Problem 1: Low Yield of the Desired Cross-Coupled Product
Question: My Suzuki coupling reaction with this compound is resulting in a low yield of the desired product, with significant amounts of starting material remaining. What are the likely causes and how can I improve the conversion?
Answer: Low conversion when using an electron-rich aryl iodide like this compound often points to challenges in the catalytic cycle, particularly the oxidative addition step or catalyst deactivation.
Potential Causes and Recommended Solutions:
-
Inefficient Oxidative Addition: While aryl iodides are generally reactive, the electron-donating nature of the phenoxy group can slightly decrease the electrophilicity of the carbon-iodine bond.[1]
-
Catalyst Deactivation: The formation of palladium black is a visual indicator of catalyst precipitation and deactivation.[1] This can be caused by insufficient ligand stabilization or the presence of oxygen.
-
Solution: Ensure a strictly inert atmosphere by thoroughly degassing all solvents and reagents with argon or nitrogen.[4] Use a slightly higher ligand-to-palladium ratio to maintain the catalyst's solubility and activity.
-
-
Suboptimal Base Selection: The base is crucial for the transmetalation step.[5] An inappropriate base can lead to a sluggish reaction.
Problem 2: Significant Formation of a Dehalogenated Byproduct
Question: I am observing a significant amount of 1-fluoro-4-phenoxybenzene in my crude reaction mixture. What is causing this dehalogenation, and how can I suppress it?
Answer: The formation of a dehalogenated byproduct (hydrodehalogenation) is a common side reaction, especially with reactive aryl iodides.[7][8] It occurs when the aryl palladium intermediate reacts with a hydride source instead of the organoboron reagent.
Mechanism of Dehalogenation:
A palladium-hydride (Pd-H) species is the key intermediate in dehalogenation.[7] This can form from the reaction of the palladium complex with bases, solvents (like alcohols), or even trace water.[7] Reductive elimination of Ar-H from the Ar-Pd-H intermediate yields the dehalogenated product.
dot
References
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of 1-Fluoro-4-(4-iodophenoxy)benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for optimizing catalyst loading and troubleshooting cross-coupling reactions involving the versatile building block, 1-Fluoro-4-(4-iodophenoxy)benzene. Our goal is to equip you with the knowledge to navigate the intricacies of these reactions, ensuring efficiency, reproducibility, and high yields in your synthetic endeavors.
The unique electronic properties of this compound, featuring both an electron-withdrawing fluorine and a highly reactive iodine, make it a valuable substrate in modern organic synthesis. However, these same features can present specific challenges in cross-coupling reactions. This guide provides a structured approach to overcoming these hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may encounter when performing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this compound.
Issue 1: Low or No Product Yield
A low or complete lack of product formation is a common frustration. A systematic approach to diagnosing the root cause is essential.
Initial Checks:
-
Reagent Integrity:
-
Aryl Halide: Ensure the purity of your this compound. Impurities can inhibit the catalyst.
-
Coupling Partner: For Suzuki reactions, verify the quality of the boronic acid or ester. Protodeboronation, the cleavage of the C-B bond, can be a significant side reaction, especially with prolonged reaction times or inappropriate bases[1]. For Buchwald-Hartwig aminations, ensure the amine is pure and dry. For Sonogashira couplings, the terminal alkyne should be free of impurities.
-
Catalyst and Ligand: Palladium catalysts and phosphine ligands are often sensitive to air and moisture. Use fresh, properly stored reagents. The formation of palladium black is an indicator of catalyst decomposition.
-
-
Inert Atmosphere:
-
Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to deactivation[2]. Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen. Performing the reaction under a positive pressure of inert gas is recommended.
-
Troubleshooting Workflow: Diagnosing Low Yield
Caption: A logical workflow for troubleshooting low-yielding reactions.
Advanced Solutions:
-
Catalyst and Ligand Screening: The choice of ligand is critical. For Suzuki and Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands often enhance catalytic activity. Consider screening a panel of ligands. For Sonogashira couplings, both phosphine and N-heterocyclic carbene (NHC) ligands have shown efficacy[3].
-
Base Optimization: The base plays a crucial role in the catalytic cycle. For Suzuki reactions, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOtBu or K₃PO₄ are often required. For Sonogashira couplings, an amine base like triethylamine or diisopropylethylamine is typically used, sometimes in conjunction with an inorganic base[4][5].
-
Solvent Selection: The solvent can significantly impact reaction rates and yields. Aprotic polar solvents like dioxane, THF, or DMF are frequently used. For Suzuki reactions, the addition of water can be beneficial[2][6]. Greener solvent systems are also being explored[7].
Issue 2: Formation of Significant Side Products
The appearance of unexpected peaks in your analytical data indicates the presence of side reactions. Identifying these byproducts is the first step to mitigation.
Common Side Products and Their Causes:
| Side Product | Potential Cause | Mitigation Strategy |
| Homocoupling of Coupling Partner | In Suzuki reactions, this forms a biaryl from two boronic acid molecules. In Sonogashira reactions, it leads to a diyne (Glaser coupling). | - Ensure a strictly oxygen-free environment. - For Sonogashira, consider a copper-free protocol or slow addition of the alkyne[1]. |
| Protodehalogenation | Replacement of the iodine atom with hydrogen. | - Ensure anhydrous conditions. - Use a less nucleophilic base. |
| Hydrolysis of the Diaryl Ether | Cleavage of the ether linkage. | - Avoid strongly acidic or basic conditions at high temperatures. - Use milder bases and lower reaction temperatures. |
Issue 3: Difficulty in Catalyst Removal
Residual palladium in the final product is a major concern, particularly in pharmaceutical applications.
Strategies for Palladium Removal:
-
Silica Gel Chromatography: Often effective but may not be sufficient for achieving very low ppm levels.
-
Scavenger Resins: Thiol- or amine-functionalized resins can effectively sequester palladium.
-
Activated Carbon Treatment: A cost-effective method for reducing palladium levels.
-
Recrystallization: Can significantly purify the product if a suitable solvent system is found.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the cross-coupling of this compound?
For initial screening, a palladium catalyst loading of 1-2 mol% is a reasonable starting point. If the reaction proceeds efficiently, you can attempt to lower the loading to 0.1-0.5 mol% for optimization. For challenging couplings, a higher loading of up to 5 mol% may be necessary.
Q2: Which palladium source is recommended?
Palladium(II) precatalysts such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ are commonly used and are often more stable than Pd(0) sources like Pd(PPh₃)₄. Pre-catalysts that readily form the active Pd(0) species in situ are often preferred for their convenience and reproducibility.
Q3: How does the fluorine substituent affect the reaction?
The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aryl iodide. While the C-I bond is the primary site of oxidative addition due to its lower bond dissociation energy, the electronic environment of the entire molecule can impact the rates of the individual steps in the catalytic cycle.
Q4: Can I perform the cross-coupling selectively at the C-I bond without affecting the C-F bond?
Yes, the C-I bond is significantly more reactive towards oxidative addition with palladium(0) than the C-F bond. This high degree of selectivity is a key advantage of using iodo-substituted arenes in cross-coupling reactions.
Q5: What are the key considerations for scaling up these reactions?
-
Heat Transfer: Ensure efficient and uniform heating of the reaction mixture.
-
Mixing: Adequate agitation is crucial, especially when using heterogeneous bases.
-
Inerting: Maintaining a robust inert atmosphere becomes more critical on a larger scale.
-
Work-up and Purification: The work-up and purification procedures may need to be adapted for larger quantities.
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Under a positive flow of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for a Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Under a positive flow of argon, add the degassed solvent (e.g., toluene).
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 90-110 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry, concentrate, and purify as described for the Suzuki-Miyaura coupling.
General Procedure for a Copper-Free Sonogashira Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent (e.g., DMF).
-
Add the terminal alkyne (1.2 equiv) dropwise to the stirred reaction mixture.
-
Heat the reaction mixture at the desired temperature (e.g., 60-80 °C) and monitor its progress.
-
Work-up and purification are similar to the previously described methods.
Catalytic Cycle of the Sonogashira Cross-Coupling Reaction
Caption: A simplified catalytic cycle for the Sonogashira reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ijnc.ir [ijnc.ir]
- 5. DSpace [repository.kaust.edu.sa]
- 6. mdpi.com [mdpi.com]
- 7. Greening cross coupling reactions by using sustainable solvents/bases blends - ACS Green Chemistry [gcande.digitellinc.com]
Technical Support Center: Purification of 1-Fluoro-4-(4-iodophenoxy)benzene and its Derivatives
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center for the purification of 1-Fluoro-4-(4-iodophenoxy)benzene and its related diaryl ether derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who work with these critical intermediates. Our goal is to provide practical, experience-driven solutions to common purification challenges, ensuring you achieve the highest possible purity for your compounds.
This document is structured as a dynamic resource, addressing specific issues in a question-and-answer format. We will delve into the causality behind experimental choices, moving beyond simple step-by-step instructions to empower you with a deeper understanding of the purification process.
Troubleshooting Guide: From Crude Reaction to Pure Compound
This section addresses specific, hands-on problems you may encounter during the purification workflow.
Question 1: My reaction workup yielded a dark, viscous oil. I suspect residual solvent and catalyst. What is the best initial cleanup strategy?
This is a common issue, especially when synthesizing diaryl ethers like this compound via copper-catalyzed methods such as the Ullmann condensation.[1][2] The dark color often indicates residual copper catalyst, while the oily consistency points to high-boiling polar solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) that are difficult to remove under reduced pressure.
Root Cause Analysis:
-
Copper Catalyst: Copper salts, particularly Cu(I) and Cu(II), are essential for the Ullmann coupling but must be thoroughly removed.[2][3]
-
High-Boiling Solvents: Solvents like DMF, NMP, or DMSO are often required to achieve the high temperatures needed for the reaction but are challenging to remove completely on a rotary evaporator.[2]
-
Basic Reagents: Inorganic bases like potassium carbonate or cesium carbonate are common but can lead to emulsions during aqueous workup if not handled correctly.[3][4]
Recommended Initial Purification Protocol:
-
Dilution: Dissolve the crude oil in a water-immiscible organic solvent with a low boiling point, such as ethyl acetate (EtOAc) or dichloromethane (DCM). This facilitates subsequent washing steps.
-
Copper Removal: Transfer the solution to a separatory funnel and wash with an aqueous solution of 5-10% ammonia or a saturated solution of ammonium chloride. The ammonia will complex with the copper ions, drawing them into the aqueous layer. A solution of ethylenediaminetetraacetic acid (EDTA) can also be effective.
-
Base Removal: Wash the organic layer with water, followed by a dilute brine solution to break any emulsions and remove residual water-soluble impurities.
-
Solvent Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. This should yield a crude solid or a less viscous oil, now ready for more refined purification.
Question 2: My Thin Layer Chromatography (TLC) shows multiple spots: the product, unreacted 4-iodophenol, and another nonpolar spot. How do I design a column chromatography protocol to separate these?
This scenario requires exploiting the different polarities and chemical functionalities of the components in your mixture. Your product, this compound, is a relatively nonpolar diaryl ether. The starting materials will have distinct properties.
Component Analysis & Separation Strategy:
-
4-Iodophenol (Starting Material): The phenolic hydroxyl group makes this compound acidic and significantly more polar than the ether product.
-
Aryl Halide (e.g., 1,4-difluorobenzene or 1-fluoro-4-nitrobenzene): This starting material is nonpolar. If a nitro-substituted precursor was used, it would be more polar than the final product.[5]
-
Homocoupled Byproducts: Symmetrical ethers or biphenyls formed from side reactions are typically nonpolar.
Step-by-Step Purification Workflow:
-
Acid-Base Extraction (Optional but Recommended): Before chromatography, you can remove the acidic 4-iodophenol. Dissolve the crude mixture in EtOAc and wash with a 1 M aqueous solution of sodium hydroxide (NaOH). This will deprotonate the phenol, pulling it into the aqueous layer as the sodium salt. Caution: Neutralize the aqueous layer carefully with acid and extract back into an organic solvent if you wish to recover the unreacted phenol.
-
Column Chromatography: This is the primary method for separating the product from other components.
-
Stationary Phase: Standard silica gel (SiO₂) is typically effective.
-
Mobile Phase (Eluent) Selection: The goal is to find a solvent system where your product has an Rf value of approximately 0.3-0.4 for optimal separation. Start with a nonpolar solvent and gradually add a more polar one.
-
| Component Type | Typical Elution Profile | Recommended Starting Solvent System |
| Homocoupled Byproducts (nonpolar) | Elutes first | Hexanes / Petroleum Ether |
| Aryl Halide Starting Material | Elutes early | Hexanes / Ethyl Acetate (e.g., 98:2) |
| Desired Diaryl Ether Product | Elutes in the middle | Hexanes / Ethyl Acetate (e.g., 95:5 to 90:10) |
| Phenolic Starting Material (if not extracted) | Elutes last or streaks | Hexanes / Ethyl Acetate (e.g., 80:20 or higher) |
Protocol for Column Chromatography:
-
Prepare a silica gel slurry in your starting eluent (e.g., 98:2 Hexanes:EtOAc) and pack the column.
-
Dissolve your crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Evaporate the DCM to get a dry, free-flowing powder. This is your "dry load."
-
Carefully add the dry load to the top of the packed column.
-
Begin eluting with the starting solvent system, collecting fractions and monitoring by TLC.
-
If separation is poor, you can gradually increase the polarity of the eluent (gradient elution).
Question 3: After chromatography, my product is a white solid, but the NMR still shows minor impurities. Is recrystallization a viable next step?
Yes, absolutely. Recrystallization is an excellent secondary purification technique for removing small amounts of structurally similar impurities, provided your product is a solid at room temperature. The key is to find a suitable solvent or solvent system.
Principles of Solvent Selection for Recrystallization:
-
The ideal solvent should dissolve your product poorly at low temperatures but very well at high temperatures (near the solvent's boiling point).
-
Impurities should either be completely soluble at low temperatures (remaining in the mother liquor) or completely insoluble at high temperatures (allowing for hot filtration).
Solvent Screening Protocol:
-
Place a small amount of your chromatographed product (10-20 mg) into several different test tubes.
-
Add a few drops of a test solvent to each tube at room temperature. Good candidates for diaryl ethers include hexanes, heptane, ethanol, methanol, isopropanol, or mixtures like hexanes/EtOAc.
-
If the compound dissolves immediately at room temperature, the solvent is too good; discard it.
-
If the compound does not dissolve, heat the test tube gently. If it dissolves when hot, this is a promising solvent.
-
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath.
-
If high-quality crystals form, you have found a good solvent.
General Recrystallization Procedure:
-
Dissolve the impure solid in the minimum amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form well-defined crystals.
-
Cool further in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Frequently Asked Questions (FAQs)
Q: What are the key physical and safety properties of the starting material, 1-Fluoro-4-iodobenzene?
A: 1-Fluoro-4-iodobenzene (CAS 352-34-1) is a colorless to light yellow liquid.[6][7] It is important to be aware of its properties for safe handling and reaction setup.[8]
| Property | Value | Source |
| Molecular Weight | 222.00 g/mol | [9] |
| Boiling Point | 182-184 °C | [8] |
| Melting Point | -27 °C to -20 °C | [6][8] |
| Density | ~1.925 g/mL at 25 °C | [8] |
| Solubility | Insoluble in water | [6] |
Safety Information: This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[9] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[10] Store in a cool, dry, well-ventilated area away from light and ignition sources.[6]
Q: Can I use distillation to purify this compound?
A: While vacuum distillation is a powerful technique for purifying liquids, it is generally not the preferred method for a high-molecular-weight solid like this compound (MW: 314.10 g/mol ). The compound would likely have a very high boiling point, even under high vacuum, requiring temperatures that could lead to decomposition. For laboratory-scale purification, column chromatography and recrystallization are far more effective and safer.
Q: How can I confirm the purity and identity of my final product?
A: A combination of analytical techniques is essential for unambiguous confirmation:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR will confirm the aromatic proton signals and their coupling. ¹³C NMR and ¹⁹F NMR are also crucial for confirming the carbon framework and the presence of the fluorine atom.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
-
Melting Point Analysis: A sharp, well-defined melting point range indicates high purity.
Visualization of Purification Workflows
To better illustrate the decision-making process and procedural flow, we have developed the following diagrams.
Caption: Decision tree for selecting the appropriate purification method.
Caption: A typical workflow from reaction completion to final product analysis.
References
- 1. synarchive.com [synarchive.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. 1-Fluoro-4-nitrobenzene | High-Purity Reagent | CAS 350-46-9 [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 对氟碘苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Fluoro-4-iodobenzene - Safety Data Sheet [chemicalbook.com]
Overcoming poor solubility of "1-Fluoro-4-(4-iodophenoxy)benzene" in organic solvents
Welcome to the technical support guide for 1-Fluoro-4-(4-iodophenoxy)benzene. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to address challenges related to the compound's solubility in organic solvents. Our goal is to equip you with the foundational knowledge and practical methodologies to ensure its effective use in your experimental workflows.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and dissolution of this compound.
Q1: I'm having trouble dissolving this compound at room temperature. Is this normal?
A: Yes, this is a frequently encountered observation. This compound is a diaryl ether with a relatively large, rigid, and symmetric structure. These characteristics contribute to a stable crystal lattice, which requires significant energy to overcome for dissolution to occur. While it is soluble in many organic solvents, achieving a high concentration at room temperature can be challenging, often requiring thermal energy or the use of stronger solvents.
Q2: What is the best "first-choice" solvent to try for this compound?
A: Based on the chemical structure (a polarizable aromatic system with an ether linkage), we strongly recommend starting with polar aprotic solvents. High-boiling point solvents from this class are particularly effective, especially when heating is required for subsequent reaction steps.
-
Primary Recommendations: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Secondary Recommendations: N-Methyl-2-pyrrolidone (NMP), Dioxane, or Tetrahydrofuran (THF).
THF is a good choice for reactions at or below its boiling point (66 °C), but DMSO and DMF provide a much wider temperature range to work with, which is often necessary to achieve complete dissolution.
Q3: Is it safe to heat the mixture to improve solubility?
A: Absolutely. Heating is one of the most effective methods for dissolving this compound. Diaryl ethers are generally thermally stable. In many synthetic protocols involving similar structures, reaction temperatures of 140-150 °C are common, indicating that solvents like DMSO and DMF are well-suited for creating solutions of this compound. Always ensure heating is performed in a well-ventilated fume hood and that the vessel is appropriately sealed or equipped with a condenser to prevent solvent loss.
Q4: Can I use sonication to help dissolve the compound?
A: Yes, sonication is a valuable technique. The high-frequency sound waves generate cavitation bubbles, and their collapse near the solid surface creates microjets of solvent that break apart the solid particles. This increases the surface area available for solvation and can significantly accelerate the dissolution process, sometimes allowing for dissolution at a lower temperature than heating alone. It is most effective for preparing solutions for analysis or for reactions that are conducted at or near room temperature.
In-Depth Troubleshooting Guide
This section provides systematic, step-by-step protocols for researchers encountering persistent solubility issues.
Issue 1: The compound fails to dissolve in a chosen solvent even with stirring.
This is the most common challenge and requires a logical, tiered approach to solvent selection and energy input. The underlying principle is to match the solvent's polarity and properties with that of the solute and, when necessary, apply energy to overcome the compound's crystal lattice energy.
The following diagram outlines the decision-making process for systematically achieving dissolution.
Caption: Decision workflow for dissolving this compound.
Experimental Protocol 1: Systematic Solvent Screening
-
Preparation: In separate vials, place a small, equivalent amount of this compound (e.g., 5-10 mg).
-
Solvent Addition: To each vial, add a measured volume of a single solvent (e.g., 0.5 mL) from the list below, creating a test concentration (e.g., 10-20 mg/mL).
-
Room Temperature Test: Vigorously stir or vortex each vial at ambient temperature for 15 minutes. Observe and record the degree of dissolution.
-
Energy Input Test: For vials where the compound is not fully dissolved, proceed sequentially:
-
Sonication: Place the vial in an ultrasonic bath for 15-20 minutes. Observe solubility.
-
Heating: If sonication is insufficient, gently heat the vial in a sand bath or on a hot plate with stirring, increasing the temperature in 20 °C increments (e.g., 40 °C, 60 °C, 80 °C). Do not exceed the solvent's boiling point. Hold at each temperature for 10 minutes.
-
-
Evaluation: Record the solvent and conditions that result in complete dissolution.
| Solvent Class | Solvent | Boiling Point (°C) | Key Characteristics & Rationale |
| Polar Aprotic | DMSO | 189 | (Primary Choice) Excellent dissolving power for polarizable aromatics. High boiling point allows for a wide thermal range. |
| DMF | 153 | (Primary Choice) Similar to DMSO. Very common in syntheses involving diaryl ethers. | |
| NMP | 202 | Excellent solvent, but higher boiling point and cost; use if DMSO/DMF fail. | |
| THF | 66 | Good for lower temperature applications. Less effective for highly crystalline solids. | |
| Acetonitrile | 82 | Moderate dissolving power. Useful if a more volatile solvent is needed post-reaction. | |
| Aromatic | Toluene | 111 | Can be effective, especially when heated. May require co-solvents. |
| Xylenes | ~140 | Higher boiling point alternative to toluene. | |
| Chlorinated | Dichloromethane (DCM) | 40 | Low boiling point limits its use with heating, but useful for room temp dissolution for analysis. |
Issue 2: Compound precipitates out of solution when cooled after heating.
This indicates you have created a supersaturated solution. While this can be a useful technique for recrystallization and purification, it is problematic if the compound needs to remain in solution for a reaction at a lower temperature.
A co-solvent system can disrupt the solute-solute interactions that lead to crystallization upon cooling.
-
Identify Primary Solvent: Determine the best single solvent using the screening protocol above (e.g., DMSO, where it dissolves upon heating).
-
Select a Miscible Co-Solvent: Choose a second, miscible solvent in which the compound has some, even if limited, solubility. A common strategy is to mix a highly effective solvent (like DMF) with a less polar one (like Toluene). This can sometimes create a synergistic effect.
-
Test Ratios: Prepare solutions in the primary solvent at an elevated temperature. While still warm, add the co-solvent in various ratios (e.g., 10%, 25%, 50% v/v).
-
Observe Cooling: Allow the mixtures to cool slowly to the target temperature. Observe if precipitation occurs. The optimal co-solvent ratio will be the one that keeps the compound dissolved at the desired temperature.
Safety & Handling
-
Hazard Statements (Inferred):
-
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety glasses or goggles.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of them properly after handling.
-
Skin and Body Protection: Wear a standard laboratory coat.
-
-
Engineering Controls:
-
Work in a well-ventilated chemical fume hood, especially when heating solvents or handling the compound as a powder.
-
-
First Aid Measures (General):
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2]
-
Skin Contact: Wash off immediately with soap and plenty of water. If skin irritation occurs, seek medical advice.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, consult a physician.[2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
Always perform your own risk assessment before beginning any new experimental procedure.
References
Technical Support Center: A Guide to Preventing Dehalogenation of 1-Fluoro-4-(4-iodophenoxy)benzene
Introduction: Welcome to the technical support hub for 1-Fluoro-4-(4-iodophenoxy)benzene, a critical building block for researchers in synthetic and medicinal chemistry. This guide is designed to provide in-depth, practical solutions to a common challenge encountered during its use: unwanted dehalogenation. Specifically, we will focus on preventing the cleavage of the carbon-iodine (C-I) bond, a side reaction that can significantly impact reaction efficiency and product purity. This resource offers troubleshooting advice in a user-friendly question-and-answer format, grounded in established chemical principles and supported by scientific literature.
Frequently Asked Questions (FAQs)
Here we address common queries regarding the stability and handling of this compound.
Q1: What is the primary cause of dehalogenation in reactions with this compound?
A1: The principal cause of dehalogenation is the reductive cleavage of the carbon-iodine (C-I) bond. This bond is substantially weaker than the carbon-fluorine (C-F) bond, making it more susceptible to cleavage.[1] This undesired reaction, often termed proto-deiodination, can be triggered by various factors, including specific catalysts (particularly in their low-valent states), certain reagents, elevated temperatures, and the presence of hydrogen-donating species in the reaction mixture.
Q2: I am observing the formation of 1-fluoro-4-phenoxybenzene as a major byproduct. What is the likely mechanism?
A2: The presence of 1-fluoro-4-phenoxybenzene is a clear indicator of deiodination. This side reaction is particularly prevalent in palladium-catalyzed cross-coupling reactions.[2] The mechanism often involves an undesired reaction of the aryl iodide with trace amounts of water, a hydride source, or the solvent, leading to the substitution of the iodine atom with a hydrogen atom.
Q3: How does the choice of solvent affect the rate of dehalogenation?
A3: The choice of solvent can significantly influence the extent of dehalogenation. Protic solvents, such as alcohols, or solvents that can function as hydride donors, can promote this side reaction.[2][3] Furthermore, solvents that are not thoroughly dried can introduce sufficient water to facilitate this unwanted pathway. It is generally recommended to use anhydrous, aprotic solvents to minimize dehalogenation.[3]
Q4: What are the best practices for handling and storing this compound to maintain its integrity?
A4: To ensure the stability of this compound, it should be stored in a cool, dark environment, ideally under an inert atmosphere such as argon or nitrogen, to prevent photochemical degradation.[4][5][6] It is also crucial to store it away from strong reducing agents and bases. While the compound is generally stable, minimizing its exposure to light and air will extend its shelf life and ensure consistent reactivity.[4][5][6]
Troubleshooting Guide: Strategies to Prevent Dehalogenation in Key Reactions
This section offers detailed troubleshooting strategies for specific reaction types where dehalogenation of this compound is a known issue.
Scenario 1: Dehalogenation in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds. However, the catalytic cycle can inadvertently create pathways for dehalogenation.
Problem: A significant amount of the deiodinated byproduct, 1-fluoro-4-phenoxybenzene, is detected during a Suzuki coupling reaction.
Root Cause Analysis: Dehalogenation in palladium-catalyzed cross-coupling reactions often arises from a competing pathway within the catalytic cycle. Factors that can favor this undesired reaction include the presence of β-hydrides in the organometallic partner, the selection of the phosphine ligand, and the reaction temperature.
Troubleshooting Workflow:
Caption: A decision workflow for troubleshooting dehalogenation in cross-coupling reactions.
Detailed Mitigation Strategies:
-
Ligand Selection: The choice of phosphine ligand is paramount. Electron-rich and sterically hindered ligands can stabilize the palladium center, thereby favoring the desired reductive elimination over competing dehalogenation pathways.[2][7]
-
Recommendation: Consider switching to bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or SPhos.[2] These ligands have demonstrated efficacy in suppressing dehalogenation in challenging coupling reactions.
-
-
Base Selection: The strength and nature of the base can significantly influence the reaction's outcome. Strong bases may promote side reactions.
-
Recommendation: Evaluate the use of a milder base, such as K3PO4 or Cs2CO3, in place of stronger bases like NaOH or KOtBu.
-
-
Temperature Control: Elevated temperatures can increase the rate of dehalogenation.[2]
-
Recommendation: Screen for the lowest effective reaction temperature. It is often advantageous to initiate the reaction at a lower temperature and gradually increase it while monitoring the reaction's progress by TLC or LC-MS.
-
-
Solvent and Reagent Purity: The presence of water or other protic impurities can serve as a significant proton source for the dehalogenation reaction.
-
Recommendation: Ensure that all solvents are anhydrous and that all reagents are of high purity.[3] Degassing the solvent before use can also help remove dissolved oxygen, which can contribute to catalyst decomposition and other side reactions.
-
Comparative Data: The Impact of Ligand Choice on Dehalogenation
| Ligand | Product Yield (%) | Dehalogenated Byproduct (%) |
| PPh3 | 48% | 35% |
| XPhos | 88% | <5% |
| SPhos | 91% | <4% |
Note: These are representative yields and may vary depending on the specific reaction conditions.
Scenario 2: Dehalogenation during Lithiation-Borylation Reactions
The conversion of an aryl iodide to a boronic ester via lithium-halogen exchange, followed by quenching with a borate ester, is a widely used synthetic strategy. However, the intermediate aryllithium species can be unstable.[8]
Problem: A low yield of the desired boronic ester is observed, with significant formation of the deiodinated byproduct.
Root Cause Analysis: The aryllithium intermediate generated during the lithium-halogen exchange is a potent base. If any proton sources are present in the reaction mixture, including the solvent, the intermediate can be readily protonated, leading to dehalogenation.
Experimental Protocol for Minimizing Dehalogenation in Lithiation-Borylation:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Reagents: Add this compound (1.0 eq) and anhydrous THF to the flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir for 30 minutes at -78 °C.
-
Borylation: Add triisopropyl borate (1.2 eq) dropwise, while maintaining the temperature at -78 °C.
-
Warming and Quench: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for an additional 2 hours. Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Workup: Proceed with a standard aqueous workup and purification.
Key Considerations:
-
Temperature: Strict temperature control at -78 °C is crucial to prevent side reactions involving the highly reactive aryllithium intermediate.[8]
-
Solvent: The use of anhydrous ethereal solvents such as THF or diethyl ether is essential.
-
Reagent Quality: Employ freshly titrated n-butyllithium to ensure accurate stoichiometry.
Logical Relationship Diagram:
Caption: Reaction pathways in the lithiation-borylation of this compound.
References
- 1. Dehalogenation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. cfmot.de [cfmot.de]
- 8. A Catalytic Borylation/Dehalogenation Route to o-Fluoro Arylboronates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for Ullmann Condensation to Form Diaryl Ethers
Welcome to our dedicated technical support center for the Ullmann condensation, a cornerstone reaction for the synthesis of diaryl ethers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in forming the C–O bond between an aryl halide and a phenol. We move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Ullmann reaction is giving low to no yield. What are the most critical parameters to investigate first?
Low or no yield in an Ullmann diaryl ether synthesis is a common issue that can often be traced back to a few key parameters. The classical Ullmann conditions were notoriously harsh, requiring high temperatures and stoichiometric copper, but modern ligand-accelerated protocols have made the reaction more forgiving, yet sensitive to specific variables.[1][2][3][4]
Here’s a logical workflow to diagnose the problem:
-
Integrity of Reagents and Atmosphere:
-
Anhydrous Conditions: The presence of water is highly detrimental. It can deactivate the base, particularly hygroscopic ones like cesium carbonate, and interfere with the catalytic cycle.[1][4] Ensure you are using anhydrous solvents and that your reagents, especially the base, have been properly dried. Consider adding molecular sieves to the reaction mixture.[5]
-
Inert Atmosphere: The Cu(I) catalyst is susceptible to oxidation.[6] While some modern protocols are more robust, it is best practice to thoroughly degas your solvent and reaction mixture (e.g., by bubbling with argon or nitrogen for several minutes) and maintain an inert atmosphere throughout the experiment.[7]
-
-
Catalyst and Ligand System:
-
Copper Source: Copper(I) salts like CuI or CuBr are most commonly used.[1][5] Ensure your copper source is of high purity. In some cases, the catalyst may deactivate over the course of the reaction; if the reaction stalls, a higher catalyst loading might be necessary.[6]
-
Ligand Choice: Modern Ullmann reactions are almost always ligand-accelerated. The ligand is critical for solubilizing the copper salt and facilitating the catalytic cycle at lower temperatures.[1][4] If you are not using a ligand, this is the first and most important addition to make. If you are, it may be the wrong one for your specific substrates.
-
-
Base and Solvent Compatibility:
-
Base Selection: The base is required to deprotonate the phenol, forming the active phenoxide nucleophile. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[1][5][8] The choice is often substrate and solvent-dependent. For instance, K₃PO₄ has been shown to be effective in acetonitrile and may not require the addition of molecular sieves.[1][4] Cs₂CO₃ is often effective but is very hygroscopic.[1][5]
-
Solvent Choice: The solvent must be able to solubilize the reactants and the catalyst system while being stable at the required reaction temperature. High-boiling polar aprotic solvents like DMF, NMP, or DMSO were traditional choices.[2] However, non-polar solvents like toluene or xylene, and coordinating solvents like dioxane or acetonitrile are frequently used in modern protocols.[1][8] The optimal choice is highly dependent on the specific catalyst system and substrates.
-
Below is a flowchart to guide your initial troubleshooting efforts.
Caption: A logical flowchart for troubleshooting low-yield Ullmann coupling reactions.
Question 2: How do I select the right ligand for my Ullmann diaryl ether synthesis?
Ligand selection is arguably the most crucial factor in modern Ullmann couplings, as it dictates reaction temperature, rate, and substrate scope. There is no single "best" ligand; the optimal choice depends heavily on the electronic and steric properties of your specific aryl halide and phenol.[1][6]
Causality Behind Ligand Function: Ligands accelerate the reaction by coordinating to the copper center. This coordination enhances the solubility of the copper species and modulates its reactivity, facilitating the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Cu(I) center and subsequent reductive elimination to form the C–O bond.[9]
Common Ligand Classes and Their Applications:
| Ligand Class | Examples | Typical Use Cases & Characteristics |
| Amino Acids | N,N-Dimethylglycine, L-Proline | Inexpensive, robust, and highly effective for a broad range of substrates, including electron-rich aryl halides and phenols.[6][10] N,N-dimethylglycine is a particularly popular and versatile choice.[1] |
| Diamines | 1,10-Phenanthroline, N,N'-Dimethylethylenediamine (DMEDA) | Strong chelating ligands that are effective in many systems. Phenanthroline is a classic ligand for Ullmann reactions.[11] |
| Diols / Diketones | 2,2,6,6-Tetramethylheptane-3,5-dione (TMHD) | Can greatly accelerate reactions, allowing for lower temperatures.[12] Effective for coupling aryl bromides and iodides. |
| Picolinic Acids | Picolinic acid | Particularly effective for coupling sterically hindered phenols and aryl halides.[3] |
Screening Strategy: If you are working with a new substrate combination, a small-scale ligand screen is highly recommended. N,N-dimethylglycine is an excellent starting point due to its broad applicability and low cost.[1][6] If that fails, particularly with sterically demanding substrates, trying a ligand like 1,10-phenanthroline or picolinic acid would be a logical next step.
Question 3: My starting materials are electronically challenging (e.g., electron-rich aryl halide or electron-poor phenol). How should I adjust my reaction conditions?
The electronic properties of both coupling partners significantly influence reactivity. Understanding these effects is key to successful optimization.
-
Aryl Halide Reactivity: The reaction is generally favored by electron-withdrawing groups on the aryl halide, which make the aromatic ring more susceptible to nucleophilic attack. The reactivity order of the halide is I > Br >> Cl.[13][14] Coupling aryl chlorides is particularly challenging and often requires higher temperatures and more specialized catalytic systems.[3]
-
Troubleshooting Electron-Rich Aryl Halides: These are less reactive. To promote the reaction, you may need to:
-
-
Phenol Reactivity: The reaction is favored by electron-donating groups on the phenol.[13] These groups increase the nucleophilicity of the corresponding phenoxide after deprotonation by the base.
-
Troubleshooting Electron-Poor Phenols: These are less nucleophilic and can be challenging substrates.[13] Strategies include:
-
Using a stronger base (e.g., Cs₂CO₃) to ensure complete deprotonation of the weakly acidic phenol.
-
Using a more reactive aryl halide (e.g., an aryl iodide with an electron-withdrawing group).
-
Note that very electron-poor phenols, such as 4-nitrophenol, can be particularly difficult to couple under standard conditions.[13][15]
-
-
Summary of Electronic Effects:
| Aryl Halide Substituent | Phenol Substituent | Expected Reactivity |
| Electron-Withdrawing | Electron-Donating | Highest [8][13] |
| Electron-Withdrawing | Electron-Neutral | High |
| Electron-Neutral | Electron-Donating | Moderate to High |
| Electron-Donating | Electron-Donating | Moderate |
| Electron-Withdrawing | Electron-Withdrawing | Low to Moderate |
| Electron-Donating | Electron-Withdrawing | Lowest |
Question 4: I am observing significant side products like homocoupling of my aryl halide or debromination. How can I suppress these?
The formation of side products reduces the yield of the desired diaryl ether and complicates purification.
-
Aryl Halide Homocoupling (Biaryl Formation): This side reaction, a classic Ullmann C-C coupling, can occur at high temperatures.[16] If you observe significant biaryl formation, the primary solution is to lower the reaction temperature. Modern ligand systems are designed to operate at milder temperatures (e.g., 80–120 °C), which inherently suppresses this pathway.[1][4][6]
-
Reductive Dehalogenation: The appearance of the arene corresponding to your aryl halide (e.g., benzene from bromobenzene) indicates a reduction side reaction. This is often caused by trace amounts of water or other protic impurities in the reaction mixture.[11]
-
Solution: Rigorously dry all reagents and solvents. Ensure your base has not absorbed moisture from the air. Running the reaction under a scrupulously inert atmosphere can also help.
-
Experimental Protocols
General Protocol for a Ligand-Promoted Ullmann Diaryl Ether Synthesis
This protocol, adapted from literature procedures utilizing N,N-dimethylglycine, serves as an excellent starting point for a wide range of substrates.[6][17]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Phenol (1.2 mmol, 1.2 equiv)
-
Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)
-
N,N-Dimethylglycine (0.2 mmol, 20 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv), dried in a vacuum oven.
-
Anhydrous Dioxane or Toluene (4 mL)
-
Oven-dried reaction vessel (e.g., Schlenk tube or sealed vial) with a magnetic stir bar
Procedure:
-
To the oven-dried reaction vessel, add the aryl halide, phenol, CuI, N,N-dimethylglycine, and dried Cs₂CO₃.
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Place the vessel in a preheated oil bath or heating block set to 90–110 °C.
-
Stir the reaction mixture vigorously for 12–24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ether.
Caption: General experimental workflow for a ligand-promoted Ullmann coupling reaction.
References
- 1. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 5. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 16. Ullmann reaction | PPTX [slideshare.net]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with 1-Fluoro-4-(4-iodophenoxy)benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding catalyst poisoning in chemical reactions involving 1-Fluoro-4-(4-iodophenoxy)benzene. As Senior Application Scientists, we have compiled this resource to help you diagnose and resolve common issues encountered in the lab, ensuring the success of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound has stalled or is showing low conversion. How can I determine if catalyst poisoning is the cause?
A1: Stalled reactions or low conversions are common symptoms of catalyst deactivation, with poisoning being a primary culprit. To diagnose this, a systematic approach is recommended. First, rule out other common issues such as incorrect stoichiometry, low-quality reagents or solvents, or suboptimal reaction temperature.
A key indicator of catalyst poisoning is observing a change in the appearance of the catalyst. For instance, palladium catalysts, often used in Suzuki or Buchwald-Hartwig couplings, may turn from their active, soluble form into black precipitates (palladium black) when poisoned. This indicates the reduction of the active Pd(II) or Pd(0) species to inactive elemental palladium.
A simple diagnostic experiment is to add a fresh aliquot of the catalyst to the stalled reaction mixture. If the reaction restarts, it strongly suggests that the initial catalyst was deactivated. However, if the reaction does not proceed, it may indicate the presence of a persistent poison in the reaction medium.
Here is a workflow to diagnose potential catalyst poisoning:
Figure 1: Diagnostic workflow for suspected catalyst poisoning.
Q2: What are the common sources of catalyst poisons in reactions involving this compound?
A2: Catalyst poisons are substances that bind to the active sites of the catalyst, rendering them inactive. For transition metal catalysts (e.g., palladium, nickel, copper) commonly used in cross-coupling reactions with aryl halides like this compound, the primary poisons are often nucleophilic species or compounds containing certain functional groups.
Common Sources of Catalyst Poisons:
| Poison Class | Examples | Potential Source |
| Sulfur Compounds | Thiols, sulfides, thiophenes | Impurities in solvents or reagents; residual starting materials from the synthesis of this compound. |
| Phosphorus Compounds | Phosphines (other than the intended ligand), phosphites | Degradation of phosphine ligands; impurities in reagents. |
| Halogens | Excess iodide, bromide, or chloride ions | High concentrations of halide salts; degradation of the aryl iodide substrate. |
| Coordinating Solvents | Acetonitrile, DMSO | Can competitively bind to the metal center, inhibiting substrate coordination. |
| Other Nucleophiles | Amines, amides | Impurities or side products. |
The synthesis of this compound itself can sometimes introduce impurities that act as catalyst poisons. For instance, if sulfur-containing reagents were used in preceding steps and not completely removed, they can be potent poisons.
Q3: My palladium catalyst is turning black and precipitating out of the solution. What is happening and how can I prevent it?
A3: The formation of palladium black is a classic sign of catalyst deactivation, specifically the aggregation of palladium atoms into an inactive, elemental form. This can be triggered by several factors, including catalyst poisoning.
Mechanism of Palladium Black Formation:
-
Active Catalyst: In a typical cross-coupling cycle, palladium cycles between Pd(0) and Pd(II) oxidation states.
-
Destabilization: Certain poisons can bind to the palladium center, destabilizing the catalytic complex.
-
Aggregation: The destabilized palladium species can then aggregate, leading to the formation of palladium black.
Figure 2: Simplified mechanism of palladium catalyst poisoning and deactivation.
Prevention Strategies:
-
Reagent and Solvent Purification: Ensure all reagents and solvents are of high purity and free from potential poisons. Consider using freshly distilled solvents.
-
Use of Robust Ligands: Certain phosphine ligands are designed to be more resistant to deactivation and can help stabilize the palladium catalyst.
-
Scavengers: In some cases, adding a scavenger to the reaction mixture can help to remove specific poisons. For example, a small amount of a mercury scavenger may remove thiol impurities.
-
Inert Atmosphere: Maintaining a strictly inert atmosphere (e.g., under argon or nitrogen) is crucial, as oxygen can also contribute to catalyst degradation.
Q4: How can I purify my reagents and solvents to minimize the risk of catalyst poisoning?
A4: Rigorous purification of all reaction components is one of the most effective ways to prevent catalyst poisoning.
Protocol for Solvent and Reagent Purification:
-
Solvents:
-
Use commercially available anhydrous, deoxygenated solvents packaged under an inert atmosphere.
-
If you suspect contamination, consider purifying solvents using a solvent purification system (e.g., passing them through columns of activated alumina and copper catalyst).
-
Before use, sparge the solvent with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.
-
-
This compound (Substrate):
-
Recrystallize the substrate from a suitable solvent to remove non-polar impurities.
-
For more persistent impurities, column chromatography on silica gel may be necessary.
-
-
Other Reagents (e.g., Boronic Acids, Bases):
-
Ensure they are from a reputable supplier and stored under appropriate conditions (e.g., protected from moisture and air).
-
If in doubt about the purity, consider recrystallization or other standard purification techniques.
-
Troubleshooting Guide: A Step-by-Step Protocol for Overcoming Catalyst Poisoning
If you have identified catalyst poisoning as the likely cause of your reaction failure, the following protocol can help you systematically address the issue.
Step 1: Analysis of the Failed Reaction
-
Objective: To confirm the presence of a poison.
-
Procedure:
-
Take a small, representative sample of the failed reaction mixture.
-
Analyze it by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the extent of conversion and identify any unusual by-products.
-
If possible, use techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to analyze for trace metal contaminants that could act as poisons.
-
Step 2: Reagent and Solvent Purity Check
-
Objective: To identify the source of the poison.
-
Procedure:
-
Obtain fresh, high-purity batches of all reagents and solvents used in the reaction.
-
Rerun the reaction on a small scale using these new materials.
-
If the reaction is successful, it confirms that one of the original components was contaminated.
-
Systematically reintroduce the original reagents one by one into small-scale reactions to pinpoint the contaminated component.
-
Step 3: Implementation of Mitigation Strategies
-
Objective: To successfully run the reaction despite the presence of a potential poison.
-
Procedure:
-
Increase Catalyst Loading: In some cases, a higher catalyst loading can overcome the effects of a minor poison.
-
Change Ligand: Switch to a more robust or electron-rich phosphine ligand that can better stabilize the catalyst.
-
Use a Scavenger: If you have identified the likely class of poison (e.g., sulfur compounds), add a suitable scavenger to the reaction mixture.
-
Optimize Reaction Conditions: Adjusting the temperature, concentration, or base can sometimes mitigate the effects of poisoning.
-
Technical Support Center: Scaling the Synthesis of 1-Fluoro-4-(4-iodophenoxy)benzene
Welcome to the technical support center for the synthesis and scale-up of 1-Fluoro-4-(4-iodophenoxy)benzene. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into the common challenges encountered during the synthesis of this important diaryl ether intermediate. We will focus on the Ullmann condensation, a foundational method for this transformation, and address critical aspects of its execution and scale-up in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of this compound.
Q1: What is the primary synthetic route for this compound?
The most established method for synthesizing diaryl ethers like this compound is the Ullmann condensation (also known as the Ullmann ether synthesis).[1][2] This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. For this specific target, the reaction would typically couple 4-iodophenol with an activated 4-fluoro-aryl halide (like 1-bromo-4-fluorobenzene or 1-chloro-4-fluorobenzene) or, alternatively, 4-fluorophenol with 1,4-diiodobenzene.
Q2: Can you briefly explain the mechanism of the Ullmann diaryl ether synthesis?
The Ullmann-type reaction for ether synthesis involves a copper(I)-catalyzed nucleophilic aromatic substitution.[1][2] While the exact mechanism is complex and debated, a generally accepted pathway involves:
-
Formation of a Copper(I) Phenoxide: The base deprotonates the phenol, which then reacts with the Cu(I) salt to form a copper(I) phenoxide species.
-
Oxidative Addition: The aryl halide adds to the copper(I) phenoxide. This step is often considered the rate-limiting step.
-
Reductive Elimination: The final diaryl ether product is formed, and the Cu(I) catalyst is regenerated, allowing the catalytic cycle to continue.[3]
Ligands are often used to stabilize the copper catalyst and increase its solubility and reactivity, which can lead to milder reaction conditions.[4]
Q3: What are the critical reagents and their functions in this synthesis?
| Reagent | Role & Key Considerations |
| Aryl Halide | The electrophilic partner. Reactivity order is typically I > Br > Cl.[3] Electron-withdrawing groups on the aryl halide can accelerate the reaction.[2] |
| Phenol | The nucleophilic partner after deprotonation by a base. |
| Copper Catalyst | Typically CuI, CuBr, or copper powder.[1][5] The quality and activity of the copper source are critical. Using freshly purchased or "activated" copper can be beneficial.[6] |
| Base | Essential for deprotonating the phenol. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. Cesium carbonate is highly effective but more expensive for large-scale work.[7] |
| Ligand (Optional) | Often used to improve yields and lower reaction temperatures. Examples include 1,10-phenanthroline, L-proline, and N,N-dimethylglycine.[4][8] |
| Solvent | A high-boiling polar, aprotic solvent is required to facilitate the reaction at elevated temperatures. Common examples are DMF, NMP, nitrobenzene, or dioxane.[2][6][8] |
Q4: What are the primary safety concerns when running an Ullmann condensation?
-
High Temperatures: Reactions are often run at temperatures exceeding 150 °C, posing a risk of severe burns. Use appropriate personal protective equipment (PPE) and heating mantles with temperature controllers.
-
High-Boiling Solvents: Solvents like DMF and NMP have associated health risks and require handling in a well-ventilated fume hood.[9][10]
-
Reagents: Aryl halides can be irritants.[10][11] Copper salts can be toxic. Always consult the Safety Data Sheet (SDS) for each reagent before use.
-
Pressure: When scaling up, ensure the reaction vessel is appropriately rated and vented, as heating solvents to high temperatures can generate pressure.
Troubleshooting Guide for Scale-Up
Scaling a reaction from the benchtop to a larger vessel introduces challenges related to heat transfer, mass transfer, and reagent addition. This guide addresses common problems encountered during the scale-up of the this compound synthesis.
Problem 1: My reaction has stalled or shows very low conversion.
-
Q: I'm not seeing any product formation after several hours at the literature temperature. What could be wrong with my catalyst?
-
A: Catalyst Inactivity. The most common culprit is an inactive or poisoned copper catalyst. Copper(I) iodide (CuI) can oxidize over time if not stored properly.
-
Solution 1 (Use Fresh Catalyst): Always use a fresh bottle of CuI for important scale-up reactions. Old catalyst can be a significant source of irreproducibility.[8]
-
Solution 2 (Incorporate a Ligand): If not already using one, adding a ligand like 1,10-phenanthroline (typically 10-20 mol %) can solubilize the copper species and dramatically accelerate the reaction, often allowing for lower temperatures.[4][8]
-
Solution 3 (Consider Catalyst Source): Some modern protocols use soluble, air-stable Cu(I) complexes, which can offer better consistency on a larger scale.[7]
-
-
-
Q: The reaction works on a 1g scale but fails on a 100g scale, even though I've maintained the same bath temperature. Why?
-
A: Inefficient Heat Transfer. A common scale-up issue is the difference between the external heating bath temperature and the internal reaction temperature. Large volumes of solvent heat much more slowly.
-
Solution: Always use a thermocouple or temperature probe placed directly in the reaction mixture to monitor and control the internal temperature. For larger vessels, overhead mechanical stirring is essential to ensure even heat distribution, as magnetic stir bars become ineffective.
-
-
Problem 2: My yield is low due to the formation of a major side product.
-
Q: My main impurity appears to be the de-iodinated starting material (e.g., fluorobenzene). What causes this?
-
A: Hydrodehalogenation from Protic Sources. The dehalogenated side product often arises from proton sources in the reaction mixture, especially water.[12]
-
Solution 1 (Ensure Dry Conditions): Dry your solvent (e.g., over molecular sieves) and ensure your base (especially K₂CO₃) is anhydrous. While some Ullmann reactions can tolerate small amounts of water, it is a known cause of this side reaction.[13]
-
Solution 2 (Inert Atmosphere): While not always strictly necessary, ensuring the reaction is run under an inert atmosphere (Nitrogen or Argon) can prevent side reactions from atmospheric moisture and oxygen, which can also affect catalyst performance.[8]
-
-
-
Q: I'm seeing a significant amount of a high-molecular-weight impurity that I suspect is a homocoupled product.
-
A: Competing Ullmann Biaryl Coupling. The classic Ullmann reaction is the homocoupling of two aryl halides.[14] This can compete with the desired ether formation, especially at very high temperatures or with highly reactive aryl iodides.
-
Solution (Optimize Stoichiometry & Temperature): Using a slight excess of the phenol component can sometimes favor the cross-coupling reaction. More importantly, try to find the minimum temperature required for a reasonable reaction rate. Modern ligand systems are specifically designed to favor C-O coupling over C-C coupling at lower temperatures.[15]
-
-
Problem 3: The workup and purification are proving difficult and inefficient at a larger scale.
-
Q: How can I effectively remove the copper catalyst and inorganic salts from my product?
-
A: Aqueous Ammonia Wash. After the reaction, quenching with a solution of aqueous ammonia (e.g., 5-10%) is highly effective. Ammonia forms a water-soluble deep-blue complex with copper ([Cu(NH₃)₄]²⁺), which can then be efficiently removed during aqueous washes. Follow this with a water wash and a brine wash. Filtering the crude organic solution through a plug of Celite or silica gel can also help remove residual inorganic material.
-
-
Q: My high-boiling solvent (NMP/DMF) is carrying through into my final product.
-
A: Efficient Liquid-Liquid Extraction. Removing residual high-boiling solvents is critical.
-
Solution 1 (Solvent Choice): Use a water-immiscible solvent for extraction, such as ethyl acetate, toluene, or methyl tert-butyl ether (MTBE).
-
Solution 2 (Extensive Washing): Perform multiple, vigorous washes with water (at least 3-5 times) after the initial quench. Since DMF and NMP are water-soluble, this will partition them into the aqueous layer. A final brine wash will help break any emulsions and remove residual water from the organic layer.
-
Solution 3 (Final Purification): For a non-crystalline product, high-vacuum distillation is the most effective method for removing trace solvent and purifying the final product on a large scale. If the product is a solid, recrystallization from an appropriate solvent system (e.g., ethanol/water, heptane/ethyl acetate) is preferred over chromatography for large quantities.
-
-
Experimental Protocols
Safety First: All procedures must be carried out in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: Lab-Scale Synthesis (1-5 g)
This protocol uses a ligand to promote the reaction under milder conditions.
-
Reagents:
-
4-Iodophenol (1.0 eq)
-
1-Bromo-4-fluorobenzene (1.1 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
1,10-Phenanthroline (0.1 eq)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 eq)
-
Anhydrous Dioxane
-
-
Procedure:
-
To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodophenol, 1-bromo-4-fluorobenzene, CuI, 1,10-phenanthroline, and K₃PO₄.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous dioxane (concentration approx. 0.5 M with respect to 4-iodophenol).
-
Heat the reaction mixture to 110 °C (internal temperature) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Transfer the filtrate to a separatory funnel. Wash with 10% aqueous ammonia (2x), followed by water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
-
Protocol 2: Scale-Up Synthesis (50-100 g)
This protocol is adapted for larger quantities, focusing on process safety and efficiency.
-
Reagents:
-
4-Iodophenol (1.0 eq)
-
1-Bromo-4-fluorobenzene (1.1 eq)
-
Copper(I) Iodide (CuI) (0.05 eq)
-
N,N-Dimethylglycine (0.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
-
Procedure:
-
To a multi-neck reaction vessel equipped with an overhead mechanical stirrer, a thermocouple, and a reflux condenser under a nitrogen inlet, add 4-iodophenol and K₂CO₃.
-
Add anhydrous NMP (concentration approx. 1.0 M).
-
Stir the mixture at room temperature for 30 minutes to form the potassium phenoxide.
-
Add CuI, N,N-dimethylglycine, and 1-bromo-4-fluorobenzene.
-
Slowly heat the reaction mixture to an internal temperature of 140-150 °C. Caution: Control the heating rate carefully.
-
Maintain the temperature and monitor the reaction progress by HPLC or GC.
-
Once the reaction is complete (typically 8-16 hours), cool the mixture to below 80 °C.
-
Slowly and carefully quench the reaction by adding it to a separate vessel containing vigorously stirred ice-water.
-
Extract the aqueous slurry with toluene (3x).
-
Combine the organic layers and wash with 10% aqueous ammonia (3x), followed by water (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the toluene.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Visualized Workflows and Data
General Ullmann Condensation Workflow
Caption: Standard workflow for Ullmann diaryl ether synthesis.
Simplified Ullmann Catalytic Cycle
Caption: Postulated catalytic cycle for Ullmann ether synthesis.
References
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst [jsynthchem.com]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. 1-Fluoro-4-iodobenzene - Safety Data Sheet [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. 4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 15. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
Technical Support Center: Functionalization of Iodinated Diaryl Ethers
Welcome to the technical support center for the functionalization of iodinated diaryl ethers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common challenges encountered during the synthesis and modification of these important chemical motifs. The content is structured in a question-and-answer format to directly address specific experimental issues.
Introduction
Iodinated diaryl ethers are valuable precursors in organic synthesis, particularly in the pharmaceutical and materials science industries. The carbon-iodine bond serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups. However, the functionalization of these substrates is not without its challenges. This guide will address common pitfalls and provide practical, field-proven solutions to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Ullmann Condensation for C-O Bond Formation
The Ullmann condensation is a classical and widely used method for the synthesis of diaryl ethers. However, it often requires harsh reaction conditions and can be prone to low yields and side reactions.
Question 1: My Ullmann condensation of an iodinated diaryl ether with a phenol is giving a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in Ullmann condensations are a frequent issue and can stem from several factors. The key is to systematically evaluate and optimize your reaction parameters.
Underlying Causes & Solutions:
-
Inactive Copper Catalyst: The active catalytic species is typically Cu(I). If your copper source is old or has been exposed to air, it may have oxidized to the less active Cu(II) state.
-
Inappropriate Ligand or No Ligand: Traditional Ullmann reactions often required stoichiometric copper and high temperatures. Modern protocols utilize ligands to facilitate the catalytic cycle, allowing for milder conditions and lower catalyst loadings.
-
Troubleshooting:
-
-
Incorrect Base or Base Strength: The base plays a crucial role in deprotonating the phenol and facilitating the catalytic cycle.
-
Troubleshooting:
-
Cesium carbonate (Cs₂CO₃) is often a highly effective base for Ullmann condensations due to its high solubility in many organic solvents.[4]
-
Potassium phosphate (K₃PO₄) is another strong base that can be effective, particularly in polar aprotic solvents.[3]
-
The presence of water can deactivate the base and inhibit the reaction. Ensure your base and solvent are anhydrous.[3]
-
-
-
Suboptimal Solvent and Temperature: The choice of solvent can significantly impact the solubility of the reactants and the catalyst, as well as the overall reaction rate.
-
Troubleshooting:
-
Polar aprotic solvents like DMF, DMSO, or NMP are commonly used.[2][5]
-
For some O-arylation reactions, non-polar solvents like toluene or xylene have been shown to be more effective.[4]
-
While modern protocols allow for lower temperatures, some systems may still require heating (80-120 °C) to proceed at a reasonable rate.[1]
-
-
Experimental Protocol: Ligand and Base Screening for Ullmann Condensation
-
Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the iodinated diaryl ether (1.0 equiv.), the phenol (1.2 equiv.), the copper(I) source (e.g., CuI, 10 mol%), and the ligand (20 mol%) to a dry reaction vial equipped with a stir bar.
-
Base Addition: Add the anhydrous base (e.g., K₃PO₄, 2.0 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., acetonitrile, to a concentration of 0.5 M).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Analysis: Compare the conversion and yield for different combinations of ligands and bases to identify the optimal conditions.
Question 2: I am observing significant homocoupling of my iodinated diaryl ether in my Ullmann reaction. How can I minimize this side reaction?
Answer:
Homocoupling of the aryl iodide to form a biaryl byproduct is a common side reaction in Ullmann chemistry.[2] This is often promoted by higher temperatures and the presence of metallic copper.
Mitigation Strategies:
-
Lower Reaction Temperature: If possible, reducing the reaction temperature can disfavor the homocoupling pathway. The use of effective ligands should allow for milder conditions.[3]
-
Use a Cu(I) Salt Instead of Metallic Copper: Using a well-defined Cu(I) salt (e.g., CuI) as the catalyst instead of copper powder can reduce the amount of metallic copper available for homocoupling.
-
Control Stoichiometry: Ensure that the phenol is present in a slight excess (1.1 to 1.5 equivalents) to favor the cross-coupling reaction over homocoupling.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, are powerful tools for the functionalization of iodinated diaryl ethers. However, they are susceptible to various pitfalls that can lead to low yields and the formation of unwanted byproducts.
Question 3: My Suzuki-Miyaura coupling of an iodinated diaryl ether with a boronic acid is sluggish and gives a low yield. What should I troubleshoot?
Answer:
A sluggish Suzuki-Miyaura coupling can be due to a number of factors, often related to the catalyst system and the specific nature of your substrates.
Troubleshooting Flowchart:
Troubleshooting Suzuki-Miyaura Couplings
Detailed Troubleshooting Steps:
-
Catalyst Activity: The active Pd(0) species is sensitive to oxygen.
-
Solution: Use a fresh palladium source. Pre-catalysts like Pd(OAc)₂ with a suitable phosphine ligand, or more advanced pre-catalysts (e.g., G3-palladacycles), often give more reproducible results.[6] Ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen) and that your solvents are thoroughly degassed.[7]
-
-
Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Solution: For challenging substrates, especially those with steric hindrance, bulky and electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often superior to simpler ligands like PPh₃.[6]
-
-
Base Selection: The base is required for the transmetalation step.
-
Solvent System: A biphasic solvent system is often employed to dissolve both the organic-soluble catalyst and the inorganic base.
-
Boronic Acid Stability: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially at elevated temperatures or in the presence of excess water and base.
-
Solution: If protodeboronation is suspected, consider using the corresponding boronic acid pinacol ester (BPin derivative), which is generally more stable.[10]
-
Question 4: I am observing a significant amount of dehalogenated diaryl ether as a byproduct in my palladium-catalyzed cross-coupling reaction. How can I prevent this?
Answer:
Dehalogenation, the replacement of the iodine atom with a hydrogen atom, is a common and often frustrating side reaction.[11] It is typically caused by a competitive reductive pathway.
Mechanisms and Solutions:
-
Hydride Sources: The hydrogen atom can come from various sources in the reaction mixture, such as the solvent (e.g., alcohols, THF), the amine base, or residual water.[12]
-
Troubleshooting:
-
Solvent Choice: Avoid using alcohol solvents if dehalogenation is a problem. Consider switching to a less hydridic solvent like dioxane or toluene.[12]
-
Base Selection: Some amine bases can act as hydride donors. If using an amine base, consider switching to an inorganic base like K₂CO₃ or Cs₂CO₃.[12]
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried.
-
-
-
Reaction Kinetics: If the desired cross-coupling is slow, the competing dehalogenation pathway may become more prominent.
-
Troubleshooting:
-
Optimize Ligand: Use a bulky, electron-rich ligand to accelerate the rate of oxidative addition and reductive elimination, thus favoring the cross-coupling pathway.[11]
-
Lower Temperature: Higher temperatures can sometimes increase the rate of dehalogenation more than the rate of cross-coupling.[12] Try running the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
Experimental Protocol: Screening for Dehalogenation Minimization
-
Setup: Prepare a series of parallel reactions in sealed vials under an inert atmosphere. Each vial should contain the iodinated diaryl ether (1.0 equiv.), the coupling partner (1.2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (4 mol%).
-
Variable Parameters: In separate vials, vary one parameter at a time:
-
Base: Compare an amine base (e.g., Et₃N) with inorganic bases (e.g., K₂CO₃, Cs₂CO₃).
-
Solvent: Compare THF, dioxane, and toluene.
-
Temperature: Run reactions at different temperatures (e.g., 80 °C, 100 °C, 120 °C).
-
-
Analysis: After a set reaction time, analyze the crude reaction mixture of each vial by GC-MS or ¹H NMR to determine the ratio of the desired product to the dehalogenated byproduct.
-
Optimization: Select the combination of conditions that provides the highest ratio of cross-coupled product to dehalogenated byproduct.
Question 5: My Buchwald-Hartwig amination of an iodinated diaryl ether is not working, especially with a sterically hindered amine. What are the key considerations?
Answer:
The Buchwald-Hartwig amination is a powerful method for C-N bond formation, but its success with sterically demanding substrates is highly dependent on the choice of ligand and reaction conditions.[13]
Key Considerations for Hindered Substrates:
-
Ligand Choice is Critical: For sterically hindered amines and aryl iodides, highly specialized, bulky, and electron-rich biaryl phosphine ligands are essential.
-
Recommended Ligands: Consider using ligands from the Buchwald family, such as XPhos, SPhos, or RuPhos, or N-heterocyclic carbene (NHC) ligands. These ligands are designed to promote the challenging reductive elimination step with bulky substrates.[14]
-
-
Strong, Non-nucleophilic Base: A strong base is required to deprotonate the amine, but it should not be nucleophilic to avoid competing reactions.
-
Recommended Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and effective bases for these transformations.
-
-
Aprotic Solvent: Anhydrous, aprotic solvents are generally used.
-
Recommended Solvents: Toluene, dioxane, and THF are good choices.
-
Troubleshooting Decision Tree:
Decision Tree for Buchwald-Hartwig Amination
Section 3: Purification and Characterization
Question 6: I am having difficulty purifying my functionalized diaryl ether from the reaction mixture. What are some common impurities and how can I remove them?
Answer:
Purification can be challenging due to the presence of byproducts with similar polarities to the desired product.
Common Impurities and Purification Strategies:
| Impurity | Origin | Purification Strategy |
| Homocoupled Aryl Iodide | Ullmann or Pd-catalyzed side reaction | Often less polar than the desired product. Can usually be separated by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate). |
| Dehalogenated Diaryl Ether | Pd-catalyzed side reaction | Can be very close in polarity to the product. Careful column chromatography with a shallow gradient may be required. In some cases, recrystallization can be effective. |
| Unreacted Phenol/Amine | Incomplete reaction | Can often be removed by an aqueous basic (for phenols) or acidic (for amines) wash during the workup. |
| Ligand and Catalyst Residues | From the reaction mixture | Passing the crude product through a short plug of silica gel or celite can remove a significant portion of the catalyst and ligand. For complete removal, column chromatography is necessary. |
General Purification Protocol:
-
Aqueous Workup: After the reaction is complete, quench the reaction mixture and perform an aqueous workup to remove inorganic salts and water-soluble impurities.
-
Filtration: Filter the organic layer through a pad of celite or silica gel to remove insoluble catalyst residues.
-
Column Chromatography: Perform flash column chromatography on silica gel, starting with a non-polar eluent and gradually increasing the polarity to elute your product.
-
Recrystallization: If the product is a solid and still contains impurities, recrystallization from a suitable solvent system can be a powerful purification technique.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 3. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 9. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Fluoro-4-(4-iodophenoxy)benzene and 1-Bromo-4-(4-iodophenoxy)benzene for Researchers and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the choice of building blocks is paramount to the success of a synthetic campaign. Aryl halides are foundational to many strategic bond-forming reactions, and understanding their relative reactivity is key to efficient and selective synthesis. This guide provides an in-depth comparison of two such building blocks: 1-Fluoro-4-(4-iodophenoxy)benzene and 1-Bromo-4-(4-iodophenoxy)benzene . Both molecules offer a diaryl ether scaffold and possess two distinct halogen atoms, presenting opportunities for sequential, site-selective functionalization. The critical difference lies in the fluorine versus bromine substituent, which dictates their reactivity in key synthetic transformations.
This guide will delve into the mechanistic underpinnings of their differential reactivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, supported by established chemical principles. We will explore how the electronic properties and bond strengths of the carbon-fluorine (C-F) and carbon-bromine (C-Br) bonds influence reaction outcomes, providing researchers with the predictive power to select the optimal reagent for their specific synthetic goals.
Molecular Structures and Key Properties at a Glance
| Feature | This compound | 1-Bromo-4-(4-iodophenoxy)benzene |
| CAS Number | 886762-45-4[1] | Not readily available |
| Molecular Formula | C12H8FIO | C12H8BrIO |
| Molecular Weight | 314.10 g/mol [1] | 375.00 g/mol |
| Key Reactive Sites | C-I, C-F | C-I, C-Br |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[2][3][4] The reactivity of aryl halides in these transformations is largely governed by the rate of the initial oxidative addition step to the palladium(0) catalyst.[2][5][6]
The generally accepted order of reactivity for aryl halides in oxidative addition is: C-I > C-Br > C-Cl > C-F .[2][6][7][8] This trend is a direct consequence of the decreasing bond dissociation energies of the carbon-halogen bonds down the group. The weaker C-I bond is more readily cleaved by the palladium catalyst, leading to a faster reaction rate.
For both this compound and 1-Bromo-4-(4-iodophenoxy)benzene, the carbon-iodine bond is the most labile site for oxidative addition. Therefore, in a cross-coupling reaction with one equivalent of a coupling partner, selective reaction at the C-I position is expected for both molecules.[9][10]
The crucial difference in reactivity emerges when a second cross-coupling reaction is attempted on the remaining halogen. In this scenario, the 1-bromo-4-(4-iodophenoxy)benzene derivative will be significantly more reactive than its fluoro-analogue. The C-Br bond will undergo oxidative addition under relatively mild conditions, whereas the C-F bond is typically inert to palladium-catalyzed cross-coupling under standard conditions.[11][12] Activating a C-F bond for cross-coupling is a considerable challenge and often requires specialized, highly active catalyst systems (e.g., nickel-based catalysts) and harsh reaction conditions.[13][14][15]
Table 1: Predicted Relative Reactivity in Sequential Palladium-Catalyzed Cross-Coupling
| Reaction Step | This compound Derivative | 1-Bromo-4-(4-iodophenoxy)benzene Derivative | Rationale |
| First Coupling (at C-I) | High | High | The C-I bond is the most reactive site for oxidative addition in both molecules. |
| Second Coupling | Very Low (C-F bond) | Moderate to High (C-Br bond) | The C-Br bond is significantly more susceptible to oxidative addition than the highly robust C-F bond. |
The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction, highlighting the critical oxidative addition step.
Caption: Generalized Catalytic Cycle for Cross-Coupling.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) offers a complementary approach to functionalizing aryl halides. In contrast to cross-coupling reactions, the reactivity of halogens in SNAr is not solely dependent on bond strength but is heavily influenced by the electronegativity of the halogen and the electronic nature of the aromatic ring.[16][17]
The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[18] The reaction is favored by the presence of strong electron-withdrawing groups (EWGs) at the ortho and para positions to the leaving group, as these groups stabilize the negative charge of the Meisenheimer complex.[16][17][19]
In the context of SNAr, the order of leaving group ability for halogens is often F > Cl > Br > I . This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the attached carbon atom more electrophilic and susceptible to nucleophilic attack. Furthermore, the small size of the fluoride ion makes it a good leaving group.
For both this compound and 1-bromo-4-(4-iodophenoxy)benzene, the diaryl ether moiety is not a strong electron-withdrawing group. Therefore, SNAr reactions on these systems would likely require forcing conditions or the presence of additional activating groups. However, when comparing the potential for SNAr at the C-F versus the C-Br bond (assuming the more reactive C-I bond is not the site of substitution), the This compound would be the more reactive substrate.
Table 2: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Feature | This compound | 1-Bromo-4-(4-iodophenoxy)benzene | Rationale |
| Reactivity | Higher | Lower | The high electronegativity of fluorine makes the attached carbon more electrophilic and stabilizes the transition state for nucleophilic attack. |
| Leaving Group Ability | Good | Moderate | Fluoride is a better leaving group than bromide in SNAr reactions. |
The following diagram illustrates the mechanism of a nucleophilic aromatic substitution reaction.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocols
The following are representative, generalized protocols for reactions where the differential reactivity of the C-F and C-Br bonds would be apparent.
Protocol 1: Sequential Suzuki-Miyaura Coupling
This protocol illustrates a hypothetical two-step coupling, first at the iodine and then at the bromine or fluorine.
Step 1: Suzuki-Miyaura Coupling at the C-I Position
-
To a reaction vessel, add the aryl halide (this compound or 1-bromo-4-(4-iodophenoxy)benzene) (1.0 eq.), the desired boronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq.), and a base such as K₂CO₃ (2.0 eq.).
-
Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water (4:1:1).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Second Suzuki-Miyaura Coupling
-
Using the product from Step 1, repeat the procedure with a different boronic acid.
-
For the bromo-derivative, similar or slightly more forcing conditions (e.g., a more active catalyst or higher temperature) may be required.
-
For the fluoro-derivative, this reaction is unlikely to proceed under these conditions. A more specialized catalyst system (e.g., a nickel catalyst with a specific ligand) and higher temperatures would be necessary to attempt C-F activation.
Protocol 2: Nucleophilic Aromatic Substitution
This protocol describes a typical SNAr reaction.
-
In a sealed tube, dissolve the aryl halide (this compound or 1-bromo-4-(4-iodophenoxy)benzene) (1.0 eq.) in a polar aprotic solvent such as DMSO or DMF.
-
Add the nucleophile (e.g., an amine or an alkoxide) (1.5-2.0 eq.) and a base if necessary (e.g., K₂CO₃ or Cs₂CO₃).
-
Heat the reaction mixture to a high temperature (e.g., 120-180 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, pour it into water, and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
It is expected that the reaction with this compound would proceed at a faster rate and/or under milder conditions than with its bromo-counterpart.
Conclusion and Strategic Recommendations
The choice between This compound and 1-Bromo-4-(4-iodophenoxy)benzene is a strategic one that should be guided by the intended synthetic route.
-
For sequential cross-coupling reactions , where functionalization is desired first at the iodine and subsequently at the other halogenated position, 1-Bromo-4-(4-iodophenoxy)benzene is the superior choice. Its C-Br bond is amenable to a second coupling reaction under achievable conditions, while the C-F bond of the fluoro-analogue is largely unreactive in this context.
-
For synthetic strategies involving nucleophilic aromatic substitution , This compound would be the more reactive substrate, assuming the reaction is directed at the C-F/C-Br position. The high electronegativity of fluorine facilitates nucleophilic attack at the attached carbon.
-
In medicinal chemistry , the presence of fluorine can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity.[20][21] Therefore, if the final target molecule is intended to contain a fluorine atom for its potential biological benefits, This compound is the logical precursor.
By understanding the fundamental principles of reactivity outlined in this guide, researchers can make informed decisions in the selection of these versatile building blocks, ultimately leading to more efficient and successful synthetic outcomes.
References
- 1. This compound [oakwoodchemical.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. fishersci.se [fishersci.se]
- 5. pubs.acs.org [pubs.acs.org]
- 6. web.uvic.ca [web.uvic.ca]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 1-Bromo-4-iodobenzene - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
- 11. Synthetic Advantages of Defluorinative C–F Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. C-F bond activation | Zhu Group at the Chinese University of Hong Kong, Shenzhen [junzhu.chem8.org]
- 15. mdpi.com [mdpi.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 18. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. ajrconline.org [ajrconline.org]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: Suzuki vs. Stille Coupling for the Synthesis of Biaryl Ethers from 1-Fluoro-4-(4-iodophenoxy)benzene
For researchers and professionals in drug development, the efficient construction of carbon-carbon bonds is a foundational requirement. The biaryl ether motif, a common scaffold in pharmacologically active molecules, often necessitates the use of robust cross-coupling methodologies. This guide provides an in-depth, objective comparison of two cornerstone palladium-catalyzed reactions—the Suzuki-Miyaura coupling and the Stille coupling—for the functionalization of a specific, highly relevant substrate: 1-Fluoro-4-(4-iodophenoxy)benzene. Our analysis moves beyond a simple recitation of facts to explain the causality behind experimental choices, empowering you to select the optimal synthetic route for your specific research needs.
The Substrate: this compound
The molecule this compound serves as an excellent case study. It possesses several key features relevant to medicinal chemistry:
-
An aryl iodide bond , which is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions, facilitating a lower activation barrier for the initial oxidative addition step.[1]
-
A fluoro substituent , a common bioisostere for hydrogen that can modulate a molecule's metabolic stability and binding affinity.
-
An ether linkage , which imparts conformational flexibility and is a frequent component of drug candidates.
The primary synthetic challenge is the selective formation of a new C-C bond at the iodo-position without disturbing the other functional groups. Both Suzuki and Stille couplings are prime candidates for this transformation.
The Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
First published by Akira Suzuki in 1979, this reaction has become one of the most widely used methods for synthesizing biaryls, styrenes, and polyolefins.[1] The reaction couples an organoboron species (typically a boronic acid) with an organic halide or triflate.[2]
Mechanism and Key Principles
The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] A critical distinction from the Stille coupling is the requirement of a base to activate the organoboron reagent.[4] The base coordinates to the boron atom, forming a boronate complex. This increases the nucleophilicity of the organic group attached to boron, thereby facilitating its transfer to the palladium center during transmetalation.[4]
The Stille Coupling: A Mild and Tolerant Alternative
Developed by John Kenneth Stille, this reaction couples an organotin compound (organostannane) with an organic halide or pseudohalide.[5] It is renowned for its exceptional functional group tolerance and the use of neutral or near-neutral reaction conditions.[6]
Mechanism and Key Principles
The Stille coupling follows a similar catalytic cycle to the Suzuki reaction.[5] However, a key operational difference is that it does not require a base for activation. The organostannane is sufficiently nucleophilic to undergo transmetalation directly with the Pd(II) intermediate. This makes the Stille reaction particularly suitable for substrates bearing base-sensitive functional groups.[3] The main drawback is the high toxicity of organotin reagents and the challenge of removing stoichiometric tin byproducts during purification.[5][7]
Head-to-Head Comparison: Suzuki vs. Stille
The choice between these two powerful reactions depends on a careful evaluation of multiple factors, from reagent toxicity to substrate compatibility.
| Feature | Suzuki Coupling | Stille Coupling | Analysis for this compound |
| Nucleophile | Organoboron (e.g., boronic acid) | Organostannane (e.g., Ar-SnBu₃) | Boronic acids are commercially available for a wide range of aryl groups. Organostannanes are also available but may require synthesis. |
| Toxicity | Boronic acids and byproducts are generally low in toxicity.[8] | Organotin reagents and byproducts are highly toxic and require careful handling and disposal.[5][8] | Advantage: Suzuki. This is a major consideration, especially for scaling up reactions in a drug development setting. |
| Reaction Conditions | Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[2] | Generally proceeds under neutral conditions. Additives like Cu(I) salts can accelerate the reaction.[9] | The ether and fluoro groups in the substrate are stable to the basic conditions of the Suzuki reaction. However, Stille offers a milder alternative if other sensitive functionalities were present. |
| Functional Groups | Tolerates a broad range of functional groups, but base-sensitive groups (e.g., esters) may be problematic.[4] | Excellent tolerance for nearly all common functional groups, including aldehydes, ketones, and esters.[7][10] | Advantage: Stille. While not critical for this specific substrate, Stille's superior functional group tolerance makes it a more versatile choice for complex molecules. |
| Workup/Purification | Boron byproducts are typically water-soluble and easily removed by aqueous extraction.[8] | Tin byproducts are often nonpolar, requiring specific workup procedures (e.g., KF wash) or careful chromatography for complete removal.[7][11] | Advantage: Suzuki. The ease of purification is a significant practical benefit, saving time and resources. |
| Side Reactions | Protodeborylation of the boronic acid can occur.[12] | Homocoupling of the organostannane is a common side reaction.[5] | Both reactions require careful optimization to minimize side products. The choice of catalyst, ligand, and temperature is crucial. |
| Typical Yields | Generally good to excellent (70-95%).[13] | Often very high (75-95%+).[13] | For aryl iodides, both reactions can be expected to provide high yields. Some studies suggest Stille may outperform Suzuki for substrates with coordinating heteroatoms, like the ether oxygen.[13] |
Decision Workflow: Choosing the Right Path
Experimental Protocols
The following are representative, detailed protocols. Note: These are general guidelines and may require optimization for specific coupling partners. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize 4-(4-fluorophenoxy)-4'-methyl-1,1'-biphenyl from this compound and p-tolylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
p-tolylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv.)
-
Toluene (5 mL), Ethanol (2 mL), Water (2 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, p-tolylboronic acid, and potassium carbonate.[14]
-
Add palladium(II) acetate and triphenylphosphine.
-
Evacuate the flask and backfill with an inert atmosphere (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Add the degassed solvent mixture of toluene, ethanol, and water via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Stille Coupling
Objective: To synthesize 4-(4-fluorophenoxy)-1,1'-biphenyl from this compound and tributyl(phenyl)stannane.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Tributyl(phenyl)stannane (1.1 mmol, 1.1 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.06 mmol, 6 mol%)
-
Anhydrous, degassed Dioxane or DMF (5 mL)
Procedure:
-
Caution: Organotin compounds are highly toxic. Handle with extreme care using appropriate engineering controls and PPE.
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add Pd₂(dba)₃ and P(o-tol)₃.
-
Evacuate the flask and backfill with an inert atmosphere (Argon or Nitrogen). Repeat three times.
-
Add the anhydrous, degassed solvent (5 mL) followed by this compound and tributyl(phenyl)stannane via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with diethyl ether (20 mL).
-
To remove tin byproducts, stir the solution vigorously with a saturated aqueous solution of potassium fluoride (KF) for 1-2 hours.[11] A precipitate of Bu₃SnF will form.
-
Filter the mixture through a pad of Celite®, washing the pad with ether.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired biaryl product.
Conclusion and Recommendations
Both the Suzuki and Stille couplings are highly effective methods for the C-C bond formation on this compound.
-
The Suzuki-Miyaura coupling should be considered the primary choice for this substrate in most applications. The low toxicity of the reagents, combined with the straightforward purification of water-soluble boron byproducts, presents significant advantages in terms of safety, environmental impact, and operational efficiency.[3][8]
-
The Stille coupling , while delivering excellent yields and demonstrating superior functional group tolerance, should be reserved for specific cases.[15] It becomes the method of choice when the coupling partners contain functionalities that are incompatible with the basic conditions of the Suzuki reaction. The significant drawbacks of organotin toxicity and the often-difficult removal of tin residues make it less appealing for routine synthesis and particularly for process development in the pharmaceutical industry.[16][17]
Ultimately, the selection is a strategic decision. By understanding the underlying mechanisms and practical considerations detailed in this guide, researchers can confidently choose the most appropriate and efficient pathway to their target molecules.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 11. Stille Coupling | NROChemistry [nrochemistry.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. uwindsor.ca [uwindsor.ca]
- 16. benchchem.com [benchchem.com]
- 17. application.wiley-vch.de [application.wiley-vch.de]
A Senior Application Scientist's Guide to Palladium Catalysis for 1-Fluoro-4-(4-iodophenoxy)benzene Cross-Coupling Reactions
Introduction: The Strategic Importance of the 1-Fluoro-4-(4-iodophenoxy)benzene Scaffold
In the landscape of modern medicinal chemistry and materials science, the diaryl ether motif, particularly when functionalized with fluorine, is a cornerstone of molecular design. The substrate at the heart of our discussion, this compound, serves as a pivotal building block for constructing these complex architectures.[1] Its structure is strategically designed for sequential, regioselective functionalization. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-fluorine (C-F) bond in palladium-catalyzed cross-coupling reactions, a principle rooted in the disparity of their bond dissociation energies.[2][3] This inherent reactivity difference allows chemists to selectively transform the iodo-position while preserving the fluoro-substituent, which is often crucial for modulating the pharmacokinetic and electronic properties of the final compound.[1]
This guide provides an in-depth comparison of various palladium catalyst systems for the two most common and powerful transformations involving this substrate: Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation. We will delve into the mechanistic rationale behind catalyst selection, present comparative experimental data, and provide robust, validated protocols for your laboratory applications.
The Engine of Innovation: The Palladium-Catalyzed Cross-Coupling Cycle
At its core, the efficacy of any palladium catalyst system hinges on its ability to navigate the catalytic cycle efficiently.[4][5][6][7] This cycle, a cornerstone of modern organic synthesis, universally consists of three primary steps: oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[5][8][9] The choice of palladium precursor and, critically, the ancillary ligand, directly influences the rate and success of each step.[10][11]
A sluggish oxidative addition can be accelerated by using electron-rich, bulky phosphine ligands that increase the nucleophilicity of the Pd(0) center.[11] Similarly, these same steric properties can facilitate the final reductive elimination step to release the product and regenerate the active Pd(0) catalyst.[11] Understanding this cycle is paramount to troubleshooting and optimizing your reactions.
Caption: General Palladium-Catalyzed Cross-Coupling Cycle.
Part 1: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for forming C(sp²)-C(sp²) bonds, valued for the operational simplicity and the commercial availability of a vast array of boronic acids and esters.[9] For a substrate like this compound, the key is to achieve high yields under conditions that are mild enough to avoid side reactions.
Comparative Analysis of Catalyst Systems
The choice of palladium source and ligand is critical. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often employ a more stable Pd(II) precatalyst, such as Pd(OAc)₂, in combination with specialized phosphine ligands. These ligands are typically bulky and electron-rich, which promotes the formation of the active, monoligated Pd(0) species necessary for efficient catalysis.[5]
| Catalyst System | Pd Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference / Notes |
| System 1 | Pd(PPh₃)₄ | (None) | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85-95 | Classic, reliable but can require higher loading. |
| System 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 80-100 | 2-6 | >95 | Buchwald ligand; excellent for sterically hindered substrates. |
| System 3 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Acetonitrile | 60 | 0.5-2 | >90 | High turnover, very active catalyst system.[12] |
| System 4 | Pd/C (10%) | (None) | K₂CO₃ | DMF | 100 (MW) | 0.5-1.5 | ~80-90 | Heterogeneous catalyst, allows for easier purification.[13] |
Yields are representative for aryl iodides and may vary based on the specific boronic acid used.
Expert Insights: For routine transformations with simple arylboronic acids, the classic Pd(PPh₃)₄ (System 1) is often sufficient. However, for more challenging or sterically demanding coupling partners, or when seeking to minimize reaction times and catalyst loading, investing in advanced Buchwald-type ligands like SPhos or XPhos (Systems 2 & 3) is highly recommended.[14][15] The use of Pd₂(dba)₃ is particularly advantageous as it is a stable Pd(0) source that does not require an in-situ reduction step.[16] Heterogeneous catalysts like Pd/C are attractive for process chemistry due to their recyclability, though they may exhibit lower activity compared to homogeneous systems.[17][18]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid using a Pd₂(dba)₃/XPhos catalyst system.
Caption: General Experimental Workflow for Cross-Coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3.5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Acetonitrile
-
Schlenk flask, magnetic stirrer, condenser, nitrogen/argon line
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and cesium carbonate.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[2]
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃, XPhos, and anhydrous acetonitrile.
-
Reaction: Place the flask in a preheated oil bath at 60-80°C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Part 2: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent structures in pharmaceuticals.[14][19] The reaction couples an aryl halide with an amine in the presence of a strong base and a palladium catalyst.[19] The success of this reaction is even more dependent on the ligand than the Suzuki coupling, as the ligand must facilitate both the C-N reductive elimination and prevent competing side reactions like β-hydride elimination.[19][20]
Comparative Analysis of Catalyst Systems
For C-N coupling, the choice of base is as important as the ligand. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly required to deprotonate the amine or the intermediate Pd-amine complex.[21] The use of pre-catalysts, which are air-stable Pd(II) complexes that readily form the active Pd(0) species in situ, has simplified the setup of these reactions.[14]
| Catalyst System | Pd Source / Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference / Notes |
| System 1 | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | 8-16 | ~70-85 | Early generation bidentate ligand; effective but can be slow.[19] |
| System 2 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100-110 | 4-12 | ~80-95 | Wide bite-angle ligand, good for many amine classes.[22] |
| System 3 | XPhos Pd G3 | (Integral) | K₃PO₄ | t-BuOH | 80-100 | 1-4 | >95 | Air-stable precatalyst, highly active and user-friendly.[14][23] |
| System 4 | Pd(OAc)₂ | RuPhos | K₂CO₃ | Dioxane/H₂O | 100 | 2-8 | >90 | Effective for coupling with a wide range of amines, including primary alkylamines. |
Yields are representative and highly dependent on the steric and electronic properties of the amine coupling partner.
Expert Insights: While first and second-generation ligands like BINAP and Xantphos are effective, the development of dialkylbiarylphosphine ligands (the "Buchwald ligands" like XPhos and RuPhos) and their corresponding precatalysts has been a significant advance.[14] The XPhos Pd G3 precatalyst (System 3) is particularly noteworthy for its high reactivity, broad substrate scope, and ease of use, as this air-stable solid simplifies reaction setup.[14][23] The choice of base and solvent must be carefully considered; weaker bases like K₃PO₄ are often paired with more active catalyst systems.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the amination of this compound using the highly efficient XPhos Pd G3 precatalyst.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
XPhos Pd G3 Precatalyst (2.0 mol%)
-
Potassium Phosphate (K₃PO₄) (1.5 equiv)
-
Anhydrous tert-Butanol or Toluene
-
Reaction vial or Schlenk tube, magnetic stirrer, nitrogen/argon line
Procedure:
-
Reagent Addition: In a glovebox or on a Schlenk line, add this compound, the amine (if solid), potassium phosphate, and the XPhos Pd G3 precatalyst to a dry reaction vessel.
-
Solvent and Liquid Reagent Addition: Remove the vessel from the glovebox. Add the anhydrous solvent and the amine (if liquid) via syringe under a positive pressure of inert gas.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at 80-100°C. Stir the reaction vigorously.
-
Monitoring: Follow the consumption of the starting material by your preferred analytical method (GC-MS or LC-MS).
-
Workup: After completion, cool the reaction to ambient temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst residue.
-
Purification: Wash the filtrate with water and brine. Dry the organic phase, concentrate it, and purify the residue by flash chromatography to yield the desired arylamine.
Conclusion
The strategic functionalization of this compound via palladium-catalyzed cross-coupling is a powerful tool for synthetic chemists. For Suzuki-Miyaura couplings, catalyst systems based on Pd₂(dba)₃ or Pd(OAc)₂ with bulky, electron-rich phosphine ligands like XPhos offer rapid and high-yielding transformations. For the more challenging Buchwald-Hartwig amination, the use of modern, air-stable precatalysts such as XPhos Pd G3 provides a reliable, user-friendly, and highly efficient route to arylamines. By understanding the fundamental principles of the catalytic cycle and carefully selecting the combination of palladium source, ligand, base, and solvent, researchers can effectively unlock the synthetic potential of this valuable building block.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. zr-catalyst.com [zr-catalyst.com]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nobelprize.org [nobelprize.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 14. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides [organic-chemistry.org]
- 17. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 18. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. research.rug.nl [research.rug.nl]
- 21. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. chemrxiv.org [chemrxiv.org]
A Multi-Technique Spectroscopic Guide to Confirming the Structure of 1-Fluoro-4-(4-iodophenoxy)benzene Derivatives
Introduction: The Imperative of Structural Verification in Drug Discovery
In the landscape of modern drug development and materials science, diaryl ethers represent a privileged structural motif, integral to numerous biologically active molecules and functional materials.[1][2] The "1-Fluoro-4-(4-iodophenoxy)benzene" scaffold, in particular, serves as a versatile building block, combining the unique electronic properties of fluorine with the synthetic handle of iodine, making it a valuable precursor for complex molecular architectures via cross-coupling reactions.[3][4]
Given that subtle changes in isomeric or substituent positioning can drastically alter a compound's efficacy, toxicity, and physical properties, unambiguous structural confirmation is not merely a procedural step but the bedrock of reliable scientific research. This guide provides a comprehensive, multi-technique spectroscopic workflow for the definitive structural elucidation of this compound and its derivatives. We will move beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectroscopic output, thereby empowering researchers to interpret their own data with confidence and authority.
The Analytical Strategy: A Symphony of Spectroscopies
No single analytical technique can provide absolute structural proof. Instead, we rely on the convergence of data from multiple, orthogonal methods. Each spectroscopy probes a different aspect of the molecule's constitution, and together, they form a self-validating system. Our primary tools will be Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Caption: Workflow for spectroscopic structural confirmation.
Nuclear Magnetic Resonance (NMR): Mapping the Atomic Connectivity
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, we leverage three key nuclei: ¹H, ¹³C, and ¹⁹F.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of a para-disubstituted benzene ring typically presents a characteristic "doublet of doublets" pattern (or an AA'BB' system), which simplifies interpretation.[5] In our target molecule, we expect to see two such systems, one for each aromatic ring.
-
Ring A (Fluorophenoxy moiety): The protons on this ring are influenced by the electron-donating ether oxygen and the electronegative fluorine. The protons ortho to the oxygen (and meta to fluorine) will be shielded (shifted upfield), while those meta to the oxygen (and ortho to fluorine) will be deshielded and show coupling to the ¹⁹F nucleus.
-
Ring B (Iodophenoxy moiety): The protons on this ring are influenced by the electron-donating ether oxygen and the electron-withdrawing iodine. Similarly, protons ortho to the oxygen will be shielded relative to those meta to it.
The clear separation of these two aromatic systems provides the first piece of evidence for the diaryl ether structure.
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. Key signals to identify are:
-
C-F Carbon: This signal is readily identified by its large one-bond coupling constant (¹J_CF) of approximately 240-250 Hz, appearing as a doublet. Its chemical shift is significantly downfield due to the electronegativity of fluorine.
-
C-O Carbons: The two carbons directly attached to the ether oxygen will appear in the 150-160 ppm region.
-
C-I Carbon: The carbon bearing the iodine atom is expected to appear far upfield, typically in the 85-95 ppm range. The signal may be of lower intensity due to the quadrupolar relaxation effect of the iodine nucleus.[6]
-
Other Aromatic Carbons: The remaining CH carbons will appear in the typical aromatic region of 115-140 ppm.
¹⁹F NMR Spectroscopy: The Definitive Fluorine Fingerprint
¹⁹F NMR is exceptionally sensitive and possesses a wide chemical shift range, making it an ideal tool for confirming the presence and electronic environment of fluorine.[7][8] For this compound, a single signal is expected in the proton-decoupled spectrum. The chemical shift of this singlet provides a unique fingerprint for the fluoroaryl ether moiety, distinguishing it from other potential isomers.[9]
Mass Spectrometry (MS): Confirming Elemental Composition
While NMR maps the structure, high-resolution mass spectrometry (HRMS) provides the exact elemental composition, a critical piece of orthogonal data.
-
Molecular Ion Peak (M⁺): The primary goal is to observe the molecular ion peak and determine its mass with high precision (typically <5 ppm error). For C₁₂H₈FIO, the calculated monoisotopic mass is 329.9576. An experimental value matching this confirms the molecular formula.
-
Fragmentation Pattern: Electron Ionization (EI) MS will induce fragmentation. The most characteristic fragmentation pathway for diaryl ethers is cleavage of the C-O ether bond.[10] We would expect to see fragment ions corresponding to the loss of iodine ([M-127]⁺) and ions representing the two aromatic rings, such as [C₆H₄FO]⁺ and [C₆H₄I]⁺. This pattern provides direct evidence of the diaryl ether linkage.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For our target compound, the IR spectrum should display several characteristic absorption bands.
-
Asymmetric C-O-C Stretch: The most diagnostic peak for a diaryl ether is the strong, sharp asymmetric C-O-C stretching vibration, which typically appears in the 1200-1270 cm⁻¹ region.[11]
-
Aromatic C=C Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region confirm the presence of the benzene rings.
-
C-F Stretch: A strong band between 1100-1250 cm⁻¹ is indicative of the C-F bond.
-
Para-Substitution Pattern: A strong C-H out-of-plane bending vibration in the 800-850 cm⁻¹ region is characteristic of 1,4-disubstitution on a benzene ring.[12]
Comparative Data Summary
The table below summarizes the expected spectroscopic data for this compound, providing a quick reference for data validation.
| Spectroscopic Technique | Feature | Expected Observation |
| ¹H NMR | Aromatic Protons (Ring A) | ~6.9-7.2 ppm, Doublet of doublets (AA'BB' system), shows coupling to ¹⁹F. |
| Aromatic Protons (Ring B) | ~6.8-7.8 ppm, Doublet of doublets (AA'BB' system). | |
| ¹³C NMR | Carbon attached to Fluorine (C-F) | ~155-165 ppm, Doublet (¹J_CF ≈ 245 Hz). |
| Carbon attached to Iodine (C-I) | ~85-95 ppm, typically a sharp singlet of lower intensity. | |
| Carbons attached to Oxygen (C-O) | Two signals in the ~150-160 ppm range. | |
| ¹⁹F NMR | Fluorine Atom | Singlet, ~(-110 to -130) ppm (relative to CFCl₃). |
| HRMS (ESI/APCI) | Molecular Formula (C₁₂H₈FIO) | [M+H]⁺ or [M]⁺ peak at m/z ≈ 329.9576 (within 5 ppm error). |
| IR Spectroscopy | Diaryl Ether (Asymmetric C-O-C) | Strong, sharp absorption at ~1240-1250 cm⁻¹. |
| Aromatic C-F Stretch | Strong absorption at ~1150-1220 cm⁻¹. | |
| Para-Substitution (C-H bend) | Strong absorption at ~820-840 cm⁻¹. |
Standard Operating Protocols
Adherence to standardized protocols is essential for reproducibility and data integrity.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.
-
Solvent Selection: Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for many organic compounds and its well-defined residual solvent peak for chemical shift referencing (¹H: δ 7.26 ppm; ¹³C: δ 77.16 ppm).
-
Homogenization: Cap the tube and gently invert several times or vortex briefly to ensure the sample is fully dissolved and the solution is homogeneous.
-
Instrument Setup: Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better resolution of aromatic signals).
-
Acquisition:
-
Acquire a standard ¹H spectrum (e.g., 16-32 scans).
-
Acquire a proton-decoupled ¹³C spectrum (e.g., 1024-4096 scans, depending on sample concentration).
-
Acquire a proton-decoupled ¹⁹F spectrum using the appropriate probe settings. A common external reference or the instrument's internal reference (calibrated to CFCl₃) should be used.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for ¹H and ¹³C).
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. The choice of solvent depends on the ionization technique (e.g., Electrospray Ionization - ESI).
-
Instrument Calibration: Calibrate the mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer) immediately before the run using a known calibration standard to ensure high mass accuracy.
-
Method Development: Infuse the sample solution directly into the ion source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive or negative ion mode over a suitable mass range (e.g., m/z 100-500) for a sufficient duration to obtain a high-quality averaged spectrum with good signal-to-noise.
-
Data Analysis: Determine the accurate mass of the observed molecular ion peak and use the instrument's software to calculate the elemental composition, comparing the measured mass to the theoretical mass for C₁₂H₈FIO.
Protocol 3: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from ambient CO₂ and water vapor.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically perform the background subtraction. Analyze the resulting spectrum for the key vibrational bands outlined in the summary table.
Caption: Mapping of techniques to structural features.
Conclusion
The structural confirmation of this compound derivatives is a clear-cut process when a systematic, multi-technique approach is employed. By integrating the connectivity map from ¹H, ¹³C, and ¹⁹F NMR, the definitive molecular formula from HRMS, and the functional group fingerprint from IR spectroscopy, researchers can build an unassailable case for their proposed structure. This guide provides the strategic framework and practical protocols to achieve that certainty, ensuring the integrity of subsequent research and development efforts.
References
- 1. Synthesis of axially chiral diaryl ethers via NHC-catalyzed atroposelective esterification - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06444A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-Fluoroiodobenzene 99 352-34-1 [sigmaaldrich.com]
- 4. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst [jsynthchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. biophysics.org [biophysics.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Skeletal Ni electrode-catalyzed C-O cleavage of diaryl ethers entails direct elimination via benzyne intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fiveable.me [fiveable.me]
- 12. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized "1-Fluoro-4-(4-iodophenoxy)benzene" by HPLC
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the molecular integrity of every component is paramount. "1-Fluoro-4-(4-iodophenoxy)benzene" is a key building block, a diaryl ether whose structural motifs are prevalent in a variety of pharmacologically active agents. Its synthesis, typically via a copper-catalyzed Ullmann condensation or a related cross-coupling reaction, is a robust process but is not without the potential for side reactions and residual starting materials.[1][2] Consequently, the purity of this intermediate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). An uncharacterized impurity could lead to downstream reaction failures, the formation of toxic byproducts, or unforeseen challenges during regulatory submission.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind method development, present a detailed, self-validating protocol, and compare its performance against viable alternatives, supported by experimental logic and authoritative standards.
Understanding the Analyte and Potential Impurities
The synthesis of this compound most commonly involves the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol.[1][2] A plausible route is the coupling of 4-fluorophenol with 1,4-diiodobenzene or 1-bromo-4-iodobenzene.
Potential Impurities Profile:
-
Unreacted Starting Materials: 4-fluorophenol, 1,4-diiodobenzene.
-
Homocoupling Byproducts: Biphenyl derivatives from the self-coupling of the aryl halide.
-
Isomeric Byproducts: Impurities arising from reactions at other positions if the starting materials are not perfectly regioselective.
-
Residual Catalyst: Traces of copper and ligands used in the synthesis.
-
Degradation Products: Compounds formed if the product is unstable under synthesis or purification conditions.
A robust analytical method must be specific enough to resolve the main compound from this array of structurally similar molecules.
Primary Method: High-Performance Liquid Chromatography (HPLC)
For non-volatile, small organic molecules like our target compound, Reversed-Phase HPLC (RP-HPLC) is the gold standard for purity and impurity analysis.[3][4][5] The separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase and a polar mobile phase.[6][7][8]
Causality Behind Experimental Choices: Developing a Robust HPLC Method
The goal is to create a method that is not just functional but also robust and transferable, adhering to the principles outlined in ICH Q2(R2) guidelines for analytical validation.[9][10][11][12]
-
Column Selection: The target molecule, this compound, is hydrophobic. Therefore, a stationary phase that promotes hydrophobic interactions is ideal. A C18 (octadecylsilane) column is the workhorse for such applications, offering excellent retention and resolution for non-polar to moderately polar compounds.[3][6][8] We select a column with standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size) for general applicability.
-
Mobile Phase Composition: A mixture of water and an organic solvent is used. Acetonitrile is often preferred over methanol due to its lower viscosity and stronger elution properties for hydrophobic compounds. A gradient elution, starting with a higher water percentage and gradually increasing the acetonitrile concentration, is chosen. This approach ensures that early-eluting polar impurities are well-retained and resolved, while the highly retained, non-polar main peak and subsequent impurities are eluted in a reasonable time with good peak shape.
-
Mobile Phase Modifier: The addition of a small amount of an acid, such as 0.1% Trifluoroacetic Acid (TFA) or Formic Acid, is a common practice.[13][14] This suppresses the ionization of any residual silanol groups on the silica-based stationary phase, which can cause peak tailing, especially for basic compounds. It also ensures a consistent pH for reproducible chromatography.
-
Detection Wavelength: A Diode Array Detector (DAD) or UV-Vis detector is used. To determine the optimal wavelength, a UV scan of the analyte is performed. This compound contains aromatic rings, which absorb strongly in the UV region. A wavelength of 254 nm is a good starting point as it is commonly used for aromatic compounds and provides good sensitivity.[13]
Experimental Workflow: HPLC Purity Determination
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. scispace.com [scispace.com]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. HPLC analytical Method development: an overview [pharmacores.com]
- 6. Reversed Phase Columns | HPLC | UHPLC | YMC [ymc.eu]
- 7. jordilabs.com [jordilabs.com]
- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. qbdgroup.com [qbdgroup.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Diaryl Ether Synthesis: A Comparative Kinetic Study of Fluorinated vs. Non-Fluorinated Substrates
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth, objective comparison of the reaction kinetics for synthesizing fluorinated versus non-fluorinated diaryl ethers. By examining the mechanistic underpinnings of key synthetic routes and presenting supporting data, this document aims to empower researchers to make informed decisions in experimental design and reaction optimization.
Introduction: The Enduring Importance of the Diaryl Ether Moiety
The diaryl ether linkage is a cornerstone structural motif in a vast array of biologically active molecules and advanced materials. From the life-saving antibiotic vancomycin to high-performance polymers, this seemingly simple C-O-C bond imparts a unique combination of conformational rigidity, metabolic stability, and tailored electronic properties.[1][2][3] Consequently, the efficient synthesis of diaryl ethers remains a critical focus in medicinal chemistry and materials science.
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties.[4] In the context of diaryl ether synthesis, fluorine substitution presents a fascinating dichotomy: it can be a powerful activating group or an impediment, depending entirely on the chosen synthetic methodology. Understanding the kinetic implications of fluorination is therefore not merely an academic exercise but a practical necessity for rational synthesis design.
This guide will dissect the reaction kinetics of the three most prevalent methods for diaryl ether synthesis, offering a direct comparison between fluorinated and non-fluorinated systems:
-
Nucleophilic Aromatic Substitution (SNAr)
-
Ullmann Condensation
-
Buchwald-Hartwig Etherification
We will explore the causality behind experimental choices, provide validated protocols for kinetic analysis, and present data to ground our mechanistic claims.
The Kinetic Landscape: How Fluorine Dictates Reaction Velocity
The rate of a chemical reaction is governed by its mechanism—the sequence of elementary steps through which reactants are converted into products. The presence of a highly electronegative fluorine atom can profoundly influence the energy of transition states and intermediates, thereby accelerating or decelerating the reaction.
Nucleophilic Aromatic Substitution (SNAr): Fluorine as a Potent Accelerator
The SNAr reaction is a powerful tool for forming C-O bonds, particularly when the aromatic ring is electron-deficient. The generally accepted mechanism is a two-step addition-elimination process.[5][6]
-
Addition (Rate-Determining Step): A nucleophile (e.g., a phenoxide) attacks the electron-poor aromatic ring at the carbon bearing the leaving group. This disrupts aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5][6]
-
Elimination (Fast Step): The leaving group departs, restoring the aromaticity of the ring and yielding the final diaryl ether product.
Caption: Generalized SNAr Addition-Elimination Mechanism.
The crucial insight is that the first step, the formation of the Meisenheimer complex, is almost always the rate-determining step (RDS).[5][7] Therefore, any factor that stabilizes this anionic intermediate will lower the activation energy of the RDS and dramatically increase the overall reaction rate.
This is precisely where fluorine exerts its most powerful effect. Due to its extreme electronegativity, fluorine is a potent electron-withdrawing group through induction (-I effect). When positioned ortho or para to the leaving group, it powerfully stabilizes the negative charge of the Meisenheimer complex.[5][8] This leads to a remarkable and often counter-intuitive kinetic profile.
Key Kinetic Implications of Fluorination in SNAr:
-
Activation of the Aryl Ring: Fluorine's inductive effect makes the carbon atom attached to the leaving group more electrophilic and susceptible to nucleophilic attack, accelerating the RDS.[8][9]
-
Leaving Group Ability: Contrary to trends seen in SN2 reactions, fluoride is an excellent leaving group in SNAr. For one studied reaction, the rate order was found to be F > Cl > Br > I, with the fluoride substrate reacting over 3000 times faster than the iodide equivalent.[5] This is because C-X bond cleavage occurs in the fast, non-rate-determining step; the dominant factor is the activation provided by the substituent's electronegativity in the slow step.[5][7]
The table below summarizes the profound kinetic advantage of using fluorinated substrates in SNAr reactions.
| Aryl Halide Substrate | Activating Group(s) | Relative Rate Constant (k_rel) | Rationale for Kinetic Profile |
| 1-Chloro-4-nitrobenzene | -NO₂ | 1 | Baseline for a non-fluorinated, activated system. |
| 1-Fluoro -4-nitrobenzene | -NO₂ | ~3300[5] | Fluorine's superior inductive effect stabilizes the Meisenheimer intermediate far more effectively than chlorine's, drastically accelerating the rate-determining nucleophilic attack. |
| 1,3,5-Trichlorobenzene | 3 x -Cl | Very Slow | Lacks a strong electron-withdrawing group like -NO₂. Chlorine's inductive effect is moderate. |
| Hexafluorobenzene | 6 x -F | Very Fast | The cumulative inductive effect of six fluorine atoms makes the ring highly electrophilic and primed for rapid SNAr. |
| 1-Chloro-3-nitrobenzene | -NO₂ (meta) | Much slower than para | The activating nitro group is meta to the leaving group, so it cannot stabilize the negative charge of the intermediate via resonance, only by the weaker inductive effect.[5] |
Ullmann Condensation: A More Ambiguous Role for Fluorine
The Ullmann condensation is a classic, copper-catalyzed method for forming diaryl ethers, typically requiring high temperatures.[10][11] The mechanism is complex, but it is understood to involve the coordination of the aryl halide and the phenoxide to a copper(I) center.
In this context, the electronic nature of both coupling partners influences the reaction rate.
-
Aryl Halide: Electron-withdrawing groups on the aryl halide generally accelerate the reaction by making the substrate more susceptible to oxidative addition to the copper catalyst. Therefore, a fluorinated aryl halide would be expected to react faster than its non-fluorinated counterpart, all else being equal. The typical reactivity trend for the halide is I > Br > Cl >> F, reflecting the C-X bond strength relevant to the oxidative addition step.
-
Phenol: Electron-donating groups on the phenol increase its nucleophilicity, which can lead to faster rates of reaction with the copper-aryl halide complex.[12]
While fluorine on the aryl halide is electronically activating, the high strength of the C-F bond makes aryl fluorides poor substrates for traditional Ullmann couplings. Modern ligand systems have improved the scope, but aryl bromides and iodides remain the preferred reactants.[13][14]
| Coupling Partner 1 (Aryl Halide) | Coupling Partner 2 (Phenol) | Expected Relative Rate | Kinetic Rationale |
| Iodobenzene | Phenol | Baseline | Standard Ullmann substrates. |
| 4-Iodonitrobenzene | Phenol | Faster | The electron-withdrawing -NO₂ group activates the aryl halide. |
| 4-Fluoroiodobenzene | Phenol | Faster | The electron-withdrawing -F group activates the aryl halide toward the copper catalyst. |
| Iodobenzene | 4-Methoxyphenol | Faster | The electron-donating -OCH₃ group increases the nucleophilicity of the phenoxide. |
| Fluorobenzene | Phenol | Very Slow / No Reaction | The C-F bond is generally too strong to undergo oxidative addition to the copper catalyst under typical Ullmann conditions. |
Buchwald-Hartwig Etherification: A Tale of Two Steps
The palladium-catalyzed Buchwald-Hartwig amination has been adapted for C-O bond formation and represents a milder alternative to the Ullmann condensation.[15][16] The catalytic cycle involves three key steps:[16][17]
-
Oxidative Addition: The aryl halide adds to the Pd(0) catalyst to form a Pd(II) complex.
-
Ligand Exchange/Deprotonation: The alcohol or phenol displaces the halide on the palladium, and a base removes the hydroxyl proton to form a palladium alkoxide/phenoxide complex.
-
Reductive Elimination: The diaryl ether product is formed, regenerating the Pd(0) catalyst.
The effect of fluorine on the kinetics is nuanced because it can have opposing effects on different steps of the cycle.
-
Oxidative Addition: This step is generally favored by electron-withdrawing groups on the aryl halide.[17] Thus, a fluorine substituent should, in principle, accelerate this step. However, the reactivity order for the halide is overwhelmingly I > Br > OTf > Cl.[17] Aryl fluorides are almost completely unreactive as they are exceptionally poor substrates for oxidative addition to palladium. This is a critical distinction from SNAr chemistry.
-
Reductive Elimination: This step, where the C-O bond is formed, is often the rate-determining step. It is generally accelerated by electron-donating groups on the aryl ring attached to the palladium and electron-withdrawing groups on the phenoxide ring.
Therefore, for Buchwald-Hartwig etherification, non-fluorinated aryl bromides and iodides are kinetically preferred substrates over aryl fluorides. Fluorine substitution on the phenol component, however, can be beneficial by making the phenoxide a better ligand for the reductive elimination step.
Experimental Protocol: A Self-Validating System for Kinetic Analysis
To provide trustworthy and reproducible kinetic data, a rigorously controlled experimental setup is paramount. The following protocol describes a method for determining the reaction rate of an SNAr reaction using High-Performance Liquid Chromatography (HPLC) analysis.
Objective
To determine the second-order rate constant (k) for the reaction between 1,4-difluorobenzene and sodium 4-methoxyphenoxide.
Materials and Apparatus
-
Reactants: 1,4-difluorobenzene, 4-methoxyphenol, Sodium hydride (60% dispersion in mineral oil)
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)
-
Internal Standard: Biphenyl (for HPLC analysis)
-
Apparatus: 100 mL three-neck, round-bottom flask equipped with a magnetic stirrer, temperature probe, condenser, and nitrogen inlet. A constant temperature oil bath.
-
Analytical: HPLC system with a UV detector and a C18 column.
Experimental Workflow
Caption: Experimental workflow for a kinetic study of diaryl ether synthesis.
Step-by-Step Procedure
-
Preparation of Phenoxide: In the reaction flask under N₂, carefully add sodium hydride (1.1 eq.) to a solution of 4-methoxyphenol (1.0 eq.) in anhydrous DMSO. Stir until hydrogen evolution ceases (~30 min).
-
Temperature Equilibration: Place the flask in an oil bath pre-heated to the desired reaction temperature (e.g., 80 °C).
-
Reaction Initiation: Rapidly add a solution of 1,4-difluorobenzene (1.05 eq.) and the biphenyl internal standard in DMSO to the phenoxide solution. Start the timer immediately (t=0).
-
Sampling: At predetermined time points, withdraw an aliquot of the reaction mixture using a syringe and immediately quench it in a prepared HPLC vial containing a solution of acetonitrile and dilute HCl.
-
HPLC Analysis: Analyze the quenched samples by HPLC. The concentration of the 1,4-difluorobenzene can be determined by comparing its peak area to that of the biphenyl internal standard against a calibration curve.
-
Data Analysis: Assuming a second-order reaction (first order in each reactant), plot the reciprocal of the concentration of 1,4-difluorobenzene (1/[A]) versus time (t). The data should yield a straight line with a slope equal to the rate constant, k.
This self-validating protocol ensures that data is collected under isothermal conditions and that the reaction progress is accurately monitored, leading to trustworthy kinetic parameters.
Conclusion: A Comparative Summary and Strategic Outlook
The choice of synthetic method for constructing a diaryl ether bond is critically dependent on the electronic nature of the substrates, with fluorine substitution playing a pivotal, mechanism-dependent role.
| Synthetic Method | Effect of Fluorine on Aryl Halide Substrate | Kinetic Rationale | Preferred Substrates |
| SNAr | Strongly Activating | Potent inductive effect stabilizes the rate-determining Meisenheimer intermediate. Fluoride is an excellent leaving group in this context.[5][7][8] | Electron-deficient aryl fluorides and chlorides. |
| Ullmann Condensation | Electronically Activating, but Mechanistically Disfavored | While electronically favorable, the high C-F bond strength prevents efficient reaction with the copper catalyst under most conditions. | Aryl iodides and bromides.[13][14] |
| Buchwald-Hartwig | Strongly Deactivating | The C-F bond is exceptionally resistant to the initial oxidative addition step to the Pd(0) catalyst, effectively halting the catalytic cycle. | Aryl iodides, bromides, and triflates.[15][17] |
For drug development professionals and synthetic chemists, this comparative analysis provides a clear strategic guide:
-
When targeting diaryl ethers derived from electron-deficient aryl systems , an SNAr approach using a fluorinated aromatic precursor is often the most kinetically favorable and efficient route.
-
For the synthesis of diaryl ethers from electron-rich or electronically neutral systems , where SNAr is not viable, palladium-catalyzed Buchwald-Hartwig etherification is the superior method, utilizing aryl bromides or iodides as the electrophilic partner.
-
The Ullmann condensation , while historically significant, is often superseded by the milder and more general Buchwald-Hartwig reaction, but it can still be a viable, cost-effective option for specific substrates, particularly on an industrial scale.
By grounding our synthetic strategies in a firm understanding of reaction kinetics and the unique electronic effects of fluorine, we can accelerate the discovery and development of the next generation of pharmaceuticals and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents [ouci.dntb.gov.ua]
- 3. Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. synarchive.com [synarchive.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
A Researcher's Guide to Validating Reaction Mechanisms: A Case Study with 1-Fluoro-4-(4-iodophenoxy)benzene
Introduction: Beyond Synthesis, Towards Mechanistic Certainty
In the landscape of modern drug discovery and materials science, diaryl ethers are privileged scaffolds. The molecule 1-Fluoro-4-(4-iodophenoxy)benzene is a valuable and versatile building block, possessing two distinct and orthogonally reactive carbon-halogen bonds: a highly reactive carbon-iodine (C-I) bond, ideal for transition-metal-catalyzed cross-coupling, and a more robust carbon-fluorine (C-F) bond. Understanding and validating the precise mechanism of reactions involving such polyfunctional molecules is not merely an academic exercise; it is fundamental to optimizing reaction conditions, minimizing byproducts, and ensuring the scalability and safety of synthetic processes.
This guide provides a comprehensive framework for elucidating and validating the reaction mechanism for a common transformation of this compound: a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will move beyond simply listing protocols to explain the causality behind experimental choices. By integrating kinetic analysis, intermediate trapping experiments, and computational modeling, we present a self-validating system to achieve a high degree of mechanistic certainty.
Part 1: Delineating Plausible Mechanistic Pathways
Before designing experiments, one must first propose the most chemically sound reaction pathways. For the Suzuki coupling of this compound with an arylboronic acid (Ar'-B(OH)₂), two primary mechanisms could be considered, though one is overwhelmingly favored.
Pathway A: The Canonical Suzuki-Miyaura Catalytic Cycle (at the C-I Bond)
The vast majority of palladium-catalyzed cross-coupling reactions on this substrate will occur at the weaker, more polarizable C-I bond. The accepted mechanism proceeds through a well-established catalytic cycle.[1][2][3]
-
Oxidative Addition: A low-valent Pd(0) complex reacts with the aryl iodide, breaking the C-I bond and forming a new Pd(II) intermediate. This is often the rate-determining step.
-
Transmetalation: A base activates the arylboronic acid to form a more nucleophilic boronate species, which then transfers its aryl group to the palladium center, displacing the iodide.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[2][3]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Pathway B: The Hypothetical Nucleophilic Aromatic Substitution (SNAr)
One could postulate a scenario where a nucleophile attacks the electron-deficient fluorobenzene ring, a process known as Nucleophilic Aromatic Substitution (SNAr).[4][5] This mechanism involves two key steps:
-
Nucleophilic Addition: The nucleophile attacks the carbon bearing the fluorine atom, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4]
-
Elimination: The leaving group (fluoride) is expelled, restoring the aromaticity of the ring.
For SNAr to be efficient, the aromatic ring typically requires strong electron-withdrawing groups (e.g., -NO₂, -CN) at the ortho or para positions to stabilize the negative charge of the Meisenheimer intermediate.[5] The iodophenoxy group is not a strong activating group for this pathway. Furthermore, the C-F bond is very strong, and its cleavage is generally not the rate-determining step; the initial nucleophilic attack is.[4] Therefore, under typical neutral or basic Suzuki conditions, this pathway is highly unlikely to compete with the palladium-catalyzed cycle.
Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Part 2: A Multi-Pillar Framework for Experimental Validation
A robust validation strategy does not rely on a single experiment. Instead, it builds a body of evidence from multiple, complementary techniques. We propose a logical workflow to systematically test our proposed mechanism (Pathway A) and rule out alternatives.
Caption: A logical workflow for comprehensive mechanism validation.
Pillar 1: Kinetic Studies to Identify the Rate-Determining Step
Reaction kinetics provides powerful insights into which elementary step of the catalytic cycle governs the overall reaction speed.[6][7][8] By systematically varying the concentration of each reactant and monitoring the initial reaction rate, we can determine the experimental rate law.
Experimental Protocol: Reaction Progress Kinetic Analysis
-
Setup: Prepare a series of reactions in a temperature-controlled reactor. Each series will vary the concentration of one component (Aryl Iodide, Boronic Acid, Base, Pd Catalyst) while keeping all others constant.
-
Sampling: At timed intervals, withdraw an aliquot from the reaction mixture, quench it (e.g., with a dilute acid wash), and add an internal standard.
-
Analysis: Analyze the samples by a calibrated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) method to determine the concentration of the product over time.
-
Data Processing: Plot the concentration of the product versus time to obtain the initial reaction rate for each experiment. Compare the rates between experiments to determine the order of reaction with respect to each component.[9]
Hypothetical Data & Interpretation
| Experiment | [Ar-I] (M) | [Ar'-B(OH)₂] (M) | [Base] (M) | [Pd] (mM) | Initial Rate (M/s) |
| 1 | 0.1 | 0.15 | 0.2 | 1.0 | 1.5 x 10⁻⁵ |
| 2 | 0.2 | 0.15 | 0.2 | 1.0 | 3.1 x 10⁻⁵ |
| 3 | 0.1 | 0.30 | 0.2 | 1.0 | 1.6 x 10⁻⁵ |
| 4 | 0.1 | 0.15 | 0.2 | 2.0 | 2.9 x 10⁻⁵ |
-
Interpretation:
-
Comparing Exp 1 and 2: Doubling [Ar-I] doubles the rate. The reaction is first order in the aryl iodide.
-
Comparing Exp 1 and 3: Doubling [Ar'-B(OH)₂] has no significant effect on the rate. The reaction is zero order in the boronic acid.
-
Comparing Exp 1 and 4: Doubling [Pd] doubles the rate. The reaction is first order in the catalyst.
-
Pillar 2: Intermediate Trapping and Characterization
While kinetics provides indirect evidence, the direct detection or trapping of a proposed intermediate offers powerful confirmation.[][11] The goal is to isolate and characterize a species that exists within the catalytic cycle.
Experimental Protocol: Trapping the Oxidative Addition Complex
-
Stoichiometric Reaction: In an inert atmosphere glovebox, react this compound with a stoichiometric equivalent of a stable Pd(0) source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., PPh₃) in a suitable deuterated solvent (e.g., Benzene-d₆) at room temperature.
-
Exclusion of Other Reagents: Critically, do not add the boronic acid or base. This prevents the catalytic cycle from proceeding to the next step.
-
In Situ Analysis: Transfer the sealed reaction tube to an NMR spectrometer. Acquire ³¹P and ¹H NMR spectra. The formation of the oxidative addition complex, L₂Pd(Ar)(I), should result in a downfield shift in the ³¹P NMR signal compared to the free ligand, along with characteristic shifts in the aromatic region of the ¹H NMR spectrum.
-
Confirmation: Further characterization can be attempted using high-resolution mass spectrometry to confirm the mass of the proposed intermediate.
A successful trapping experiment provides compelling evidence for the existence of the oxidative addition intermediate, a cornerstone of the proposed Suzuki mechanism.[]
Pillar 3: Computational Chemistry for Mechanistic Insight
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for validating reaction mechanisms.[12][13] It allows for the mapping of the entire potential energy surface of a reaction, providing calculated energies for all intermediates and transition states.
Methodology: DFT Calculations
-
Modeling: Build digital models of all reactants, intermediates, and transition states for both the Suzuki pathway (at C-I and a hypothetical C-F insertion) and the SNAr pathway.
-
Energy Calculation: Using a suitable functional and basis set (e.g., B3LYP/6-31G(d)), perform geometry optimization and frequency calculations to find the lowest energy structures and calculate their Gibbs free energies.
-
Pathway Mapping: Locate the transition state structures connecting the intermediates and calculate the activation energy (ΔG‡) for each elementary step.
Comparative Data: Calculated Activation Energies (ΔG‡)
| Reaction Step | Bond Involved | Calculated ΔG‡ (kcal/mol) | Mechanistic Implication |
| Pd Oxidative Addition | C-I | 15 - 20 | Kinetically accessible, favored pathway |
| Pd Oxidative Addition | C-F | > 40 | Kinetically inaccessible under normal conditions |
| SNAr (Meisenheimer Formation) | C-F | > 35 | High barrier, not competitive |
-
Interpretation and Validation: The computational results would almost certainly show a much lower activation barrier for the oxidative addition of palladium into the C-I bond compared to the C-F bond.[14] This quantitative data provides a strong theoretical grounding for the observed experimental selectivity. It corroborates the kinetic data by confirming that oxidative addition is a feasible, low-energy process, validating it as the likely initiation step of the dominant reaction mechanism.
Conclusion: An Integrated Approach to Mechanistic Truth
Validating a reaction mechanism is a process of accumulating corroborating evidence rather than achieving absolute proof.[15][16] By employing an integrated strategy that combines kinetic analysis to understand the reaction's dependencies, intermediate trapping to directly observe key species, and computational modeling to map the energetic landscape, researchers can build an exceptionally strong and self-consistent case for a proposed pathway.
For reactions involving this compound, this multi-pillar approach unequivocally supports a Suzuki-Miyaura cross-coupling mechanism initiated by the selective oxidative addition of palladium into the carbon-iodine bond. This deep mechanistic understanding is not just a scientific curiosity; it is the foundation upon which robust, efficient, and scalable chemical manufacturing processes are built.
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jsscacs.edu.in [jsscacs.edu.in]
- 7. researchgate.net [researchgate.net]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Building Evidence for a Reaction Mechanism Using Experimental Data | Chemistry | Study.com [study.com]
- 11. Deciphering reaction mechanism with intermediate trapping | PPTX [slideshare.net]
- 12. grnjournal.us [grnjournal.us]
- 13. Computational chemistry - Wikipedia [en.wikipedia.org]
- 14. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03319H [pubs.rsc.org]
- 15. quora.com [quora.com]
- 16. pubs.acs.org [pubs.acs.org]
A Strategic Approach to Advanced Hole-Transporting Materials: Benchmarking "1-Fluoro-4-(4-iodophenoxy)benzene" as a Versatile Synthetic Precursor for Next-Generation OLEDs
In the relentless pursuit of more efficient and stable Organic Light-Emitting Diodes (OLEDs), the rational design of constituent materials is paramount. While much attention is often given to the emissive layer, the performance of an OLED is fundamentally dependent on the seamless injection and transport of charge carriers. Hole-Transporting Materials (HTMs) are a critical component in this intricate architecture, governing device efficiency, operational stability, and power consumption.
This guide deviates from a conventional product-to-product comparison. Instead, we present a forward-looking analysis of 1-Fluoro-4-(4-iodophenoxy)benzene , a promising yet underexplored precursor for the synthesis of novel HTMs. Rather than evaluating its direct application, for which there is limited public data, we will explore its potential as a strategic building block. We will dissect the inherent advantages conferred by its unique molecular structure—specifically the fluoro and iodophenoxy moieties—and benchmark the hypothetical performance of its derivatives against established, high-performance HTMs: N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) , 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC) , and 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) .
This analysis is intended for researchers and material scientists dedicated to the next wave of OLED innovation, providing both a solid benchmark of current state-of-the-art materials and a scientifically grounded perspective on future synthetic strategies.
The Strategic Advantage of this compound in HTM Synthesis
The molecular architecture of this compound offers two key features that are highly desirable in the design of advanced HTMs: a fluorine substituent and a diaryl ether linkage, complemented by a reactive iodine site.
The Role of Fluorination:
The introduction of fluorine atoms into organic electronic materials is a well-established strategy for fine-tuning their optoelectronic properties.[1][2] Specifically, in the context of HTMs, fluorination can:
-
Lower HOMO Levels: The high electronegativity of fluorine can lower the Highest Occupied Molecular Orbital (HOMO) energy level of a molecule.[3] This can facilitate a more efficient injection of holes from the anode (typically Indium Tin Oxide, ITO) and create a better energy level alignment with the emissive layer, reducing the turn-on voltage of the device.
-
Enhance Thermal and Morphological Stability: Fluorinated compounds often exhibit increased thermal stability and a higher glass transition temperature (Tg). This is crucial for preventing the crystallization of thin films within the OLED stack during operation, a common cause of device degradation and failure.
-
Improve Hydrophobicity: Increased hydrophobicity from fluorine substitution can enhance the material's resistance to moisture, a critical factor for improving the operational lifetime of OLED devices.[2]
The Diaryl Ether Linkage:
The ether bond in the this compound backbone provides a degree of conformational flexibility. This can be advantageous in promoting amorphous film formation, which is desirable for uniform charge transport and preventing grain boundaries that can act as charge traps.
The Reactive Iodine Moiety:
The carbon-iodine bond is a versatile reactive handle for a variety of powerful cross-coupling reactions, which are the cornerstone of modern organic electronics synthesis.[4] The lability of the C-I bond makes it an excellent substrate for reactions such as:
-
Buchwald-Hartwig Amination: A cornerstone for creating triarylamine-based HTMs by forming C-N bonds.[5][6]
-
Suzuki Coupling: For the formation of C-C bonds, allowing for the extension of conjugation and the creation of rigid, planar structures.[7][8]
-
Ullmann Condensation: A classic method for forming C-O, C-N, and C-S bonds.[9]
The combination of these features makes this compound a highly attractive starting point for the synthesis of a new generation of HTMs with potentially superior properties.
Benchmarking Against Established Hole-Transporting Materials
To contextualize the potential of HTMs derived from this compound, it is essential to compare them against the performance of widely used, commercially available alternatives. The following tables summarize key performance metrics for NPB, TAPC, and CBP. It is important to note that direct comparisons can be nuanced, as performance is highly dependent on the overall device architecture.
Table 1: Key Physical and Performance Characteristics of Benchmark HTMs
| Material | Hole Mobility (cm²/Vs) | HOMO Level (eV) | Glass Transition Temp. (Tg) (°C) |
| NPB | ~1 x 10⁻⁴ | -5.4 to -5.5 | 95 - 96 |
| TAPC | ~1 x 10⁻² | -5.5 | 145 |
| CBP | ~2 x 10⁻³ | -5.9 | 110 |
Table 2: Performance Comparison of Blue Fluorescent OLEDs Utilizing Benchmark HTMs
| HTM | Maximum Luminance (cd/m²) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) |
| NPB | ~7600 | ~2.75 - 5.1 | Not widely reported | Not widely reported |
| TAPC | ~6220 | ~5.75 - 21.1 | ~18.58 - 29.28 | ~10.6 |
| CBP | ~1875 | ~3.75 | Not widely reported | Not widely reported |
Note: The performance metrics are compiled from various sources and may not represent directly comparable device structures. The data serves as a general benchmark.
Hypothetical Synthetic Pathways Utilizing this compound
The true potential of this compound lies in its application in synthesizing novel, high-performance HTMs. Below are two hypothetical, yet scientifically sound, synthetic routes to create advanced triarylamine-based HTMs.
1. Synthesis of a Fluorinated, Ether-Linked Triarylamine HTM via Buchwald-Hartwig Amination
This pathway aims to create a novel HTM incorporating the beneficial fluoro and ether-linked moieties directly into a classic triarylamine structure.
Caption: Synthetic route to a novel HTM via Buchwald-Hartwig amination.
2. Synthesis of a Dimeric, Fluorinated HTM via Suzuki Coupling and Buchwald-Hartwig Amination
This two-step route first creates a biphenyl core, extending conjugation, and then attaches hole-transporting units.
Caption: Multi-step synthesis of a dimeric HTM.
Experimental Protocols
To empirically validate the performance of any newly synthesized HTM, a standardized OLED fabrication and characterization workflow is essential. The following protocol is a representative example for a solution-processed device.
I. Substrate Preparation
-
Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The cleaned substrates are dried with a nitrogen gun and then treated with UV-ozone for 20 minutes to improve the work function of the ITO and enhance hole injection.
II. Hole-Injection and Hole-Transport Layer Deposition
-
A hole-injection layer (HIL), such as PEDOT:PSS, is spin-coated onto the ITO substrate and annealed.
-
The synthesized HTM is dissolved in a suitable organic solvent (e.g., chlorobenzene) to form a solution (e.g., 10 mg/mL).
-
The HTM solution is spin-coated on top of the HIL and annealed in a nitrogen-filled glovebox to form the hole-transport layer (HTL).
III. Emissive, Electron-Transport, and Cathode Deposition
-
The emissive layer (EML), electron-transport layer (ETL), and cathode (e.g., LiF/Al) are sequentially deposited via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).
IV. Device Characterization
-
The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a calibrated photodiode.
-
Electroluminescence (EL) spectra are recorded with a spectroradiometer.
-
Current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE) are calculated from the J-V-L data.
-
Operational lifetime is tested by monitoring the luminance decay over time at a constant current density.
Caption: General workflow for OLED fabrication and characterization.
Conclusion and Future Outlook
While direct performance data for "this compound" in OLEDs is not yet prevalent in the literature, its molecular structure presents a compelling case for its use as a strategic precursor in the synthesis of next-generation hole-transporting materials. The incorporation of fluorine and an ether linkage offers promising avenues to enhance the thermal stability, morphological properties, and energy level alignment of HTMs, potentially leading to OLEDs with improved efficiency and operational lifetimes.
By benchmarking against established materials like NPB, TAPC, and CBP, we can set clear performance targets for these novel, synthetically-derived HTMs. The synthetic pathways outlined in this guide, utilizing robust and versatile cross-coupling reactions, provide a clear roadmap for researchers to explore the potential of "this compound". It is our belief that a focused research effort on derivatives of this promising precursor will yield a new class of high-performance HTMs, contributing to the continued advancement of OLED technology.
References
- 1. Impact of Fluorine Substitution Position on Triarylamine-Based Hole Transport Materials in Perovskite Solar Cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Evaluating Fluorinated-Aniline Units with Functionalized Spiro[Fluorene-9,9′-Xanthene] as Hole-Transporting Materials in Perovskite Solar Cells and Light-Emitting Diodes | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
A Guide to the Cross-Validation of Experimental and Computational Data for 1-Fluoro-4-(4-iodophenoxy)benzene
Introduction
In contemporary chemical research, particularly within drug discovery and materials science, the robust characterization of novel molecular entities is paramount. 1-Fluoro-4-(4-iodophenoxy)benzene is a diaryl ether of significant interest, combining the structural motifs of fluorinated and iodinated aromatic rings. Such structures are pivotal as intermediates in cross-coupling reactions and as building blocks for complex organic materials and pharmaceutical agents. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom provides a reactive handle for further functionalization, for instance, in Sonogashira or Suzuki couplings.[1]
This guide presents a comprehensive framework for the characterization of this compound, emphasizing the critical interplay between empirical experimental data and theoretical computational models. The convergence of these two approaches provides a higher degree of confidence in structural elucidation and property prediction than either method in isolation. We will detail the necessary experimental protocols for synthesis and characterization and delineate a parallel computational workflow using Density Functional Theory (DFT). The objective is to establish a self-validating system where experimental results ground theoretical models, and computational insights provide a deeper understanding of the empirical data.
Part 1: Proposed Synthesis and Experimental Characterization
The foundation of any characterization is the molecule itself. A logical and efficient synthesis is the first step. We propose a modified Ullmann condensation, a reliable method for forming diaryl ether linkages.
Synthetic Protocol: Ullmann Condensation
The Ullmann condensation is a cornerstone of C-O bond formation between aryl halides and phenols, typically catalyzed by copper. This choice is predicated on its proven efficacy for constructing diaryl ethers, which can sometimes be challenging via traditional Williamson ether synthesis due to the low reactivity of aryl halides.
Workflow Diagram: Synthesis of this compound
Caption: Ullmann condensation workflow for diaryl ether synthesis.
Step-by-Step Protocol:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-fluorophenol (1.0 eq.), 1,4-diiodobenzene (1.2 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).
-
Add anhydrous pyridine as the solvent.
-
Heat the reaction mixture to 130 °C with vigorous stirring for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove inorganic salts.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium thiosulfate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
Spectroscopic and Structural Analysis Protocols
The purified compound must be subjected to a battery of analytical techniques to confirm its identity and structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: Dissolve ~5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃). Record ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.
-
Rationale: NMR provides detailed information about the chemical environment of magnetically active nuclei. ¹H and ¹³C NMR will confirm the carbon-hydrogen framework and the number of unique carbon environments. ¹⁹F NMR is essential to verify the presence and environment of the fluorine atom.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Protocol: Obtain the spectrum of the neat liquid product using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer over a range of 4000-400 cm⁻¹.
-
Rationale: FTIR identifies characteristic functional groups by their vibrational frequencies. Key expected peaks include C-O-C ether stretches (~1250 cm⁻¹), C-F stretches (~1200 cm⁻¹), C-I stretches (~500-600 cm⁻¹), and aromatic C=C and C-H vibrations.
-
-
Mass Spectrometry (MS):
-
Protocol: Analyze the sample using a GC-MS system with electron ionization (EI) or a high-resolution mass spectrometer (HRMS) with electrospray ionization (ESI).
-
Rationale: MS provides the mass-to-charge ratio (m/z), confirming the molecular weight of the compound (C₁₂H₈FIO, MW: 314.10 g/mol ).[2] The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will be distinct. HRMS provides a highly accurate mass, which can confirm the elemental composition.
-
-
Single-Crystal X-ray Diffraction (SCXRD):
-
Protocol: Grow single crystals of the compound, typically by slow evaporation from a suitable solvent system (e.g., hexane/ethyl acetate). Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Rationale: SCXRD provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state, including precise bond lengths, bond angles, and torsion angles. This is the gold standard for structural validation.
-
Part 2: Computational Modeling Protocol
Parallel to experimental work, a computational model provides in silico data for direct comparison. Density Functional Theory (DFT) is the method of choice for its excellent balance of accuracy and computational cost for medium-sized organic molecules.
Workflow Diagram: DFT Calculation and Data Extraction
Caption: Workflow for DFT-based molecular property calculation.
Step-by-Step Protocol:
-
Structure Building: Construct an initial 3D model of this compound using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization using a DFT method. A common and effective choice is the B3LYP functional.
-
Basis Set: Use a Pople-style basis set like 6-311+G(d,p) for H, C, O, and F atoms. For the iodine atom, an effective core potential (ECP) basis set such as LANL2DZ is required to account for relativistic effects.
-
Rationale: This step finds the lowest energy conformation of the molecule, providing theoretical bond lengths and angles.
-
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory.
-
Rationale: This confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and yields the theoretical vibrational frequencies for comparison with the experimental FTIR spectrum.
-
-
NMR Calculation: Calculate NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method.
-
Rationale: The GIAO method is a reliable approach for calculating NMR chemical shifts.[3] The calculated shielding tensors are then converted to chemical shifts by referencing them against the shielding tensor of a standard (e.g., Tetramethylsilane, TMS), calculated at the same level of theory.
-
Part 3: Cross-Validation Framework
This section presents the direct comparison between the data obtained from the experimental and computational workflows.
Structural Parameter Comparison
The most direct validation comes from comparing the molecular geometry. The SCXRD experiment provides the benchmark data.
| Parameter | Experimental (SCXRD) | Computational (DFT) | % Difference |
| C-O (Ether) Bond Length (Å) | Value from experiment | Value from calculation | Calculate |
| C-F Bond Length (Å) | Value from experiment | Value from calculation | Calculate |
| C-I Bond Length (Å) | Value from experiment | Value from calculation | Calculate |
| C-O-C Bond Angle (°) | Value from experiment | Value from calculation | Calculate |
| Dihedral Angle (°) | Value from experiment | Value from calculation | Calculate |
Note: Experimental values are hypothetical until an actual crystal structure is determined. The computational values would be populated from the optimized geometry output.
Spectroscopic Data Comparison
NMR Chemical Shifts: Theoretical shifts are scaled or referenced to align with the experimental scale. Discrepancies can highlight subtle electronic or conformational effects not perfectly captured by the model.
| Nucleus / Position | Experimental ¹H Shift (ppm) | Computational ¹H Shift (ppm) | Experimental ¹³C Shift (ppm) | Computational ¹³C Shift (ppm) |
| C1 | - | Value from GIAO | - | Value from GIAO |
| C2/C6 (H) | Value from ¹H NMR | Value from GIAO | Value from ¹³C NMR | Value from GIAO |
| C3/C5 (H) | Value from ¹H NMR | Value from GIAO | Value from ¹³C NMR | Value from GIAO |
| C4 | - | Value from GIAO | - | Value from GIAO |
| C1' | - | Value from GIAO | - | Value from GIAO |
| C2'/C6' (H) | Value from ¹H NMR | Value from GIAO | Value from ¹³C NMR | Value from GIAO |
| C3'/C5' (H) | Value from ¹H NMR | Value from GIAO | Value from ¹³C NMR | Value from GIAO |
| C4' | - | Value from GIAO | - | Value from GIAO |
Infrared Vibrational Frequencies: Calculated vibrational frequencies are systematically higher than experimental ones due to the harmonic approximation. They are typically multiplied by a scaling factor (~0.96-0.98 for B3LYP) for better agreement.[4]
| Vibrational Mode | Experimental Freq. (cm⁻¹) | Scaled Computational Freq. (cm⁻¹) | Assignment |
| Aromatic C-H stretch | ~3100-3000 | Value from calculation | ν(C-H) |
| Aromatic C=C stretch | ~1600-1450 | Value from calculation | ν(C=C) |
| Asymmetric C-O-C stretch | ~1250 | Value from calculation | νas(C-O-C) |
| C-F stretch | ~1200 | Value from calculation | ν(C-F) |
| C-I stretch | ~600-500 | Value from calculation | ν(C-I) |
Conclusion
The dual-pronged approach of rigorous experimental characterization and high-level computational modeling provides a powerful and synergistic strategy for the validation of this compound. Discrepancies between the datasets are not failures but rather opportunities for deeper inquiry—prompting refinement of the computational model or re-examination of experimental conditions. This cross-validation workflow ensures a high degree of confidence in the molecular structure and electronic properties, which is indispensable for its application in the rational design of new materials and pharmaceuticals.
References
A Comparative Guide to 1-Fluoro-4-(4-iodophenoxy)benzene and its Analogs as Versatile Building Blocks in Cross-Coupling Chemistry
In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the strategic selection of molecular building blocks is paramount to achieving efficient and robust synthetic routes. Diaryl ethers, for instance, are a privileged scaffold found in a multitude of biologically active compounds and advanced materials.[1][2] This guide provides an in-depth technical comparison of 1-Fluoro-4-(4-iodophenoxy)benzene with its corresponding bromo and chloro analogs, focusing on their performance in key palladium-catalyzed cross-coupling reactions. By examining their synthesis, reactivity, and performance based on available experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.
Introduction to this compound: A Privileged Diaryl Ether Building Block
This compound is a key bifunctional building block that marries the structural rigidity and favorable conformational properties of the diaryl ether motif with two distinct and orthogonally reactive halogen atoms. The carbon-iodine bond serves as a highly reactive handle for a variety of cross-coupling reactions, while the fluorine atom can modulate the electronic properties of the molecule, enhance metabolic stability, and improve binding interactions in biological targets.
The strategic placement of the iodo and fluoro substituents makes this molecule a valuable tool for sequential, site-selective functionalization, allowing for the construction of complex molecular architectures.
Synthesis and Accessibility of Halogenated Diaryl Ether Building Blocks
The accessibility of a building block is a critical consideration in any synthetic campaign. The primary route to 1-halo-4-(4-iodophenoxy)benzenes is the Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide.[1][3]
References
- 1. Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02818D [pubs.rsc.org]
- 2. jsynthchem.com [jsynthchem.com]
- 3. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst [jsynthchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Fluoro-4-(4-iodophenoxy)benzene
For the modern researcher, scientist, and drug development professional, excellence in the laboratory extends beyond discovery to encompass a rigorous commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-Fluoro-4-(4-iodophenoxy)benzene, a halogenated aromatic ether. Our approach moves beyond a simple checklist to explain the scientific rationale behind each procedure, ensuring a culture of safety and compliance in your laboratory.
Part 1: Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is a doubly halogenated organic compound, containing both a stable carbon-fluorine bond and a carbon-iodine bond. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule (CAS No. 886762-45-4) is not widely available, its chemical structure allows us to infer a hazard profile based on similar halogenated aromatic compounds.
-
Classification: This compound is classified as a halogenated organic waste .[1][2] This is the single most critical determination for its disposal pathway. The presence of fluorine and iodine atoms necessitates segregation from non-halogenated waste streams.[2][3]
-
Primary Hazards: Based on analogous structures like 1-fluoro-4-iodobenzene, it is prudent to assume the following hazards[4][5][6]:
-
Skin Irritation (Category 2)
-
Serious Eye Irritation (Category 2)
-
Specific Target Organ Toxicity - Single Exposure (Category 3) , potentially causing respiratory irritation.
-
-
Environmental Hazards: Halogenated organic compounds can be persistent in the environment.[7] Improper disposal, such as drain disposal, is strictly prohibited as it can lead to contamination of water systems.[3][8]
Part 2: Personnel Protection and Engineering Controls
Protecting laboratory personnel is the first priority. All waste handling and accumulation must be performed with the appropriate safety measures in place.
-
Engineering Controls: Always handle this compound and its waste solutions inside a certified chemical fume hood.[8][9] This minimizes the risk of respiratory exposure to vapors or aerosols.
-
Personal Protective Equipment (PPE): A standard PPE ensemble is required[10][11]:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles conforming to OSHA's eye protection standard (29 CFR 1910.133).[11]
-
Hand Protection: Chemically resistant gloves are mandatory. Nitrile or neoprene gloves are generally suitable, but always consult a glove manufacturer's compatibility chart for specific breakthrough times.[12]
-
Body Protection: A standard laboratory coat must be worn.[11]
-
Part 3: Waste Characterization and Segregation Protocol
The cornerstone of proper chemical disposal is accurate waste characterization and meticulous segregation. Mixing waste streams is not only a safety hazard but also significantly increases disposal costs and complexity.[2][3]
The Causality of Segregation: this compound is a halogenated waste. The mandated disposal method for such compounds is typically high-temperature incineration at a specialized facility equipped to handle and neutralize the acidic gases (e.g., hydrogen fluoride, hydrogen iodide) produced during combustion.[1][7] Non-halogenated organic waste, by contrast, can often be used in fuel blending programs, a less expensive and different disposal pathway.[3] Mixing these two streams contaminates the non-halogenated waste, forcing the entire volume to be treated by the more rigorous and costly halogenated incineration process.
Segregation Workflow:
-
Designate a Halogenated Waste Container: Establish a dedicated, properly labeled container for all wastes containing this compound.
-
Identify All Waste Components: This includes the compound itself, any solvents used (e.g., dichloromethane, chloroform), and any contaminated materials like pipette tips or wipes.
-
Strictly Avoid Cross-Contamination: Under no circumstances should this waste be mixed with the following[1][3]:
-
Non-halogenated organic solvents (e.g., acetone, hexane, ethanol).
-
Strong acids or bases.
-
Oxidizing or reducing agents.
-
Aqueous solutions containing heavy metals.
-
Part 4: Step-by-Step Disposal and Accumulation Plan
This protocol outlines the process from the point of generation to the final handoff for disposal.
Step 1: Container Selection
Select a waste container that is in good condition, has a secure, screw-top lid, and is chemically compatible with the waste.[8][13] For liquid waste, a high-density polyethylene (HDPE) or glass bottle is appropriate.
Step 2: Labeling
Proper labeling is a critical regulatory requirement. The label must be affixed to the container before the first drop of waste is added.[8] The label must include:
-
The words "Hazardous Waste" .[3]
-
The full chemical name(s) of all contents. Do not use abbreviations or formulas.[8] For mixtures, list all components and their approximate percentages.
-
A clear indication of the associated hazards (e.g., checking boxes for "Irritant").
Step 3: Waste Accumulation
Accumulate the waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][14] This area must be under the control of the laboratory personnel.
-
Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[2][8] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.
-
Use Secondary Containment: Place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks or spills.
Step 4: Arranging for Disposal
Once the container is full, or if the experiment generating the waste is complete, arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor. Do not allow waste to accumulate indefinitely.
The entire disposal workflow can be visualized in the following decision-making diagram:
Caption: Disposal Decision Workflow for Halogenated Waste.
Part 5: Emergency Procedures for Spills
Accidents can happen, and a clear, pre-defined response plan is crucial.
-
Small Spills (<100 mL): If you are trained and it is safe to do so, manage the spill internally.
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with absorbent pads or other inert material.[8]
-
Place the used absorbent material into a durable plastic bag.
-
Seal the bag, place it in a second bag (double-bagging), and label it as "Hazardous Waste" with the name of the spilled chemical.
-
Arrange for disposal through EHS.[8]
-
-
Large Spills (>100 mL) or Unknown Hazards:
-
Evacuate the area immediately.
-
Alert others and activate any emergency alarms if necessary.
-
Close the laboratory doors to contain the vapors.
-
Call your institution's emergency number and EHS for an expert response.[8]
-
Part 6: Regulatory Framework Overview
Adherence to this guide ensures compliance with the primary regulations governing laboratory waste in the United States.
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA governs the management of hazardous waste from "cradle to grave."[13][15] Your laboratory is considered a waste generator, and you are responsible for its proper identification and management until it is accepted by a licensed disposal facility. Wastes from halogenated solvents are typically designated with an "F002" waste code if they meet certain criteria.[16]
-
Occupational Safety and Health Administration (OSHA): OSHA mandates a safe working environment for all laboratory personnel.[17] This includes providing adequate training, PPE, and information about chemical hazards, typically through a written Chemical Hygiene Plan.[9][13]
By integrating these scientifically-grounded procedures into your daily laboratory operations, you build a deep and lasting culture of safety. This commitment not only protects you and your colleagues but also upholds the integrity of your research and the health of our environment.
Data Summary Table
| Parameter | Guideline for this compound Waste | Rationale |
| Waste Category | Halogenated Organic Hazardous Waste[1][2] | Presence of covalently bonded fluorine and iodine atoms. |
| Container Type | Chemically compatible (HDPE, Glass) with a secure screw-top lid.[13] | Prevents leaks, spills, and degradation of the container. |
| Primary Label | "Hazardous Waste" + Full Chemical Names of all contents.[3] | Regulatory requirement for clear identification and hazard communication. |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment.[14] | Ensures safe, controlled storage and contains potential leaks. |
| Incompatible Materials | Non-halogenated organics, acids, bases, oxidizers, heavy metals.[3] | Prevents dangerous chemical reactions and waste stream contamination. |
| Final Disposal Method | High-Temperature Incineration at a licensed facility.[1][7] | Ensures complete destruction of the halogenated organic molecule. |
References
- 1. bucknell.edu [bucknell.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. fishersci.com [fishersci.com]
- 5. 4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Fluoro-4-iodobenzene - Safety Data Sheet [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. drs.illinois.edu [drs.illinois.edu]
- 10. benchchem.com [benchchem.com]
- 11. durhamtech.edu [durhamtech.edu]
- 12. nj.gov [nj.gov]
- 13. danielshealth.com [danielshealth.com]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. epa.gov [epa.gov]
- 16. wku.edu [wku.edu]
- 17. IODINE | Occupational Safety and Health Administration [osha.gov]
Personal protective equipment for handling 1-Fluoro-4-(4-iodophenoxy)benzene
Comprehensive Safety and Handling Guide: 1-Fluoro-4-(4-iodophenoxy)benzene
As your senior application scientist, this guide provides a detailed protocol for the safe handling and disposal of this compound (CAS No. 886762-45-4). The following procedures are synthesized from established safety standards for structurally similar compounds to ensure a robust and self-validating safety system. Given the specific nature of this compound, we will build our safety profile from the known hazards of its constituent chemical motifs, primarily 1-fluoro-4-iodobenzene, to establish a framework of best practices.
Hazard Assessment: An Expert Evaluation
Direct, comprehensive toxicological data for this compound is not extensively published. Therefore, a conservative approach based on analogous compounds is scientifically prudent. The primary structural analog, 1-Fluoro-4-iodobenzene, is classified as a hazardous chemical that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is also categorized as a combustible liquid.[1]
Based on this established profile, we must assume this compound presents, at a minimum, the following hazards:
These classifications mandate the use of specific engineering controls and personal protective equipment (PPE) to mitigate exposure risks.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is the most critical barrier between the researcher and potential chemical exposure. The following table summarizes the mandatory equipment for handling this compound.
| Protection Type | Required Equipment | Rationale and Specifications |
| Eye & Face Protection | Chemical Safety Goggles | Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1] Goggles provide a full seal around the eyes, offering superior protection from splashes compared to standard safety glasses. |
| Skin & Body Protection | Chemically Resistant Gloves | Standard nitrile gloves are a primary barrier. For prolonged handling, consider double-gloving or using thicker, chemical-specific gloves. Always inspect gloves for damage before use and remove them without contaminating your skin. |
| Laboratory Coat | A standard, flame-resistant lab coat should be worn, fully buttoned, with sleeves rolled down to protect against incidental contact. | |
| Respiratory Protection | Not Required (with proper engineering controls) | Under normal handling conditions within a certified chemical fume hood, respiratory protection is not typically necessary.[1] However, it must be available for emergency situations or if engineering controls fail.[3] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, logical workflow is essential for minimizing risk. The following protocol outlines the procedural steps for safely handling this compound from preparation to waste disposal.
Step 1: Engineering Controls & Preparation
-
Work Area: All handling of this compound must occur inside a certified chemical fume hood to mitigate the risk of respiratory irritation from vapors.[1]
-
Safety Equipment: Confirm that a safety shower and an eyewash station are unobstructed and within a 10-second travel distance from the workstation.[1]
-
Material Gathering: Assemble all necessary equipment (glassware, reagents, stir plates) and the chemical container within the fume hood before beginning work. This minimizes movement in and out of the controlled workspace.
Step 2: Donning Personal Protective Equipment
-
Put on the laboratory coat, ensuring it is fully buttoned.
-
Don chemical safety goggles.
-
Wash and dry hands thoroughly.
-
Put on the first pair of nitrile gloves. If double-gloving, put on the second pair over the first.
Step 3: Chemical Handling
-
Perform all transfers, weighing, and reactions within the fume hood.
-
Keep the container of this compound tightly closed when not in use.[4]
-
Avoid generating mists or sprays.[1]
-
Should any skin contact occur, immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[1]
-
In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so, and seek immediate medical attention.[1]
Step 4: Doffing PPE and Decontamination
-
Glove Removal: Remove the outer gloves first (if double-gloving) by peeling them off from the cuff, ensuring the contaminated outer surface does not touch your skin. Dispose of them in the designated solid chemical waste container. Remove the inner gloves using the same technique.
-
Gown and Goggles: Remove the lab coat and goggles.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Below is a diagram illustrating the logical flow of the handling process.
Caption: Safe Handling Workflow for this compound.
Disposal Plan: Waste Management Protocol
Proper segregation and disposal of chemical waste are paramount for laboratory safety and environmental compliance.
-
Chemical Waste: All surplus and non-recyclable solutions of this compound must be disposed of through a licensed disposal company.[4] Place this waste in a clearly labeled, sealed, and appropriate container. Do not mix with other waste streams.[4]
-
Contaminated Materials: Dispose of used gloves, absorbent pads, and any other contaminated disposable materials as solid chemical waste.[4] These items should be collected in a designated, sealed container within the fume hood.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[4] They should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol); the rinsate must be collected as hazardous chemical waste.
By adhering to this comprehensive guide, you establish a multi-layered safety system that protects personnel, ensures experimental integrity, and maintains regulatory compliance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
